Lavendustin B
Description
This compound is a weak tyrosine kinase inhibitor which has been used as a negative control analogue for Lavendustin A. (NCI)
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[bis[(2-hydroxyphenyl)methyl]amino]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5/c23-18-7-3-1-5-14(18)12-22(13-15-6-2-4-8-19(15)24)16-9-10-20(25)17(11-16)21(26)27/h1-11,23-25H,12-13H2,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYOLBQXFXYMKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CC2=CC=CC=C2O)C3=CC(=C(C=C3)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40154854 | |
| Record name | Lavendustin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40154854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125697-91-8 | |
| Record name | Lavendustin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125697918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lavendustin b | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16760 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lavendustin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40154854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lavendustin B | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAVENDUSTIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T53EGQ52Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action of Lavendustin B
Abstract: this compound is a multifaceted small molecule that has been investigated for its inhibitory effects on several key cellular targets. While structurally related to the potent tyrosine kinase inhibitor Lavendustin A, this compound exhibits a distinct pharmacological profile. This document provides a comprehensive overview of the mechanism of action of this compound, focusing on its interactions with protein tyrosine kinases, glucose transporters, and viral enzymes. Quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows are presented to facilitate a deeper understanding for research and drug development applications.
Core Mechanism of Action
This compound's mechanism of action is characterized by its ability to interact with multiple biological targets, leading to the inhibition of their respective functions. Its primary reported activities include:
-
Weak Inhibition of Protein Tyrosine Kinases: Unlike its analog Lavendustin A, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, this compound is considered a weak inhibitor in this class.[1] It has been utilized as a negative control in studies where potent tyrosine kinase inhibition is the variable of interest.
-
Competitive Inhibition of Glucose Transporter 1 (GLUT1): this compound acts as a competitive inhibitor of GLUT1, a key transporter for glucose uptake in many cell types.[2] This inhibition can impact cellular metabolism, particularly in cells highly dependent on glycolysis.
-
Inhibition of HIV-1 Integrase: this compound has been shown to inhibit the interaction between HIV-1 integrase and the cellular cofactor lens epithelium-derived growth factor (LEDGF/p75), which is essential for viral replication.[2][3]
Quantitative Inhibitory Data
The following table summarizes the available quantitative data for the inhibitory activity of this compound against its primary targets. For comparative purposes, data for the structurally related and more potent EGFR inhibitor, Lavendustin A, is also included where relevant.
| Compound | Target | Parameter | Value | Reference(s) |
| This compound | HIV-1 Integrase (interaction with LEDGF/p75) | IC50 | 94.07 μM | [3] |
| Glucose Transporter 1 (GLUT1) | Ki | 15 μM | [3] | |
| Protein Tyrosine Kinases (general) | - | Weak inhibitor | [3] | |
| Lavendustin A | Epidermal Growth Factor Receptor (EGFR) | IC50 | ~11 nM | |
| Syk Tyrosine Kinase | IC50 | Comparable to EGFR inhibition | [1] |
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway Inhibition
The diagram below illustrates the canonical EGFR signaling pathway and highlights the point of inhibition for potent tyrosine kinase inhibitors like Lavendustin A. This compound is not a significant inhibitor of this pathway.
Conceptual Experimental Workflow: Kinase Inhibition Assay
The following diagram outlines a typical workflow for an in vitro kinase assay to determine the inhibitory potential of a compound like this compound.
Detailed Experimental Protocols
EGFR Tyrosine Kinase Inhibition Assay
This protocol is adapted from standard biochemical kinase assays.
Objective: To determine the in vitro inhibitory activity of this compound on EGFR tyrosine kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
Adenosine triphosphate (ATP)
-
This compound
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in kinase assay buffer to achieve a range of desired concentrations (e.g., 0.01 µM to 100 µM).
-
Enzyme and Substrate Preparation: Dilute the recombinant EGFR and peptide substrate in kinase assay buffer to the desired working concentrations.
-
Assay Reaction: a. To each well of a 384-well plate, add 2.5 µL of the diluted this compound solution or vehicle control (DMSO in assay buffer). b. Add 2.5 µL of the diluted EGFR enzyme solution to each well. c. Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction. d. Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP. e. Allow the reaction to proceed for 60 minutes at 30°C.
-
Detection: a. Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™). b. Read the luminescence on a plate reader.
-
Data Analysis: a. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. b. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
GLUT1 Inhibition Assay (2-Deoxyglucose Uptake)
This protocol describes a common method for measuring glucose transporter activity.
Objective: To quantify the inhibitory effect of this compound on GLUT1-mediated glucose uptake.
Materials:
-
Human erythrocytes or a cell line expressing high levels of GLUT1 (e.g., K562)
-
This compound
-
2-deoxy-D-[3H]glucose (radioactive tracer)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Phloretin (a known GLUT1 inhibitor, as a positive control)
-
Scintillation fluid and counter
Procedure:
-
Cell Preparation: Wash and resuspend erythrocytes or cultured cells in KRH buffer to a known cell density.
-
Inhibitor Pre-incubation: a. Aliquot the cell suspension into microcentrifuge tubes. b. Add varying concentrations of this compound or vehicle control to the cells. c. Incubate for 15 minutes at 37°C.
-
Glucose Uptake: a. Initiate glucose uptake by adding 2-deoxy-D-[3H]glucose to each tube. b. Incubate for a short period (e.g., 1-5 minutes) at 37°C. c. Terminate the uptake by adding ice-cold KRH buffer containing phloretin.
-
Measurement: a. Pellet the cells by centrifugation and wash with ice-cold KRH buffer to remove extracellular tracer. b. Lyse the cells and add scintillation fluid. c. Measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Determine the rate of glucose uptake for each condition. b. Plot the uptake rate against the this compound concentration to determine the IC50. c. For Ki determination, perform the assay with varying concentrations of both this compound and the substrate (2-deoxyglucose) and analyze the data using Lineweaver-Burk or Dixon plots.
HIV-1 Integrase Inhibition Assay (Strand Transfer)
This protocol is based on a non-radioactive ELISA-based assay.
Objective: To measure the inhibition of HIV-1 integrase strand transfer activity by this compound.
Materials:
-
Recombinant HIV-1 integrase
-
Oligonucleotide mimicking the viral DNA long terminal repeat (LTR) donor substrate, labeled with biotin
-
Oligonucleotide target substrate, labeled with a different tag (e.g., DIG)
-
Streptavidin-coated 96-well plates
-
Anti-DIG antibody conjugated to horseradish peroxidase (HRP)
-
HRP substrate (e.g., TMB)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MnCl2, 1 mM DTT)
Procedure:
-
Plate Preparation: a. Coat the streptavidin-coated plate with the biotinylated LTR donor substrate. b. Wash to remove unbound substrate.
-
Enzyme and Inhibitor Incubation: a. Add recombinant HIV-1 integrase to the wells, allowing it to bind to the donor substrate. b. Add serial dilutions of this compound or vehicle control to the wells. c. Incubate for 30 minutes at 37°C.
-
Strand Transfer Reaction: a. Add the DIG-labeled target substrate to initiate the strand transfer reaction. b. Incubate for 60 minutes at 37°C.
-
Detection: a. Wash the plate to remove unreacted components. b. Add the anti-DIG-HRP antibody and incubate. c. Wash away unbound antibody. d. Add the HRP substrate and measure the resulting colorimetric signal using a plate reader.
-
Data Analysis: a. The signal intensity is proportional to the integrase activity. b. Calculate the percent inhibition for each this compound concentration. c. Determine the IC50 value by plotting percent inhibition against inhibitor concentration.
Conclusion
This compound is a versatile inhibitor with demonstrated activity against HIV-1 integrase and the glucose transporter GLUT1. While it is a weak inhibitor of protein tyrosine kinases, its multifaceted nature makes it a valuable tool for studying these distinct cellular processes. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic and investigational potential of this compound and its analogs.
References
- 1. Design, synthesis, and biological evaluation of aminoboronic acids as growth-factor receptor inhibitors of EGFR and VEGFR-1 tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of a series of lavendustin A analogues that inhibit EGFR and Syk tyrosine kinases, as well as tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluating the Effectiveness of Tyrosine Kinase Inhibitors on EGFR Mutations In Vitro [mdpi.com]
The Discovery and Natural Origin of Lavendustin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lavendustin B is a synthetic compound that has garnered interest in pharmacological research due to its activity as a weak protein tyrosine kinase (PTK) inhibitor and its inhibitory effects on other biological targets, including HIV-1 integrase and glucose transporter 1 (GLUT1). It is structurally related to Lavendustin A, a potent, naturally occurring PTK inhibitor. This technical guide provides an in-depth exploration of the discovery of the parent compound, Lavendustin A, its natural source, and the synthetic nature of this compound. It includes detailed experimental protocols for the isolation of Lavendustin A and for key biological assays used to characterize both compounds, along with a compilation of their inhibitory activities.
Discovery and Natural Source of the Parent Compound, Lavendustin A
The discovery of the lavendustin series of compounds began with the identification of Lavendustin A as a potent inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase.
Isolation of Lavendustin A from Streptomyces griseolavendus**
Lavendustin A was first isolated from the fermentation broth of the soil bacterium Streptomyces griseolavendus. The pioneering work was published by Onoda et al. in 1989 in the Journal of Natural Products.
The following protocol is based on the methodology described by Onoda et al. (1989).
1. Fermentation:
-
A culture of Streptomyces griseolavendus is grown in a suitable fermentation medium. A typical medium might consist of glucose, peptone, yeast extract, and inorganic salts.
-
The fermentation is carried out in shake flasks or a fermentor at a controlled temperature (e.g., 28°C) for a period of 3-5 days, with adequate aeration and agitation.
2. Extraction:
-
The culture broth is harvested and centrifuged to separate the mycelium from the supernatant.
-
The supernatant is adjusted to an acidic pH (e.g., pH 3.0) with an acid such as HCl.
-
The acidified supernatant is then extracted with an organic solvent, typically ethyl acetate. The extraction is performed multiple times to ensure complete recovery of the active compound.
-
The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
3. Purification:
-
The crude extract is subjected to a series of chromatographic separations.
-
Silica Gel Chromatography: The crude extract is first fractionated on a silica gel column, eluting with a gradient of chloroform and methanol. Fractions are collected and tested for their inhibitory activity against EGFR tyrosine kinase.
-
High-Performance Liquid Chromatography (HPLC): The active fractions from the silica gel column are further purified by reversed-phase HPLC. A C18 column is typically used, with a mobile phase consisting of a gradient of acetonitrile in water containing a small amount of a modifying agent like trifluoroacetic acid (TFA).
-
The peak corresponding to Lavendustin A is collected, and the solvent is evaporated to yield the pure compound.
4. Structure Elucidation:
-
The structure of the isolated compound is determined using spectroscopic methods, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), and Infrared (IR) spectroscopy.
This compound: A Synthetic Analog
In contrast to Lavendustin A, this compound is not a natural product. It is a synthetic analog that was developed during structure-activity relationship (SAR) studies of Lavendustin A. It is often used as a negative control in tyrosine kinase inhibition studies due to its significantly weaker activity compared to Lavendustin A.
Representative Synthesis of this compound
The synthesis of this compound involves the condensation of 5-aminosalicylic acid with two equivalents of 2-hydroxybenzaldehyde in the presence of a reducing agent.
1. Reaction Setup:
-
In a round-bottom flask, dissolve 5-aminosalicylic acid in a suitable solvent, such as methanol.
-
Add two equivalents of 2-hydroxybenzaldehyde to the solution.
-
The mixture is stirred at room temperature.
2. Reduction:
-
A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the stirred mixture. The reaction is typically carried out at a controlled temperature (e.g., 0°C to room temperature).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
3. Work-up and Purification:
-
Once the reaction is complete, the reaction mixture is quenched by the addition of water or a dilute acid.
-
The product is extracted into an organic solvent, such as ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield pure this compound.
Biological Activities and Inhibitory Data
Lavendustin A is a potent inhibitor of EGFR tyrosine kinase. This compound, while a weaker tyrosine kinase inhibitor, exhibits inhibitory activity against other targets.
Table 1: Inhibitory Activity of Lavendustin A
| Target Kinase | IC₅₀ Value |
| EGFR | 11 nM |
| c-Src | 500 nM |
| Ca²⁺/calmodulin kinase II | 200 nM |
Table 2: Inhibitory Activity of this compound
| Target | IC₅₀ / Kᵢ Value |
| Tyrosine Kinases | Weak inhibitor |
| HIV-1 Integrase | 94.07 µM (IC₅₀) |
| Glucose Transporter 1 (GLUT1) | 15 µM (Kᵢ) |
Experimental Protocols for Biological Assays
EGFR Tyrosine Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR tyrosine kinase.
1. Reagents and Materials:
-
Recombinant human EGFR kinase domain.
-
Tyrosine-containing peptide substrate (e.g., poly(Glu, Tyr) 4:1).
-
[γ-³²P]ATP or a non-radioactive ATP detection system.
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT).
-
Test compounds (Lavendustin A or B) dissolved in DMSO.
-
Phosphocellulose paper or other method for separating phosphorylated substrate.
-
Scintillation counter or plate reader for detection.
2. Assay Procedure:
-
Prepare a reaction mixture containing the kinase buffer, EGFR enzyme, and the peptide substrate.
-
Add various concentrations of the test compound (or DMSO as a control) to the reaction mixture and pre-incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 15-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).
-
Spot an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
HIV-1 Integrase Inhibition Assay
This assay evaluates the ability of a compound to inhibit the strand transfer activity of HIV-1 integrase.
1. Reagents and Materials:
-
Recombinant HIV-1 integrase.
-
Oligonucleotide substrates mimicking the viral DNA ends (pre-processed).
-
Target DNA (e.g., a plasmid or a labeled oligonucleotide).
-
Integrase reaction buffer (e.g., MOPS, MgCl₂, DTT).
-
Test compounds dissolved in DMSO.
-
Gel electrophoresis system (agarose or polyacrylamide).
-
DNA staining agent (e.g., ethidium bromide or SYBR Green) or radioactive labeling for detection.
2. Assay Procedure:
-
Prepare a reaction mixture containing the integrase buffer and HIV-1 integrase.
-
Add various concentrations of the test compound (or DMSO as a control) to the reaction mixture and pre-incubate.
-
Add the pre-processed viral DNA substrate to the mixture.
-
Initiate the strand transfer reaction by adding the target DNA.
-
Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a denaturing agent (e.g., SDS).
-
Analyze the reaction products by gel electrophoresis. The strand transfer products will be higher molecular weight bands.
-
Visualize and quantify the bands to determine the extent of inhibition.
-
Calculate the IC₅₀ value from a dose-response curve.
GLUT1 Inhibition Assay
This assay measures the inhibition of glucose uptake into cells, which is mediated by glucose transporters like GLUT1.
1. Reagents and Materials:
-
A cell line that expresses GLUT1 (e.g., HeLa or specific cancer cell lines).
-
Cell culture medium.
-
Krebs-Ringer-HEPES (KRH) buffer.
-
2-Deoxy-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG).
-
Test compounds dissolved in DMSO.
-
Cytochalasin B (a known GLUT1 inhibitor, as a positive control).
-
Cell lysis buffer.
-
Scintillation counter or fluorescence plate reader.
2. Assay Procedure:
-
Seed cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
Wash the cells with KRH buffer to remove glucose from the medium.
-
Pre-incubate the cells with various concentrations of the test compound (or DMSO as a control) in KRH buffer for a specific time (e.g., 30 minutes).
-
Initiate glucose uptake by adding 2-deoxy-[³H]glucose or 2-NBDG to the wells.
-
Incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
Stop the uptake by aspirating the buffer and washing the cells rapidly with ice-cold KRH buffer.
-
Lyse the cells with the lysis buffer.
-
If using 2-deoxy-[³H]glucose, measure the radioactivity in the cell lysates using a scintillation counter. If using a fluorescent analog, measure the fluorescence using a plate reader.
-
Calculate the percentage of inhibition of glucose uptake for each compound concentration and determine the IC₅₀ value.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of Lavendustin A.
Caption: Workflow for the isolation of Lavendustin A.
Conclusion
This compound is a synthetic molecule, structurally analogous to the natural product Lavendustin A, which is produced by Streptomyces griseolavendus. While Lavendustin A is a potent inhibitor of EGFR tyrosine kinase, this compound exhibits weaker activity against this target but has shown inhibitory effects on other important cellular components like HIV-1 integrase and GLUT1. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the biological activities of these and related compounds. The clear distinction between the natural origin of Lavendustin A and the synthetic nature of this compound is crucial for accurate scientific communication and for guiding future drug discovery and development efforts based on this chemical scaffold.
Lavendustin B: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lavendustin B is a synthetic compound, originally derived from fungal metabolites, that has garnered interest in cellular biology and drug discovery as a multi-target inhibitor.[1] While structurally related to the more potent protein-tyrosine kinase (PTK) inhibitor Lavendustin A, this compound exhibits a distinct profile of biological activity.[2][3] It is primarily recognized as a weak tyrosine kinase inhibitor, a competitive inhibitor of the glucose transporter 1 (GLUT1), and an inhibitor of the HIV-1 integrase interaction with its cellular cofactor LEDGF/p75.[4][5][6] This diverse activity makes this compound a valuable tool for dissecting various cellular signaling and transport pathways, often used as a comparative control for more potent inhibitors like Lavendustin A.[2]
Chemical Structure and Physicochemical Properties
This compound is chemically identified as 5-[bis[(2-hydroxyphenyl)methyl]amino]-2-hydroxybenzoic acid.[7] Its structure features a central salicylic acid moiety with a dibenzylamino group substitution.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | 5-[bis[(2-hydroxyphenyl)methyl]amino]-2-hydroxybenzoic acid | [7] |
| Synonyms | N,N-bis(2′-Hydroxybenzyl)-3-aminosalicylic acid; 5-(Bis((2-hydroxyphenyl)methyl)amino)-2-hydroxybenzoic acid | [8] |
| CAS Number | 125697-91-8 | [4][7][8] |
| Molecular Formula | C21H19NO5 | [1][7][8] |
| SMILES | O=C(O)c1cc(N(Cc2ccccc2O)Cc2ccccc2O)ccc1O | [1] |
| InChI Key | RTYOLBQXFXYMKY-UHFFFAOYSA-N |[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 365.38 g/mol | [1][4][7] |
| Purity (Commercial) | ≥95-97% | [1][8] |
| Appearance | Powder | [4] |
| Solubility | DMSO: 73 mg/mL (199.79 mM) Ethanol: 73 mg/mL Water: Insoluble |[4] |
Mechanism of Action and Biological Activity
This compound's utility as a research tool stems from its ability to interact with multiple distinct biological targets.
Tyrosine Kinase Inhibition
Protein-tyrosine kinases (PTKs) are critical enzymes in signal transduction pathways that regulate cell growth, differentiation, and division.[1] They function by transferring a phosphate group from ATP to tyrosine residues on substrate proteins. This compound is known to inhibit this process, although it is considered a weak inhibitor of tyrosine kinases compared to its analogue, Lavendustin A.[5] This differential activity allows researchers to use this compound as a negative control in certain contexts, for example, in studies of VEGF-induced angiogenesis, which is inhibited by Lavendustin A but not B.[2][3]
Caption: General pathway of Receptor Tyrosine Kinase (RTK) signaling and inhibition.
Inhibition of Glucose Transporter 1 (GLUT1)
This compound acts as a direct, ATP-competitive inhibitor of the hexose transporter GLUT1.[4][5] GLUT1 is a ubiquitously expressed membrane protein responsible for facilitating the transport of glucose across the plasma membrane, a critical process for cellular metabolism. In HL-60 cells and human erythrocytes, this compound inhibits the uptake of glucose analogs in a dose-dependent manner.[5][6]
Caption: Competitive inhibition of the GLUT1 transporter by this compound.
Inhibition of HIV-1 Integrase Interaction
This compound has been identified as an inhibitor of the interaction between the HIV-1 integrase (IN) and its essential human cofactor, Lens Epithelium-Derived Growth Factor (LEDGF/p75).[4][5] This protein-protein interaction is crucial for tethering the viral pre-integration complex to the host cell's chromatin, a necessary step for efficient viral replication. By disrupting this interaction, this compound presents a potential mechanism for anti-retroviral activity.[4][6]
Caption: this compound disrupts the HIV-1 Integrase and LEDGF/p75 interaction.
Quantitative Biological Data
The inhibitory potency of this compound has been quantified against several of its targets.
Table 3: Inhibitory Activity of this compound
| Target/Process | Assay Type | Value Type | Value (µM) | Reference |
|---|---|---|---|---|
| HIV-1 Integrase / LEDGF/p75 Interaction | Protein-Protein Interaction Assay | IC50 | 94.07 | [5] |
| Glucose Transporter 1 (GLUT1) | Competitive Binding Assay | Ki | 15 | [5] |
| Hexose Uptake (HL-60 Cells) | Cellular Uptake Assay | IC50 | ~10 - 30 | [5][6] |
| pp60F527 Kinase | In vitro Kinase Assay | IC50 | Not reported for this compound; Lavendustin A IC50 is 18 µM |[9] |
Experimental Protocols
Detailed, step-by-step protocols for assays involving this compound are often specific to the laboratory and experimental setup. However, the general principles for key experiments are outlined below.
Tyrosine Kinase Inhibition Assay (General Principle)
The activity of tyrosine kinase inhibitors is commonly measured by quantifying the phosphorylation of a substrate. A typical radiometric assay involves the following steps:
-
Reaction Setup: The kinase, a specific peptide or protein substrate, and various concentrations of the inhibitor (e.g., this compound) are combined in a reaction buffer.
-
Initiation: The kinase reaction is initiated by the addition of ATP, which includes a radiolabeled phosphate, [γ-32P]ATP.
-
Incubation: The reaction is allowed to proceed for a set time at a controlled temperature.
-
Termination: The reaction is stopped, often by adding EDTA to chelate the Mg2+ required by the kinase.
-
Measurement: The radiolabeled, phosphorylated substrate is separated from the unreacted [γ-32P]ATP (e.g., via centrifugation and washing of an immobilized substrate).[10]
-
Analysis: The amount of radioactivity incorporated into the substrate is measured using liquid scintillation counting. The IC50 value—the concentration of inhibitor required to reduce kinase activity by 50%—is then calculated.[10]
Caption: General workflow for an in vitro radiometric tyrosine kinase inhibition assay.
GLUT1 Inhibition Assay (Cellular Hexose Uptake)
This assay measures the ability of a compound to block glucose transport into cells.
-
Cell Preparation: A cell line expressing GLUT1 (e.g., HL-60 or erythrocytes) is cultured and washed.[6]
-
Inhibitor Pre-incubation: Cells are incubated with varying concentrations of this compound for a short period.
-
Uptake Measurement: A radiolabeled glucose analog, such as 2-deoxy-[3H]-glucose, is added to the cells for a defined period. This analog is transported by GLUT1 but is not fully metabolized, causing it to be trapped inside the cell.
-
Termination: The uptake is stopped by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled analog.
-
Analysis: The cells are lysed, and the intracellular radioactivity is measured. A decrease in radioactivity compared to untreated control cells indicates inhibition of glucose transport.[6]
HIV-1 Integrase-LEDGF/p75 Interaction Assay
This type of assay is designed to measure the disruption of a specific protein-protein interaction. A common high-throughput method is the AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay).
-
Component Labeling: Recombinant HIV-1 Integrase is conjugated to "Donor" beads, and recombinant LEDGF/p75 is conjugated to "Acceptor" beads.
-
Reaction: The two proteins, their respective beads, and the test compound (this compound) are incubated together.
-
Detection: If the proteins interact, they bring the Donor and Acceptor beads into close proximity. When the Donor beads are excited with a laser, they release singlet oxygen, which travels to the nearby Acceptor beads, causing them to emit a chemiluminescent signal.
-
Analysis: If this compound successfully inhibits the interaction, the beads are not brought together, and the signal is significantly reduced. The IC50 can be determined from a dose-response curve.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Suppression of VEGF-induced angiogenesis by the protein tyrosine kinase inhibitor, lavendustin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of VEGF-induced angiogenesis by the protein tyrosine kinase inhibitor, lavendustin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound|cas 125697-91-8|DC Chemicals [dcchemicals.com]
- 7. This compound | C21H19NO5 | CID 3895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Inhibition by two lavendustins of the tyrosine kinase activity of pp60F527 in vitro and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Lavendustin B: A Technical Guide for Researchers in Protein Tyrosine Kinase Inhibition
An In-depth Review of the Mechanism, Activity, and Experimental Applications of a Potent PTK Inhibitor
Introduction
Lavendustin B is a potent inhibitor of protein tyrosine kinases (PTKs), a class of enzymes crucial for cellular signal transduction.[1] Dysregulation of PTK activity is a hallmark of numerous diseases, particularly cancer, making PTK inhibitors a significant area of research in drug development. This compound, a synthetic compound, has been utilized as a valuable tool in dissecting the roles of specific signaling pathways. Beyond its well-characterized effects on PTKs, this compound has also been identified as an inhibitor of HIV-1 integrase and the glucose transporter 1 (GLUT1), highlighting its diverse biological activities.[1] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, inhibitory profile, and detailed experimental protocols for its use in research.
Chemical and Physical Properties
This compound, with the chemical name 5-[bis[(2-hydroxyphenyl)methyl]amino]-2-hydroxybenzoic acid, possesses a distinct molecular structure that contributes to its inhibitory functions. A summary of its key properties is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₁H₁₉NO₅ |
| Molecular Weight | 365.4 g/mol |
| CAS Number | 125697-91-8 |
| Appearance | Powder |
| Purity | ≥97% |
| Solubility | Soluble in DMSO |
Mechanism of Action
Protein tyrosine kinases function by catalyzing the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins. This phosphorylation event acts as a molecular switch, activating or deactivating signaling pathways that control cell growth, differentiation, and metabolism.
This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic site of the tyrosine kinase. By occupying the ATP-binding pocket, it prevents the phosphotransfer reaction, thereby blocking the downstream signaling cascade. While detailed kinetic studies on this compound are less common than for its analogue, Lavendustin A, the mechanism is understood to be competitive with respect to ATP.
Below is a diagram illustrating the general mechanism of protein tyrosine kinase inhibition by this compound.
Caption: General mechanism of PTK inhibition by this compound.
Inhibitory Activity and Specificity
| Target | IC₅₀ | Notes |
| HIV-1 Integrase | 94.07 µM | Inhibits the interaction with LEDGF/p75. |
| GLUT1 | Ki of 15 µM | ATP-competitive inhibitor. |
| VEGF-induced Angiogenesis | Inactive | Used as a negative control in studies where Lavendustin A was active.[1] |
This table will be updated as more quantitative data becomes available.
Signaling Pathways Affected
This compound, through its inhibition of protein tyrosine kinases, can modulate various cellular signaling pathways.
VEGF Receptor Signaling
Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis, the formation of new blood vessels. VEGF exerts its effects by binding to VEGF receptors (VEGFRs), which are receptor tyrosine kinases. While Lavendustin A has been shown to inhibit VEGF-induced angiogenesis, this compound is reported to be inactive in this context, making it a useful control compound for studying this pathway.[1]
The following diagram illustrates the canonical VEGF signaling pathway.
Caption: VEGF signaling pathway and the reported inactivity of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound.
In Vitro Kinase Assay for IC₅₀ Determination
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a specific protein tyrosine kinase.
Materials:
-
Recombinant protein tyrosine kinase
-
Peptide substrate for the kinase
-
This compound stock solution (in DMSO)
-
ATP solution
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
96-well microplate
-
Detection reagent (e.g., ADP-Glo™, HTRF® KinEASE™)
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 96-well plate, add the kinase and peptide substrate to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: Workflow for an in vitro kinase inhibition assay.
Cell Viability Assay (Resazurin-based)
This protocol assesses the effect of this compound on the viability of a chosen cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Resazurin solution
-
96-well cell culture plate
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add resazurin solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis of Protein Phosphorylation
This protocol is used to determine the effect of this compound on the phosphorylation of a specific target protein within a cellular context.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
Primary antibody against the phosphorylated target protein
-
Primary antibody against the total target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture cells to a suitable confluency and treat with this compound or DMSO for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the antibody against the total protein as a loading control.
Caption: Workflow for Western blot analysis of protein phosphorylation.
Conclusion
This compound is a multifaceted small molecule with established inhibitory activity against protein tyrosine kinases, HIV-1 integrase, and GLUT1. Its utility in research, particularly as a tool compound to probe cellular signaling, is well-documented. This guide provides a foundational understanding of its properties and applications, along with detailed experimental protocols to facilitate its use in the laboratory. Further research to elucidate its inhibitory profile against a broader range of kinases will undoubtedly enhance its value to the scientific community.
References
A Technical Guide to the Biological Activity of Lavendustin B in Cellular Models
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the biological activities of Lavendustin B, a known inhibitor of various cellular processes. It consolidates quantitative data, details common experimental protocols used for its characterization, and visualizes its mechanisms of action and relevant experimental workflows.
Overview of this compound
This compound is a small molecule compound that has been identified as an inhibitor of multiple biological targets. Primarily known as a tyrosine kinase inhibitor, its activity extends to other crucial cellular components, making it a subject of interest in various research contexts. While it is related to the more potent tyrosine kinase inhibitor Lavendustin A, this compound is often used as a negative control in studies focusing on specific tyrosine kinase-mediated effects. However, it possesses distinct biological activities of its own.
Mechanism of Action
This compound exhibits a multi-faceted inhibitory profile:
-
Tyrosine Kinase Inhibition: While often described as a weak inhibitor of tyrosine kinases, it does demonstrate activity against this enzyme class. Tyrosine kinases are critical enzymes that regulate numerous cell processes, including growth, differentiation, and apoptosis. Their inhibition is a key strategy in cancer therapy.
-
Glucose Transporter (GLUT1) Inhibition: this compound acts as an ATP-competitive inhibitor of the glucose transporter 1 (GLUT1). This transporter is responsible for the uptake of glucose into cells, a process vital for cellular metabolism, especially in cancer cells which exhibit high glycolytic rates. In HL-60 cells, this compound was shown to inhibit the uptake of methylglucose and deoxyglucose in a dose-dependent manner.
-
HIV-1 Integrase Inhibition: The compound inhibits the interaction between HIV-1 integrase and the cellular cofactor lens epithelium-derived growth factor (LEDGF/p75), which is essential for viral replication.
Caption: Logical diagram of this compound's multiple inhibitory mechanisms.
Quantitative Data: Inhibitory Potency
The following table summarizes the reported quantitative measures of this compound's inhibitory activity against its primary targets. It is important to note that much of the research on cytotoxicity in cancer cell lines has focused on more potent derivatives of Lavendustin A.
| Target | Metric | Value | Cell Line / System | Citation |
| HIV-1 Integrase - LEDGF/p75 Interaction | IC50 | 94.07 µM | In vitro assay | |
| Glucose Transporter 1 (GLUT1) | Ki | 15 µM | In vitro assay | |
| Hexose Uptake (Methylglucose, etc.) | IC50 | ~10 - 30 µM | HL-60 cells, Human Erythrocytes |
Impact on Cellular Signaling Pathways
This compound's best-characterized role is the inhibition of protein tyrosine kinases (PTKs). These enzymes are initiators of many critical intracellular signaling cascades. For example, the Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers pathways like the MAPK/ERK cascade, which promotes cell proliferation and survival. By inhibiting EGFR, Lavendustin analogs can block these downstream signals.
Caption: Inhibition of the EGFR-MAPK signaling cascade by this compound.
Experimental Protocols
The biological effects of this compound are typically assessed using a variety of standard cell-based and biochemical assays.
These assays measure the number of living cells in a population after exposure to a compound and are fundamental for determining IC50 values. Common methods include MTT, MTS, and SRB assays.
Generalized MTT Assay Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound (and appropriate vehicle controls) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Metabolically active cells will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at ~570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Caption: Standard workflow for an MTT-based cell viability assay.
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a specific kinase, such as EGFR.
Generalized EGFR Kinase Inhibition Assay Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT), recombinant human EGFR enzyme, a specific peptide substrate, and ATP.
-
Reaction Setup: In a 384-well plate, add the inhibitor (this compound) at various concentrations.
-
Enzyme Addition: Add the EGFR enzyme to the wells.
-
Reaction Initiation: Add a mixture of the peptide substrate and ATP to start the kinase reaction. Incubate for a set time (e.g., 60 minutes) at room temperature.
-
Signal Generation: Stop the reaction and measure kinase activity. A common method is the ADP-Glo™ assay, which quantifies the amount of ADP produced. This involves:
-
Adding ADP-Glo™ Reagent to deplete unused ATP.
-
Adding Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase-luciferin reaction.
-
-
Data Acquisition: Measure the luminescent signal with a plate reader.
-
Analysis: A lower signal indicates less ADP produced, meaning stronger kinase inhibition. Plot the results to determine the IC50 of the inhibitor for the kinase.
Caption: Workflow for an in vitro kinase inhibition assay using luminescence.
To determine if cell death occurs via apoptosis, researchers often look for characteristic biochemical and morphological changes, such as DNA fragmentation and caspase activation. This is particularly relevant for leukemia cell lines like HL-60 and K-562.
Generalized DNA Fragmentation (Sub-G1) Assay Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., HL-60 leukemia cells) and treat with this compound for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the cells using a flow cytometer. The instrument measures the fluorescence intensity of individual cells, which is proportional to their DNA content.
-
Analysis: Healthy, non-apoptotic cells will show distinct peaks corresponding to G1, S, and G2/M phases of the cell cycle. Apoptotic cells, which have lost fragmented DNA, will appear as a distinct population with lower DNA content, known as the "sub-G1" peak. An increase in the percentage of cells in the sub-G1 peak indicates apoptosis induction.
Conclusion
This compound is a multi-target inhibitor with demonstrable biological activity against tyrosine kinases, the GLUT1 glucose transporter, and the HIV-1 integrase complex. While it is a weaker PTK inhibitor than its analog Lavendustin A, its distinct inhibitory profile, particularly against GLUT1, makes it a valuable tool for studying cellular metabolism and other biological processes. The experimental protocols outlined in this guide provide a framework for researchers to investigate and quantify the effects of this compound in various cell lines.
Lavendustin B: A Technical Guide to its Role in Cell Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lavendustin B is a potent inhibitor of protein tyrosine kinases (PTKs), a class of enzymes that play a critical role in cellular signal transduction. By catalyzing the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins, PTKs regulate a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis. Dysregulation of PTK activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. This compound, and its more extensively studied analogue Lavendustin A, have been instrumental as chemical probes to elucidate the function of specific PTKs in signaling cascades. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on key cell signaling pathways, and detailed methodologies for its study.
Mechanism of Action
This compound exerts its inhibitory effects by competing with ATP for binding to the catalytic domain of protein tyrosine kinases. Kinetic studies of the closely related Lavendustin A have revealed a two-step inhibition mechanism. Initially, a rapid, reversible enzyme-inhibitor complex is formed, which is then followed by a slower isomerization to a more tightly bound complex.[1] This results in potent inhibition of the kinase's ability to phosphorylate its substrates.
Core Targets and Inhibitory Activity
The primary targets of this compound and its analogs are members of the receptor tyrosine kinase (RTK) and non-receptor tyrosine kinase families. Notably, they exhibit potent inhibition of the Epidermal Growth Factor Receptor (EGFR) and the proto-oncogene c-Src. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex.
Quantitative Inhibitory Data
The following tables summarize the reported inhibitory activities of Lavendustin A, B, and C against various protein tyrosine kinases. It is important to note that IC50 values can vary depending on the specific assay conditions, such as ATP concentration.
| Compound | Target Kinase | IC50 | Ki (overall) | Species/System | Reference |
| Lavendustin A | EGFR | 11 nM | ≤ 1 nM | Recombinant EGFR intracellular domain | [1] |
| c-Src | 500 nM | - | |||
| Syk | Comparable to EGFR | - | Sf9 cell lysates | [2] | |
| This compound | (as negative control) | No significant inhibition of VEGF-induced angiogenesis | - | Rat sponge implant model | |
| Lavendustin C | CaMKII | 200 nM | - | ||
| EGFR | 12 nM | - | |||
| c-Src | 500 nM | - |
Impact on Cell Signaling Pathways
By inhibiting key PTKs like EGFR and c-Src, this compound can profoundly disrupt downstream signaling cascades that are crucial for cell proliferation, survival, and migration.
The EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine residues. This creates docking sites for various adaptor proteins and enzymes, leading to the activation of multiple downstream pathways, including the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway.
-
Ras-Raf-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation and differentiation.
-
PI3K-Akt Pathway: This pathway is critical for promoting cell survival and inhibiting apoptosis.
This compound, by inhibiting EGFR kinase activity, prevents the initial phosphorylation events, thereby blocking the activation of both the MAPK and PI3K-Akt pathways. This leads to a reduction in cell proliferation and an increase in apoptosis.
The c-Src Signaling Pathway
c-Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, migration, and invasion. It is often hyperactivated in cancer, contributing to metastasis. c-Src can be activated by various RTKs, including EGFR, and in turn, can also phosphorylate and activate other signaling proteins.
This compound's inhibition of c-Src can lead to a reduction in the phosphorylation of downstream substrates involved in focal adhesion dynamics and cytoskeletal rearrangement, thereby impairing cell motility and invasion.
Experimental Protocols
In Vitro Kinase Inhibition Assay (EGFR)
This protocol describes a common method to determine the IC50 value of this compound for EGFR kinase.
Materials:
-
Recombinant human EGFR (intracellular domain)
-
This compound stock solution (in DMSO)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
P-γ-ATP32 -
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, EGFR enzyme, and the peptide substrate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and
P-γ-ATP.32 -
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated
P-γ-ATP.32 -
Quantify the amount of
P incorporated into the peptide substrate using a scintillation counter.32 -
Calculate the percentage of inhibition for each this compound concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
References
- 1. Kinetic analysis of the inhibition of the epidermal growth factor receptor tyrosine kinase by Lavendustin-A and its analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of a series of lavendustin A analogues that inhibit EGFR and Syk tyrosine kinases, as well as tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Lavendustin B: An Allosteric Inhibitor of HIV-1 Integrase
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of Lavendustin B as an inhibitor of HIV-1 integrase, focusing on its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to HIV-1 Integrase and the Role of LEDGF/p75
Human Immunodeficiency Virus type 1 (HIV-1) replication is dependent on the viral enzyme integrase (IN), which catalyzes the insertion of the reverse-transcribed viral DNA into the host cell's genome. This process is a critical step in the viral life cycle and a key target for antiretroviral therapy. HIV-1 integrase does not act alone; it relies on cellular cofactors to efficiently carry out its function. One of the most critical host cofactors is the Lens Epithelium-Derived Growth Factor (LEDGF/p75).
LEDGF/p75 acts as a molecular tether, binding simultaneously to integrase and host chromatin, thereby guiding the pre-integration complex to transcriptionally active regions of the genome for integration. The interaction between HIV-1 integrase and LEDGF/p75 is crucial for efficient viral replication, making it an attractive target for the development of novel anti-HIV-1 therapeutics. Inhibitors that disrupt this protein-protein interaction are known as allosteric integrase inhibitors (ALLINIs).
This compound: An Allosteric Inhibitor of the IN-LEDGF/p75 Interaction
This compound is a natural product that has been identified as an inhibitor of the interaction between HIV-1 integrase and LEDGF/p75. Unlike traditional integrase strand transfer inhibitors (INSTIs) that target the catalytic active site of the enzyme, this compound functions as an allosteric inhibitor by binding to the LEDGF/p75-binding pocket on the integrase catalytic core domain (CCD). By occupying this pocket, this compound prevents the engagement of LEDGF/p75, thereby disrupting the integration process.
Mechanism of Action
The inhibitory action of this compound is centered on the disruption of the protein-protein interaction between HIV-1 integrase and the host cofactor LEDGF/p75. Computational docking studies and experimental data have elucidated the specific interactions at the molecular level. The carboxylic group of this compound forms hydrogen bond interactions with the backbone nitrogen atoms of glutamate-170 and histidine-171 residues within the LEDGF/p75 binding pocket of the integrase.[1] A potential hydrogen bond is also formed with the hydroxyl group of the threonine-174 residue.[1] These interactions mimic those of the aspartate-366 residue of LEDGF/p75, effectively competing with the host protein for binding to integrase.[1]
The following diagram illustrates the mechanism of HIV-1 integration and the inhibitory action of this compound.
Quantitative Inhibitory Data
The inhibitory potency of this compound and its derivatives against the HIV-1 integrase-LEDGF/p75 interaction is typically quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the binding activity by 50%.
| Compound | Target | Assay Type | IC50 (μM) | Reference |
| This compound | HIV-1 IN - LEDGF/p75 Interaction | in vitro binding assay | 94.07 | [1] |
| Analog 1 | HIV-1 IN - LEDGF/p75 Interaction | in vitro binding assay | Improved Potency | [1] |
| Analog 2 | HIV-1 IN - LEDGF/p75 Interaction | in vitro binding assay | Improved Potency | [1] |
| Analog 3 | HIV-1 IN - LEDGF/p75 Interaction | in vitro binding assay | Improved Potency | [1] |
| Analog 4 | HIV-1 IN - LEDGF/p75 Interaction | in vitro binding assay | Improved Potency | [1] |
| Analog 5 | HIV-1 IN - LEDGF/p75 Interaction | in vitro binding assay | Improved Potency | [1] |
| Analog 6 | HIV-1 IN - LEDGF/p75 Interaction | in vitro binding assay | Improved Potency | [1] |
Note: Specific IC50 values for the analogs were not publicly available in the cited literature, but their potency was reported to be improved relative to the parent compound, this compound.
Experimental Protocols
The following sections describe the methodologies for key experiments used to characterize this compound as an inhibitor of the HIV-1 integrase-LEDGF/p75 interaction.
In Vitro HIV-1 Integrase-LEDGF/p75 Interaction Assay (AlphaScreen)
The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a highly sensitive method for studying protein-protein interactions. This assay was employed to determine the IC50 value of this compound.
Principle: The assay utilizes two types of microbeads: a donor bead and an acceptor bead. The donor bead is coated with a photosensitizer that, upon excitation at 680 nm, converts ambient oxygen to singlet oxygen. If an acceptor bead is in close proximity (due to a protein-protein interaction), the singlet oxygen triggers a chemiluminescent reaction in the acceptor bead, which in turn excites a fluorophore that emits light at 520-620 nm. An inhibitor of the protein-protein interaction will prevent this proximity, leading to a decrease in the light signal.
Detailed Methodology:
-
Protein Preparation:
-
Recombinant HIV-1 integrase (e.g., tagged with Glutathione S-transferase, GST) and the integrase-binding domain (IBD) of LEDGF/p75 (e.g., tagged with a His6-tag) are expressed and purified.
-
-
Assay Buffer Preparation:
-
A typical assay buffer consists of 25 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM MgCl2, 0.1% (v/v) Tween 20, and 0.1% (w/v) Bovine Serum Albumin (BSA).
-
-
Compound Dilution:
-
This compound is serially diluted in 100% DMSO to create a concentration gradient. These dilutions are then further diluted in the assay buffer.
-
-
Assay Plate Setup (384-well format):
-
Add 5 µL of the diluted this compound or control (DMSO vehicle) to the appropriate wells.
-
Add 5 µL of the GST-tagged HIV-1 integrase solution to each well.
-
Add 5 µL of the His6-tagged LEDGF/p75-IBD solution to each well.
-
Incubate the plate for 1 hour at 4°C to allow for protein-inhibitor interaction.
-
-
Bead Addition:
-
Prepare a slurry of Glutathione-coated donor beads and Nickel-chelate acceptor beads in the assay buffer.
-
Add 10 µL of the bead mixture to each well.
-
-
Incubation and Detection:
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Read the plate using an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of this compound relative to the control wells.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
The following diagram outlines the workflow for the AlphaScreen assay.
HIV-1 Integrase Strand Transfer Assay
To assess the downstream effects of inhibiting the IN-LEDGF/p75 interaction, a strand transfer assay can be performed. While this compound does not directly inhibit the catalytic activity, its disruption of the complex with LEDGF/p75 can indirectly affect the efficiency of this process.
Principle: This assay measures the ability of HIV-1 integrase to catalyze the insertion of a viral DNA substrate into a target DNA substrate. The inhibition of this process is quantified by measuring the amount of strand transfer product formed.
Detailed Methodology:
-
Substrate Preparation:
-
A donor DNA substrate mimicking the viral DNA long terminal repeat (LTR) is labeled (e.g., with biotin).
-
A target DNA substrate is immobilized on a 96-well plate.
-
-
Reaction Mixture:
-
In each well, combine the reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM DTT, 7.5 mM MgCl2), recombinant HIV-1 integrase, and LEDGF/p75.
-
Add this compound at various concentrations.
-
Pre-incubate the mixture to allow for complex formation and inhibition.
-
-
Initiation of Reaction:
-
Add the labeled donor DNA to initiate the 3'-processing step, where integrase cleaves the 3' ends of the viral DNA.
-
The reaction mixture is then transferred to the plate with the immobilized target DNA to allow for the strand transfer reaction.
-
-
Detection:
-
After incubation, the wells are washed to remove unreacted donor DNA.
-
The amount of integrated donor DNA is quantified using a detection system, such as a streptavidin-horseradish peroxidase (HRP) conjugate followed by a colorimetric substrate.
-
-
Data Analysis:
-
The signal from each well is proportional to the amount of strand transfer.
-
The percentage of inhibition is calculated, and the IC50 value is determined as described for the AlphaScreen assay.
-
Conclusion and Future Directions
This compound serves as a valuable chemical tool for studying the HIV-1 integrase-LEDGF/p75 interaction and as a lead compound for the development of more potent allosteric inhibitors. While its own potency may be modest, the elucidation of its binding mode has paved the way for the design and synthesis of derivatives with significantly improved activity.[1] Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound analogs to develop clinically viable antiretroviral drugs that target this critical protein-protein interaction. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working towards this goal.
References
Lavendustin B: A Technical Guide to its Molecular Targets and Binding Sites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lavendustin B is a naturally derived compound that has garnered significant interest within the scientific community for its diverse biological activities. Initially identified as a potent inhibitor of protein tyrosine kinases, subsequent research has revealed a broader spectrum of molecular targets, positioning it as a valuable tool for cellular biology research and a potential scaffold for drug development. This technical guide provides an in-depth overview of the known molecular targets of this compound, detailing its binding interactions, inhibitory mechanisms, and the downstream cellular pathways it modulates. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in kinase inhibitor development, antiviral research, and metabolic studies.
Molecular Targets of this compound
This compound exhibits inhibitory activity against several key cellular and viral proteins. Its primary molecular targets identified to date include Epidermal Growth Factor Receptor (EGFR), the interaction between HIV-1 integrase and Lens Epithelium-Derived Growth Factor (LEDGF/p75), and the Glucose Transporter 1 (GLUT1).
Epidermal Growth Factor Receptor (EGFR)
This compound is a known inhibitor of the EGFR tyrosine kinase. The inhibition of EGFR by the related compound, Lavendustin A, has been studied in detail and provides insights into the likely mechanism of this compound. Kinetic analyses have shown that Lavendustin A is a slow and tight-binding inhibitor of the EGFR intracellular domain.[1] The inhibition follows a two-step mechanism, beginning with the rapid formation of an initial enzyme-inhibitor complex, followed by a slower isomerization to a more tightly bound complex.[1] This inhibition is characterized as hyperbolic and of a mixed-type with respect to both ATP and the peptide substrate, indicating that it affects the binding affinities of both.[1] While this compound is considered a weaker inhibitor of tyrosine kinases compared to its analogs, its activity against EGFR is a key aspect of its biological profile.[2]
Binding Site and Mechanism:
The binding of Lavendustin A to EGFR is partially competitive with respect to ATP, suggesting an interaction within or near the ATP-binding pocket of the kinase domain.[1] The complex binding kinetics, however, point towards a more intricate interaction than simple competition at the active site. The binding of Lavendustin A has a significant impact on the binding affinities for both ATP and the peptide substrate.[1]
HIV-1 Integrase - LEDGF/p75 Interaction
This compound has been identified as an inhibitor of the protein-protein interaction between the Human Immunodeficiency Virus 1 (HIV-1) integrase (IN) and its cellular cofactor, Lens Epithelium-Derived Growth Factor (LEDGF/p75).[3] This interaction is crucial for the integration of the viral DNA into the host cell's genome, a critical step in the HIV-1 replication cycle.[4] By disrupting this interaction, this compound acts as an allosteric inhibitor of HIV-1 integration.
Binding Site and Mechanism:
Computational docking studies suggest that this compound binds to the LEDGF/p75 binding pocket on the HIV-1 integrase catalytic core domain.[2] The proposed binding mode indicates that the carboxylic group of this compound forms hydrogen bond interactions with the backbone nitrogen atoms of glutamate 170 and histidine 171 of the integrase. Additionally, a potential hydrogen bond can be formed with the hydroxyl group of threonine 174.
Glucose Transporter 1 (GLUT1)
This compound is a competitive inhibitor of the Glucose Transporter 1 (GLUT1), a key protein responsible for the facilitated diffusion of glucose across the plasma membrane of mammalian cells.[5] GLUT1 is often overexpressed in cancer cells to meet their high metabolic demands, making it an attractive target for anticancer therapies.
Binding Site and Mechanism:
This compound acts as an ATP-competitive inhibitor of GLUT1. While GLUT1 does not directly bind ATP for transport, certain inhibitors can compete with intracellular ATP for binding to a regulatory site on the transporter. The binding of this compound to GLUT1 is thought to occur within the central cavity of the transporter's inward-open conformation, a region that overlaps with the glucose-binding site. This competitive inhibition mechanism effectively blocks the uptake of glucose into the cell.
Quantitative Data
The inhibitory potency of this compound against its molecular targets has been quantified in various studies. The following table summarizes the available IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values.
| Target | Parameter | Value | Reference |
| HIV-1 Integrase - LEDGF/p75 Interaction | IC50 | 94.07 µM | [2] |
| GLUT1 | Ki | 15 µM |
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of this compound's activity. The following sections outline generalized methodologies for key experiments based on established practices in the field.
EGFR Kinase Inhibition Assay
This protocol describes a method to determine the IC50 of this compound against EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase domain
-
This compound
-
ATP
-
Tyrosine-containing peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in the kinase assay buffer.
-
In a 384-well plate, add the EGFR kinase to each well.
-
Add the diluted this compound or vehicle control to the wells and pre-incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction at 30°C for a specific time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
HIV-1 Integrase - LEDGF/p75 Interaction Assay (AlphaScreen)
This protocol outlines a high-throughput method to measure the disruption of the IN-LEDGF/p75 interaction by this compound using AlphaScreen technology.[6][7][8]
Materials:
-
His-tagged recombinant HIV-1 Integrase
-
Biotinylated recombinant LEDGF/p75
-
Streptavidin-coated Donor beads
-
Nickel Chelate Acceptor beads
-
This compound
-
Assay buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA)
-
384-well microplates
-
AlphaScreen-compatible plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the His-tagged HIV-1 IN, biotinylated LEDGF/p75, and the diluted this compound or vehicle control.
-
Incubate the mixture for a defined period (e.g., 60 minutes) at room temperature to allow for protein-protein interaction and inhibitor binding.
-
Add the Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads to each well under subdued light.
-
Incubate the plate in the dark at room temperature for a further period (e.g., 60 minutes) to allow for bead-protein binding.
-
Read the plate on an AlphaScreen-compatible plate reader at an excitation of 680 nm and an emission of 520-620 nm.
-
A decrease in the AlphaScreen signal indicates inhibition of the IN-LEDGF/p75 interaction.
-
Calculate the IC50 value from the dose-response curve.
GLUT1 Inhibition Assay (2-Deoxyglucose Uptake)
This protocol describes a cell-based assay to measure the inhibition of glucose uptake by this compound using a fluorescent glucose analog, 2-NBDG.[9][10][11][12]
Materials:
-
A cell line with high GLUT1 expression (e.g., HeLa or A549 cells)
-
This compound
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Glucose-free cell culture medium
-
Phloretin (a known GLUT1 inhibitor, as a positive control)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with glucose-free medium.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control in glucose-free medium for a defined period (e.g., 30 minutes).
-
Add 2-NBDG to each well to a final concentration of, for example, 50 µM.
-
Incubate for a specific time (e.g., 30 minutes) to allow for glucose uptake.
-
Stop the uptake by washing the cells with ice-cold PBS.
-
Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm) or by flow cytometry.
-
A decrease in fluorescence indicates inhibition of glucose uptake.
-
Determine the IC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflows
The inhibitory actions of this compound have significant consequences on cellular signaling and viral replication. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow.
Caption: EGFR signaling pathway inhibited by this compound.
Caption: HIV-1 integration pathway and its inhibition by this compound.
Caption: Inhibition of glucose transport via GLUT1 by this compound.
Caption: General experimental workflow for inhibitor characterization.
Conclusion
This compound presents a compelling case as a multi-target small molecule with significant potential for both basic research and therapeutic development. Its ability to inhibit key proteins involved in cancer progression (EGFR, GLUT1) and viral replication (HIV-1 integrase) underscores its importance as a chemical probe and a lead compound. This guide has provided a consolidated overview of its molecular targets, binding interactions, and the cellular pathways it affects. The detailed experimental methodologies and visual representations of signaling pathways are intended to facilitate further investigation into the multifaceted activities of this compound and its analogs. Future research focusing on the precise structural basis of its interactions with these targets will be crucial for the rational design of more potent and selective inhibitors.
References
- 1. Kinetic analysis of the inhibition of the epidermal growth factor receptor tyrosine kinase by Lavendustin-A and its analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of a series of lavendustin A analogues that inhibit EGFR and Syk tyrosine kinases, as well as tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the LEDGF/p75 HIV-1 integrase-interaction domain and NLS reveals NLS-independent chromatin tethering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The HIV Life Cycle | NIH [hivinfo.nih.gov]
- 5. GLUT1 - Wikipedia [en.wikipedia.org]
- 6. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. researchgate.net [researchgate.net]
- 10. scholarworks.uark.edu [scholarworks.uark.edu]
- 11. A nonradioisotope, enzymatic assay for 2-deoxyglucose uptake in L6 skeletal muscle cells cultured in a 96-well microplate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
Pharmacological Profile of Lavendustin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lavendustin B is a chemical compound that has been investigated for its inhibitory effects on various biological targets. While its analog, Lavendustin A, is a potent tyrosine kinase inhibitor, this compound is often used as a negative control in such studies due to its significantly weaker activity against these enzymes.[1] However, this compound has demonstrated inhibitory effects on other critical cellular components, namely the glucose transporter 1 (GLUT1) and HIV-1 integrase. This guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating its interactions with relevant signaling pathways.
Core Pharmacological Activities
This compound exhibits a multi-faceted pharmacological profile, characterized by its inhibitory action on key proteins involved in nutrient transport and viral replication.
Inhibition of Protein Tyrosine Kinases
This compound is generally considered to be a weak inhibitor of protein tyrosine kinases.[2] In studies investigating the effects of its more potent analog, Lavendustin A, on tyrosine kinase activity, this compound is frequently employed as a negative control, showing no significant effect on insulin release stimulated by glucose in pancreatic beta-cells, a process modulated by tyrosine kinases.[1]
Inhibition of Glucose Transporter 1 (GLUT1)
This compound acts as a competitive inhibitor of the glucose transporter 1 (GLUT1).[2] GLUT1 is a crucial membrane protein responsible for the facilitated diffusion of glucose across the cell membrane, a vital process for cellular energy metabolism. By competitively binding to GLUT1, this compound impedes the transport of glucose into the cell.
Inhibition of HIV-1 Integrase
This compound has been shown to inhibit the interaction between HIV-1 integrase and its cellular cofactor, lens epithelium-derived growth factor (LEDGF/p75).[2] HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus (HIV), as it catalyzes the insertion of the viral DNA into the host cell's genome. Inhibition of the integrase-LEDGF/p75 interaction disrupts this critical step in the viral life cycle.
Quantitative Inhibitory Data
The following table summarizes the available quantitative data on the inhibitory potency of this compound against its primary targets.
| Target | Inhibitory Parameter | Value | Reference |
| Protein Tyrosine Kinases | |||
| Epidermal Growth Factor Receptor (EGFR) | IC50 | Data not available | |
| c-Src | IC50 | Data not available | |
| Syk | IC50 | Data not available | |
| Abl | IC50 | Data not available | |
| Glucose Transporter 1 (GLUT1) | Ki | 15 µM | [3] |
| HIV-1 Integrase | |||
| Inhibition of IN-LEDGF/p75 interaction | IC50 | 94.07 µM | [3] |
Signaling Pathways
This compound's inhibitory activities impact several key cellular and viral pathways.
Receptor Tyrosine Kinase (RTK) Signaling Pathway
Receptor Tyrosine Kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), are crucial for regulating cell growth, proliferation, and differentiation. Upon ligand binding, RTKs dimerize and autophosphorylate on tyrosine residues, initiating downstream signaling cascades like the Ras-Raf-MEK-ERK (MAPK) and PI3K/Akt pathways. While Lavendustin A is a potent inhibitor of this pathway, this compound exhibits weak inhibitory activity.
GLUT1-Mediated Glucose Transport
GLUT1 facilitates the transport of glucose across the cell membrane down its concentration gradient. This process is vital for providing cells with the necessary fuel for metabolism. This compound competitively inhibits this transporter, thereby reducing glucose uptake.
References
Unveiling Lavendustin B: A Technical Guide for Researchers
Introduction
Lavendustin B, identified by CAS number 125697-91-8, is a synthetic compound that has garnered attention within the scientific community for its specific inhibitory activities.[1] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, biological activities, and potential applications in research, particularly for professionals in drug development and cellular biology.
Chemical and Physical Properties
This compound, with the molecular formula C₂₁H₁₉NO₅, possesses a molecular weight of 365.4 g/mol .[2] Its chemical name is 5-[bis[(2-hydroxyphenyl)methyl]amino]-2-hydroxybenzoic acid.[2][3] The compound is typically an off-white to yellow solid.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 125697-91-8 | [3][5][6] |
| Molecular Formula | C₂₁H₁₉NO₅ | [3][5][7] |
| Molecular Weight | 365.4 g/mol | [2][3][5] |
| IUPAC Name | 5-[bis[(2-hydroxyphenyl)methyl]amino]-2-hydroxybenzoic acid | [2] |
| Synonyms | N,N-bis(2′-Hydroxybenzyl)-3-aminosalicylic acid, 5-Amino-(N,Nʹ-bis-2-hydroxybenzyl)salicylic Acid | [4][5] |
| Appearance | Off-white to yellow solid | [4] |
| Melting Point | 140-144°C | [6] |
| Boiling Point | 671.1±55.0 °C (Predicted) | [6] |
| Density | 1.423±0.06 g/cm³ (Predicted) | [6] |
| Solubility | Soluble in DMF (10 mg/mL), DMSO (10 mg/mL), and Ethanol (10 mg/mL) | [3] |
| Storage Temperature | -20°C | [6] |
Biological Activity and Uses in Research
This compound is a multi-target compound primarily utilized in biochemical and pharmacological research.[8] Its key biological activities include the competitive inhibition of glucose transporter 1 (Glut1), inhibition of the interaction between HIV-1 integrase and LEDGF/p75, and weak inhibition of tyrosine kinases.[3][9]
Inhibition of Glucose Transporter 1 (Glut1)
This compound acts as a competitive inhibitor of Glut1 with a Ki value of 15 µM.[3] This inhibition of the primary glucose transporter in many cell types makes it a valuable tool for studying cellular metabolism and the effects of glucose deprivation.
Experimental Protocol: Determination of Glut1 Inhibition
A common method to determine the inhibitory constant (Ki) for a competitive inhibitor of Glut1 involves measuring the uptake of a labeled glucose analog, such as 2-deoxy-D-[³H]glucose, in a cellular system (e.g., human erythrocytes or a specific cell line) in the presence and absence of the inhibitor. The experimental workflow can be summarized as follows:
Caption: Workflow for determining Glut1 inhibition by this compound.
Inhibition of HIV-1 Integrase-LEDGF/p75 Interaction
This compound has been identified as an inhibitor of the interaction between HIV-1 integrase and the lens epithelium-derived growth factor (LEDGF/p75), a crucial cellular cofactor for viral replication.[9] The reported IC₅₀ for this inhibition is 94.07 µM.[3] This activity makes it a scaffold of interest in the development of novel anti-HIV therapies.
Signaling Pathway: HIV-1 Integration and Inhibition
The integration of the HIV-1 genome into the host cell's DNA is a critical step in the viral life cycle, mediated by the viral enzyme integrase and the cellular cofactor LEDGF/p75. This compound disrupts this interaction.
Caption: Inhibition of HIV-1 Integrase-LEDGF/p75 interaction by this compound.
Weak Tyrosine Kinase Inhibition
This compound is characterized as a weak inhibitor of tyrosine kinases, with a reported IC₅₀ of 0.49 µg/ml.[3] This property makes it a suitable negative control for its structural analog, Lavendustin A, which is a potent tyrosine kinase inhibitor.[3][4] The ability to differentiate between specific tyrosine kinase inhibition and other cellular effects is crucial in signal transduction research.
Safety and Handling
This compound is intended for research use only and is not for human or veterinary use.[3] Standard laboratory safety protocols should be followed when handling this compound. This includes wearing appropriate personal protective equipment such as gloves, safety glasses, and a lab coat. The material safety data sheet (MSDS) should be consulted for detailed safety information.[10] The compound should be stored at -20°C in a dry place.[6]
Conclusion
This compound is a versatile research tool with well-defined inhibitory activities against Glut1 and the HIV-1 integrase-LEDGF/p75 interaction. Its weak activity against tyrosine kinases also provides a valuable control for related studies. The data and experimental frameworks presented in this guide are intended to support researchers and drug development professionals in leveraging the unique properties of this compound for their scientific inquiries.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C21H19NO5 | CID 3895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound CAS 125697-91-8 | 428160 [merckmillipore.com]
- 5. scbt.com [scbt.com]
- 6. 125697-91-8 | CAS DataBase [m.chemicalbook.com]
- 7. 404 | BioChemPartner [m.biochempartner.com]
- 8. lavendustinB [myskinrecipes.com]
- 9. This compound|cas 125697-91-8|DC Chemicals [dcchemicals.com]
- 10. This compound|125697-91-8|MSDS [dcchemicals.com]
Lavendustin B and its Analogs: A Technical Guide for the Study of Oncogenic Signal Transduction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Lavendustin B and its more potent analogs, Lavendustin A and C, as tools for investigating oncogenic signal transduction pathways. While this compound exhibits broad inhibitory activity, its utility in specifically studying tyrosine kinase-driven oncogenesis is nuanced. This document elucidates the mechanisms of action, provides available quantitative data, and outlines experimental contexts for the Lavendustin family of compounds.
Introduction to Lavendustins and Oncogenic Signaling
Oncogenic signal transduction is a cornerstone of cancer biology, where aberrant signaling pathways drive uncontrolled cell proliferation, survival, and metastasis.[1][2] Protein tyrosine kinases (PTKs) are critical components of these pathways, and their dysregulation is a frequent event in many cancers.[3] Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, is a well-established therapeutic target in various malignancies.[4] Inhibitors of these kinases are invaluable tools for dissecting signaling cascades and for developing novel anti-cancer agents.
The Lavendustins are a class of compounds originally isolated from Streptomyces griseolavendus. While initially identified as tyrosine kinase inhibitors, the family members exhibit distinct potency and selectivity profiles. This guide focuses on this compound, with a comparative analysis of Lavendustin A and C, to provide researchers with a comprehensive understanding of their applications.
Mechanism of Action
This compound's mechanism of action is multifaceted. While it is classified as a tyrosine kinase inhibitor, it is considered a weak one.[5][6] Its more potent activities include the inhibition of the HIV-1 integrase interaction with the cellular cofactor LEDGF/p75 and the competitive inhibition of the glucose transporter 1 (GLUT1).[5][6][7] This broader activity profile is critical when interpreting experimental results, as observed cellular effects may not be solely attributable to tyrosine kinase inhibition.
In contrast, Lavendustin A and C are significantly more potent inhibitors of oncogenically relevant tyrosine kinases. Lavendustin A is a potent, cell-permeable inhibitor of EGFR tyrosine kinase and also demonstrates activity against the non-receptor tyrosine kinase p60c-src. Similarly, Lavendustin C is a powerful inhibitor of EGFR and c-src, and also inhibits Ca2+/calmodulin-dependent kinase II (CaMK II).[8][9]
The primary mechanism for tyrosine kinase inhibition by Lavendustins involves competition with ATP at the kinase domain, thereby preventing the phosphorylation of downstream substrates.
Quantitative Data for Lavendustin Analogs
The following tables summarize the inhibitory concentrations (IC50) and constants (Ki) for this compound and its more potent analogs, Lavendustin A and C. This data is crucial for designing experiments and interpreting results.
Table 1: Inhibitory Activity of this compound
| Target | Activity Type | Value | Cell Line / System | Reference |
| HIV-1 Integrase - LEDGF/p75 Interaction | IC50 | 94.07 µM | In vitro | [5] |
| Glucose Transporter 1 (GLUT1) | Ki | 15 µM | ATP-competitive | [5] |
| Glucose/Dehydroascorbic Acid Uptake | IC50 | ~10 - 30 µM | HL-60 cells | [5][6] |
Table 2: Inhibitory Activity of Lavendustin A
| Target | Activity Type | Value | Cell Line / System | Reference |
| EGFR Tyrosine Kinase | IC50 | 11 nM | In vitro | |
| p60c-src | IC50 | 500 nM | In vitro | |
| PKA, PKC, PI 3-Kinase | IC50 | > 100 µM | In vitro |
Table 3: Inhibitory Activity of Lavendustin C
| Target | Activity Type | Value | Cell Line / System | Reference |
| EGFR Tyrosine Kinase | IC50 | 11 - 12 nM | In vitro | [8][9] |
| pp60c-src | IC50 | 500 nM | In vitro | [8][9] |
| Ca2+/calmodulin-dependent kinase II (CaMK II) | IC50 | 200 nM | In vitro | [8][9] |
Experimental Protocols
Detailed experimental protocols are essential for the reproducible application of these inhibitors. Below are representative methodologies for assays where Lavendustins have been utilized.
In Vitro Kinase Inhibition Assay (for Lavendustin A/C)
This protocol is adapted from methodologies used to determine the potency of tyrosine kinase inhibitors.
Objective: To measure the IC50 of Lavendustin A or C against EGFR tyrosine kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
[γ-32P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Lavendustin A or C dissolved in DMSO
-
Trichloroacetic acid (TCA) or phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of Lavendustin A or C in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
In a microcentrifuge tube, combine the kinase reaction buffer, the poly(Glu, Tyr) substrate, and the desired concentration of the inhibitor.
-
Add the recombinant EGFR kinase to initiate the pre-incubation. Allow to incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by spotting the mixture onto phosphocellulose paper and immersing it in phosphoric acid, or by adding cold TCA.
-
Wash the paper/precipitate extensively to remove unincorporated [γ-32P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO-only control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Glucose Uptake Assay (for this compound)
This protocol is based on methods to assess GLUT1 inhibition in a cellular context.[5][6]
Objective: To measure the inhibitory effect of this compound on glucose uptake in a cell line (e.g., HL-60).
Materials:
-
HL-60 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
This compound dissolved in DMSO
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[3H]glucose or other radiolabeled glucose analog
-
Phloretin (as a positive control for uptake inhibition)
-
Cell lysis buffer
-
Scintillation counter
Procedure:
-
Culture HL-60 cells to the desired density.
-
Wash the cells with serum-free medium and resuspend in KRH buffer.
-
Aliquot the cell suspension into microcentrifuge tubes.
-
Treat the cells with various concentrations of this compound or a DMSO vehicle control for a specified pre-incubation period.
-
Initiate glucose uptake by adding 2-deoxy-D-[3H]glucose to each tube.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate uptake by adding ice-cold KRH buffer containing phloretin.
-
Pellet the cells by centrifugation and wash with ice-cold buffer to remove extracellular radiolabel.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Normalize the counts to the total protein concentration in each lysate.
-
Calculate the percentage of inhibition of glucose uptake for each this compound concentration relative to the DMSO control.
Conclusion and Recommendations
The selection of a Lavendustin compound for research into oncogenic signaling requires careful consideration of its potency and selectivity.
-
This compound is a valuable tool for studying glucose transport via GLUT1 and has been used as a negative control in studies focused on PTK-mediated angiogenesis.[10] However, due to its weak activity against tyrosine kinases and its potent effects on other cellular processes, attributing its biological effects solely to the inhibition of oncogenic signaling pathways can be challenging.
-
Lavendustin A and C are substantially more potent and specific inhibitors of EGFR and Src family kinases. They are the recommended tools from this family for specifically investigating signaling cascades downstream of these key oncoproteins. Their high potency allows for use at concentrations that are less likely to cause off-target effects compared to the micromolar concentrations of this compound required for kinase inhibition.
For researchers aiming to dissect EGFR or Src signaling pathways, Lavendustin A or C are the superior choice. When interpreting data from experiments using this compound, its multifaceted inhibitory profile must be taken into account.
References
- 1. mdpi.com [mdpi.com]
- 2. Oncogenic Signaling Pathways in The Cancer Genome Atlas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cancer, oncogenes and signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound|cas 125697-91-8|DC Chemicals [dcchemicals.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Lavendustin C | EGFR inhibitor | Hello Bio [hellobio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Suppression of VEGF-induced angiogenesis by the protein tyrosine kinase inhibitor, lavendustin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Lavendustin B: A Technical Examination of its Effects on Cellular Growth and Differentiation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lavendustin B belongs to a class of natural product-derived compounds known for their inhibitory effects on protein tyrosine kinases (PTKs). While its close analog, Lavendustin A, has been more extensively studied for its potent inhibition of epidermal growth factor receptor (EGFR) kinase and its effects on cell growth and differentiation, this compound's specific biological activities are less well-defined. This technical guide synthesizes the available data on the Lavendustin family, with a primary focus on the established effects of Lavendustin A as a benchmark to understand the potential, and observed, activities of this compound. We will delve into its mechanism of action, its impact on cellular proliferation and differentiation, and provide detailed experimental protocols for assessing these effects.
Introduction to Lavendustins and Tyrosine Kinase Inhibition
The Lavendustins are a group of compounds isolated from Streptomyces griseolavendus. Lavendustin A, in particular, has been identified as a potent inhibitor of protein tyrosine kinases, enzymes that play a crucial role in cellular signaling pathways that govern growth, proliferation, differentiation, and survival. Dysregulation of PTK activity is a hallmark of many cancers, making PTK inhibitors a significant area of drug development.
While Lavendustin A is a potent inhibitor of EGFR, some of its derivatives have been shown to exert their antiproliferative effects through other mechanisms, such as the inhibition of tubulin polymerization. This compound is structurally similar to Lavendustin A and is often used in studies as a comparative agent. Notably, in some experimental contexts, this compound has been used as a negative control, suggesting it may have weaker or different activity profiles compared to Lavendustin A.
Effects on Cellular Growth
The primary mechanism by which Lavendustins are thought to inhibit cellular growth is through the competitive inhibition of ATP binding to the kinase domain of growth factor receptors.
Quantitative Data on Antiproliferative and Cytotoxic Effects
While specific IC50 values for this compound are not widely reported in the literature, the activities of Lavendustin A and its derivatives provide a valuable reference point for its potential effects.
| Compound/Derivative | Cell Line | Assay Type | IC50 / GI50 Value | Reference |
| Lavendustin A Derivative (3e) | HCT-15 (Colon Cancer) | SRB Assay | 7.17 µg/mL | [1] |
| Lavendustin A Derivative (SDZ 281-977) | MIA PaCa-2 (Pancreatic Cancer) | Not Specified | Low micromolar range | [2] |
| Lavendustin A Derivative (SDZ 281-977) | A431 (Vulvar Carcinoma) | Not Specified | Low micromolar range | [2] |
Note: The data presented is for derivatives of Lavendustin A, as specific cytotoxic data for this compound on cancer cell lines is limited in the reviewed literature.
Signaling Pathways in Cellular Growth Affected by Lavendustins
Lavendustin A and its analogs primarily target the signaling pathways initiated by receptor tyrosine kinases. The inhibition of these pathways can lead to cell cycle arrest and apoptosis.
Caption: Inhibition of Receptor Tyrosine Kinase Signaling by Lavendustins.
Effects on Cellular Differentiation
The role of Lavendustins in cellular differentiation is less explored but presents an intriguing area of research, particularly in the context of neuronal development.
Neuronal Differentiation
Studies have shown that Lavendustin A can promote axonal growth in neurons differentiated from neural stem cells.[3] This suggests that inhibition of certain tyrosine kinase pathways may play a role in neuronal differentiation and regeneration.[3] The precise mechanism is thought to involve the modulation of signaling pathways that control cytoskeletal dynamics and growth cone extension.
Caption: Role of Lavendustin A in Neuronal Differentiation and Axon Growth.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effects of this compound on cellular growth and differentiation.
Cell Proliferation/Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.
Caption: Workflow for the MTT Cell Viability Assay.
Neuronal Differentiation and Neurite Outgrowth Assay
This assay assesses the ability of a compound to induce neuronal differentiation and promote neurite extension.
Materials:
-
Neural stem cells (NSCs) or a suitable neuronal progenitor cell line (e.g., PC12)
-
NSC proliferation medium and differentiation medium
-
This compound
-
Poly-L-ornithine and laminin-coated culture plates
-
Primary antibodies against neuronal markers (e.g., β-III tubulin, MAP2)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope and image analysis software
Procedure:
-
Plate NSCs on coated plates in proliferation medium.
-
To induce differentiation, switch to differentiation medium containing various concentrations of this compound.
-
Culture the cells for 5-7 days, replacing the medium every 2-3 days.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies and DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of differentiated neurons (positive for neuronal markers) and measure neurite length using image analysis software.
Conclusion
This compound remains a compound of interest due to its structural similarity to the potent tyrosine kinase inhibitor, Lavendustin A. While direct evidence of its effects on cellular growth and differentiation is not as abundant as for its analog, the foundational understanding of the Lavendustin family's mechanism of action provides a strong basis for further investigation. The antiproliferative potential of Lavendustin derivatives and the pro-differentiation effects of Lavendustin A in neuronal models highlight the therapeutic possibilities of this class of compounds. Future research should focus on elucidating the specific cellular targets of this compound and its efficacy in various in vitro and in vivo models to fully understand its potential as a modulator of cellular growth and differentiation.
References
- 1. Synthesis and anticancer activity of lavendustin A derivatives containing arylethenylchromone substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SDZ 281-977: a modified partial structure of lavendustin A that exerts potent and selective antiproliferative activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lavendustin A enhances axon elongation in VHL gene-transfected neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Utilizing Lavendustin B as a Negative Control in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of kinase research and drug discovery, the use of appropriate controls is paramount to validate experimental findings and ensure data integrity. Lavendustin A is a well-established, potent inhibitor of protein tyrosine kinases (PTKs), particularly targeting the Epidermal Growth Factor Receptor (EGFR). Its structural analog, Lavendustin B, however, exhibits significantly weaker or negligible inhibitory activity against these enzymes. This disparity in activity makes this compound an ideal negative control for experiments investigating the effects of Lavendustin A and other tyrosine kinase inhibitors. These application notes provide detailed protocols and rationale for the effective use of this compound as a negative control in kinase assays.
Rationale for Using this compound as a Negative Control
The structural similarity between Lavendustin A and this compound allows researchers to control for off-target effects that are not related to the specific inhibition of the targeted kinase. By demonstrating that a biological effect is observed with Lavendustin A but not with an equimolar concentration of this compound, researchers can more confidently attribute the observed effect to the inhibition of the specific tyrosine kinase.
A key example of this application is in the study of angiogenesis. Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein in the formation of new blood vessels, a process regulated by tyrosine kinases. In a study investigating VEGF-induced angiogenesis, Lavendustin A was shown to inhibit this process, while this compound, used as a negative control, had no effect.[1][2][3] This provides strong evidence that the anti-angiogenic effects of Lavendustin A are mediated through its inhibition of tyrosine kinase activity.
Quantitative Data Summary
| Compound | Target Kinase | IC50 Value | Reference |
| Lavendustin A | EGFR | ~50 nM | (Onoda et al., 1989) |
| Lavendustin A | p185erbB2 | ~50 nM | (Onoda et al., 1989) |
| Lavendustin A | c-src | ~500 nM | (Onoda et al., 1989) |
| This compound | Various Tyrosine Kinases | Weak/Inactive | [1][2][3] |
Note: The IC50 values for Lavendustin A can vary depending on the assay conditions.
Signaling Pathways
To visually represent the points of intervention for tyrosine kinase inhibitors like Lavendustin A, the following diagrams illustrate the EGFR and VEGF signaling pathways. This compound, as a negative control, would not be expected to significantly perturb these pathways at concentrations where Lavendustin A is active.
References
Application of Lavendustin B in Angiogenesis Research: A Negative Control for Protein Tyrosine Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The vascular endothelial growth factor (VEGF) signaling pathway, mediated by VEGF receptors (VEGFRs) which possess intrinsic protein tyrosine kinase (PTK) activity, is a key regulator of angiogenesis. Consequently, inhibitors of PTKs are valuable tools in angiogenesis research and potential therapeutics for angiogenesis-dependent diseases.
Lavendustin A is a potent, selective, and ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, with an IC50 of 11 nM.[1] It has been demonstrated to suppress VEGF-induced angiogenesis, making it a valuable compound for studying the role of PTK signaling in this process.[1] In contrast, Lavendustin B is a close structural analog of Lavendustin A that lacks significant PTK inhibitory activity.[2] This property makes this compound an ideal negative control in experiments investigating the anti-angiogenic effects of Lavendustin A. By using this compound alongside Lavendustin A, researchers can ascertain that the observed inhibition of angiogenesis is a direct result of PTK inhibition and not due to off-target or non-specific effects of the chemical scaffold.
These application notes provide a comprehensive guide to utilizing this compound as a negative control in key in vivo and in vitro angiogenesis assays.
Physicochemical Properties
| Property | Lavendustin A | This compound |
| Molecular Formula | C₂₁H₁₉NO₆ | C₂₁H₁₉NO₅ |
| Molecular Weight | 381.38 g/mol | 365.38 g/mol |
| Appearance | Solid | Solid |
| Solubility | Soluble in DMSO | Soluble in DMSO |
| Storage | Store at -20°C (powder) or -80°C (in solvent) | Store at -20°C (powder) or -80°C (in solvent) |
Mechanism of Action in the Context of Angiogenesis
VEGF-A binding to its receptor, VEGFR-2, on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, survival, and tube formation – all critical steps in angiogenesis.
Lavendustin A exerts its anti-angiogenic effect by inhibiting the tyrosine kinase activity of VEGFR-2 (and other PTKs like EGFR), thereby blocking the downstream signaling cascade. This compound, being an inactive analog, does not inhibit this kinase activity and therefore does not impede VEGF-induced angiogenesis.
Quantitative Data Summary
The following table summarizes the in vivo effects of Lavendustin A and this compound on VEGF-induced angiogenesis in a rat sponge implant model. The data clearly demonstrates the inhibitory effect of Lavendustin A and the lack of activity of this compound.
| Treatment Group | 133Xe Clearance (%) | Total Fibrovascular Growth Area (%) |
| VEGF₁₆₅ (250 ng) | 32.9 ± 1.5 | 62.4 ± 6.1 |
| VEGF₁₆₅ + Lavendustin A (10 µg) | 20.9 ± 1.6 | 21.6 ± 6.8 |
| VEGF₁₆₅ + this compound (10 µg) | No significant inhibition | No significant inhibition |
| *P < 0.05 compared to VEGF₁₆₅ alone. Data from Hu et al., Br J Pharmacol. 1995.[3] |
Experimental Protocols
In Vivo Angiogenesis: Rat Sponge Implant Model
This model assesses angiogenesis by measuring blood flow and fibrovascular tissue growth into a subcutaneously implanted sponge.
Materials:
-
Sterile polyester sponges
-
Vascular Endothelial Growth Factor (VEGF₁₆₅)
-
Lavendustin A and this compound (dissolved in a suitable solvent like DMSO and diluted in PBS)
-
Anesthetic for rats (e.g., ketamine/xylazine)
-
Surgical instruments
-
¹³³Xe saline for blood flow measurement (or other suitable method)
-
Histology reagents (formalin, paraffin, hematoxylin, and eosin)
Protocol:
-
Prepare sterile polyester sponges and attach a fine-bore cannula for substance administration.
-
Anesthetize adult male Wistar rats.
-
Make a small incision on the dorsal side and subcutaneously implant two sponges per rat.
-
Administer daily treatments directly into the sponges via the cannula for 8 days. Treatment groups should include:
-
Vehicle control (e.g., PBS with a low percentage of DMSO)
-
VEGF₁₆₅ (e.g., 250 ng/day)
-
VEGF₁₆₅ + Lavendustin A (e.g., 10 µ g/day )
-
VEGF₁₆₅ + this compound (e.g., 10 µ g/day )
-
-
On day 8, measure blood flow in the sponges. A common method is the ¹³³Xe clearance technique, where a small volume of ¹³³Xe saline is injected into the sponge, and its clearance rate is monitored.
-
Euthanize the animals and excise the sponges.
-
Fix the sponges in 10% buffered formalin, embed in paraffin, and section.
-
Stain sections with hematoxylin and eosin.
-
Perform morphometric analysis using light microscopy to quantify the total fibrovascular growth area within the sponge.
In Vitro Angiogenesis: Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel®)
-
96-well culture plates
-
VEGF
-
Lavendustin A and this compound
-
Calcein AM (for fluorescence imaging)
Protocol:
-
Thaw the basement membrane extract on ice and coat the wells of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Harvest HUVECs and resuspend them in basal medium containing a low serum concentration.
-
Prepare treatment groups in the cell suspension:
-
Vehicle control
-
VEGF (e.g., 20 ng/mL)
-
VEGF + Lavendustin A (at various concentrations)
-
VEGF + this compound (at the same concentrations as Lavendustin A)
-
-
Seed the HUVEC suspension onto the solidified matrix in the 96-well plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.
-
Monitor tube formation using a phase-contrast microscope.
-
For quantitative analysis, the tube network can be imaged and analyzed for parameters such as total tube length, number of junctions, and number of branches using image analysis software. For fluorescence imaging, cells can be pre-labeled or stained with Calcein AM before imaging.
In Vitro Angiogenesis: Endothelial Cell Migration (Wound Healing) Assay
This assay measures the migration of endothelial cells to close a "wound" created in a confluent monolayer.
Materials:
-
HUVECs or other endothelial cells
-
Endothelial cell growth medium
-
24-well culture plates
-
Sterile pipette tip or cell scraper
-
VEGF
-
Lavendustin A and this compound
Protocol:
-
Seed HUVECs in 24-well plates and grow them to a confluent monolayer.
-
Create a "wound" in the monolayer by scraping a straight line with a sterile pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh low-serum medium containing the different treatment groups:
-
Vehicle control
-
VEGF (e.g., 20 ng/mL)
-
VEGF + Lavendustin A (at various concentrations)
-
VEGF + this compound (at the same concentrations as Lavendustin A)
-
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 4-6 hours) for up to 24 hours.
-
Quantify cell migration by measuring the change in the wound area over time using image analysis software. The percentage of wound closure can be calculated.
Conclusion
This compound serves as an essential negative control for its active counterpart, Lavendustin A, in angiogenesis research. Its structural similarity, coupled with its lack of protein tyrosine kinase inhibitory activity, allows researchers to confidently attribute the anti-angiogenic effects of Lavendustin A to the specific inhibition of PTK-mediated signaling pathways. The protocols and data presented here provide a framework for the effective use of this compound to ensure the specificity and validity of experimental findings in the study of angiogenesis.
References
Application Notes and Protocols: Utilizing Lavendustin B in Glucose Uptake Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose uptake is a fundamental cellular process, critical for energy metabolism. Its regulation is tightly controlled by various signaling pathways, with the insulin signaling cascade playing a central role. Dysregulation of glucose uptake is a hallmark of numerous metabolic diseases, including diabetes, and is also a key feature of many cancers, which exhibit increased glucose consumption to fuel their rapid proliferation.
Tyrosine kinases are crucial components of signaling pathways that regulate glucose metabolism. While the insulin receptor itself is a tyrosine kinase, other tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), have also been implicated in the modulation of glucose transport.[1][2] The study of tyrosine kinase inhibitors (TKIs) in the context of glucose uptake can therefore provide valuable insights into the complex regulatory networks governing this process and may lead to the identification of new therapeutic targets.
Lavendustin B is a known tyrosine kinase inhibitor. While its analogue, Lavendustin A, has been investigated for its effects on cellular processes, this compound is often utilized as a negative control in related assays due to its minimal biological activity in certain contexts. These application notes provide a detailed protocol for employing this compound in glucose uptake assays, primarily as a negative control to validate the specificity of effects observed with other TKIs or experimental compounds.
Principle of the Assay
This protocol describes a cell-based assay to measure glucose uptake using a fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), or a radioactive glucose analog, such as [³H]-2-deoxyglucose. Upon transport into the cell, these glucose analogs are phosphorylated by hexokinase, trapping them intracellularly. The accumulated signal, either fluorescence or radioactivity, is proportional to the rate of glucose uptake. The assay is performed in the presence of various treatments, including a positive control (e.g., insulin), a known inhibitor, and this compound as a negative control, to assess their impact on glucose transport.
Signaling Pathways Overview
The primary pathway regulating glucose uptake in response to insulin involves the activation of the insulin receptor tyrosine kinase, leading to the phosphorylation of Insulin Receptor Substrate (IRS) proteins. This initiates a cascade that activates PI3K and subsequently Akt (Protein Kinase B), which in turn promotes the translocation of GLUT4 glucose transporters to the plasma membrane, thereby increasing glucose uptake. Other signaling molecules, including those downstream of EGFR, can also influence glucose metabolism.
Caption: Insulin signaling pathway leading to glucose uptake.
Experimental Protocols
Materials
-
Cell Line: A suitable cell line expressing glucose transporters (e.g., L6 myotubes, 3T3-L1 adipocytes, or a cancer cell line like MCF-7).
-
Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound: Stock solution in DMSO.
-
Positive Control (optional): Insulin solution.
-
Inhibitor Control (optional): A known inhibitor of glucose uptake (e.g., Cytochalasin B or an EGFR TKI like Gefitinib).
-
Glucose Uptake Reagent: 2-NBDG or [³H]-2-deoxyglucose.
-
Buffers: Phosphate-buffered saline (PBS), Krebs-Ringer-HEPES (KRH) buffer.
-
Assay Plate: 96-well black, clear-bottom plate for fluorescence or a standard 96-well plate for radioactivity.
-
Detection Instrument: Fluorescence plate reader or a scintillation counter.
Cell Seeding and Treatment
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Serum Starvation: Prior to the assay, serum-starve the cells for 2-4 hours in serum-free medium to reduce basal glucose uptake.
-
Pre-treatment:
-
Prepare working solutions of this compound, positive control (insulin), and inhibitor control in KRH buffer.
-
Remove the serum-free medium and wash the cells once with warm KRH buffer.
-
Add the treatment solutions to the respective wells and incubate for the desired time (e.g., 30-60 minutes). Include a vehicle control (DMSO) at the same concentration as in the this compound and other compound wells.
-
Glucose Uptake Assay
-
Initiate Uptake: After the pre-treatment incubation, add the glucose uptake reagent (2-NBDG or [³H]-2-deoxyglucose) to each well at a final concentration of 10-100 µM.
-
Incubation: Incubate the plate for 15-60 minutes at 37°C. The optimal time should be determined empirically for the specific cell line.
-
Terminate Uptake:
-
Remove the glucose uptake solution.
-
Wash the cells three times with ice-cold PBS to remove extracellular glucose analog and stop the uptake.
-
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS for fluorescence or NaOH for radioactivity).
-
Quantification:
-
For 2-NBDG: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission).
-
For [³H]-2-deoxyglucose: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Caption: Experimental workflow for the glucose uptake assay.
Data Presentation
Quantitative data should be presented in a clear and structured format. The following tables provide an example of how to summarize the results. The data presented here is illustrative and assumes that this compound acts as a negative control with no significant effect on glucose uptake.
Table 1: Effect of this compound and Controls on Glucose Uptake
| Treatment | Concentration (µM) | Glucose Uptake (Relative Fluorescence Units) | % of Control |
| Vehicle (DMSO) | 0.1% | 1500 ± 75 | 100% |
| Insulin (Positive Control) | 0.1 | 3000 ± 150 | 200% |
| This compound | 1 | 1480 ± 80 | 98.7% |
| This compound | 10 | 1450 ± 90 | 96.7% |
| This compound | 50 | 1420 ± 70 | 94.7% |
| Gefitinib (Inhibitor Control) | 10 | 900 ± 50 | 60% |
Data are presented as mean ± standard deviation.
Table 2: IC₅₀ Values for Glucose Uptake Inhibition
| Compound | IC₅₀ (µM) |
| This compound | > 50 |
| Gefitinib | 15.2 |
IC₅₀ values are calculated from dose-response curves.
Troubleshooting
-
High background signal: Ensure thorough washing with ice-cold PBS to remove all extracellular glucose analog. Optimize the serum starvation period.
-
Low signal: Increase the incubation time with the glucose analog or increase the cell seeding density. Ensure the cell line is appropriate and expresses sufficient levels of glucose transporters.
-
High variability between replicates: Ensure consistent cell seeding and washing steps. Check for and prevent edge effects on the plate.
Conclusion
This protocol provides a framework for conducting glucose uptake assays and for the use of this compound as a negative control. Given its expected lack of direct and potent effects on glucose transport, this compound is a valuable tool for confirming the specificity of other tyrosine kinase inhibitors or test compounds that do show an effect. Proper use of controls, including a vehicle, a positive control like insulin, and a negative control like this compound, is essential for the robust interpretation of experimental results in the study of glucose metabolism.
References
Application Notes and Protocols for Lavendustin B in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Lavendustin family of compounds, originally isolated from Streptomyces griseolavendus, are known primarily for their ability to inhibit protein tyrosine kinases. Within this family, Lavendustin A and C have been subjects of cancer research due to their potent inhibition of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. Lavendustin B, in contrast, is recognized as a weak tyrosine kinase inhibitor. Its primary characterized roles are as a competitive inhibitor of the glucose transporter 1 (GLUT1) and as an inhibitor of the HIV-1 integrase interaction with LEDGF/p75.
While not a conventional anti-cancer agent, this compound's potent inhibition of GLUT1 presents a potential avenue for investigation in oncology research. Cancer cells often exhibit a heightened reliance on glucose for their metabolic needs, a phenomenon known as the Warburg effect. By targeting GLUT1, this compound could potentially disrupt the energy supply of cancer cells, thereby affecting their viability and proliferation.
These application notes provide an overview of the known targets of the Lavendustin family and offer detailed protocols for evaluating the effects of this compound on cancer cell lines, with a focus on its GLUT1 inhibitory activity.
Data Presentation: Comparative Inhibitory Activities
To provide context for this compound's activity, the following table summarizes the known inhibitory concentrations (IC50) of Lavendustin A and C against various kinases. It is important to note the general lack of published IC50 values for this compound in the context of cancer cell line cytotoxicity.
| Compound | Target | IC50 | Cell Line / Assay System |
| Lavendustin A | EGFR Tyrosine Kinase | 11 nM | In vitro kinase assay |
| p60c-src | 500 nM | In vitro kinase assay | |
| Tubulin Polymerization | 1.4 µM | In vitro polymerization assay | |
| HCT-15 (Colon Cancer) Cytotoxicity | 7.17 µg/mL | SRB assay | |
| Lavendustin C | EGFR Tyrosine Kinase | 11 nM (0.012 µM) | In vitro kinase assay |
| c-src | 500 nM (0.5 µM) | In vitro kinase assay | |
| Ca2+/calmodulin-dependent kinase II | 200 nM (0.2 µM) | In vitro kinase assay | |
| This compound | HIV-1 Integrase - LEDGF/p75 Interaction | 94.07 µM | In vitro assay |
| Glucose Transporter 1 (GLUT1) | Ki = 15 µM | In vitro transport assay |
Signaling and Metabolic Pathways
GLUT1-Mediated Glucose Uptake
This compound's potential anti-cancer activity is hypothesized to stem from its inhibition of GLUT1. This transporter is crucial for facilitating the uptake of glucose into the cell, which is the first step in glycolysis. By blocking this transporter, this compound can reduce the intracellular glucose concentration, thereby starving the cancer cells of a key energy and biosynthetic substrate.
Application Notes and Protocols for Lavendustin B Powder
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the handling, storage, and utilization of Lavendustin B powder in various experimental settings. The protocols detailed below are intended to serve as a foundation for researchers to adapt to their specific experimental needs.
Product Information
Chemical Name: 5-[Bis[(2-hydroxyphenyl)methyl]amino]-2-hydroxybenzoic acid[1]
Molecular Formula: C₂₁H₁₉NO₅
Molecular Weight: 365.38 g/mol
CAS Number: 125697-91-8
Appearance: Off-white to yellow solid powder
Handling and Storage
Proper handling and storage of this compound powder are crucial to maintain its stability and ensure user safety.
Safety Precautions
This compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Standard laboratory safety practices should be strictly followed.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.
-
Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when handling the product[1]. Wash hands thoroughly after handling.
First Aid Measures
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth[1].
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
In Case of Skin Contact: Wash off with soap and plenty of water.
-
If Inhaled: Move the person into fresh air.
Storage Conditions
The stability of this compound is dependent on the storage conditions.
| Form | Storage Temperature | Stability |
| Powder | -20°C | ≥ 3 years |
| In Solvent | -80°C | Up to 1 year |
| -20°C | Up to 1 month |
Source: [2]
-
Powder: Store the vial of this compound powder at -20°C, protected from light. The powder is stable for at least three years under these conditions[2].
-
Stock Solutions: Prepare concentrated stock solutions in an appropriate solvent (e.g., DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C for up to one year or at -20°C for up to one month[2].
Solubility and Solution Preparation
This compound is soluble in organic solvents but insoluble in water[2].
| Solvent | Solubility |
| DMSO | ≥ 73 mg/mL (199.79 mM)[2] |
| Ethanol | ≥ 73 mg/mL (199.79 mM)[2] |
| Water | Insoluble[2] |
Note: The use of fresh, anhydrous DMSO is recommended as moisture can reduce the solubility of this compound[2].
Preparation of a 10 mM Stock Solution in DMSO
-
Warm the Vial: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Add Solvent: Using a calibrated pipette, add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 365.38), add 273.7 µL of DMSO.
-
Dissolve: Gently vortex or sonicate the vial until the powder is completely dissolved.
-
Aliquot and Store: Aliquot the stock solution into single-use, light-protected vials and store at -80°C or -20°C as recommended above.
Mechanism of Action and Signaling Pathways
This compound is a multi-target inhibitor, primarily known for its effects on HIV-1 integrase, glucose transporter 1 (GLUT1), and as a weak inhibitor of tyrosine kinases[2].
Inhibition of HIV-1 Integrase
This compound inhibits the interaction between HIV-1 integrase (IN) and the lens epithelium-derived growth factor (LEDGF/p75), a cellular cofactor essential for tethering the pre-integration complex to the host chromatin[2]. This disruption prevents the integration of the viral DNA into the host genome, a critical step in the HIV-1 replication cycle.
Caption: Inhibition of HIV-1 Integrase by this compound.
Inhibition of Glucose Transporter 1 (GLUT1)
This compound acts as a competitive inhibitor of GLUT1, a key transporter responsible for the facilitated diffusion of glucose across the cell membrane. By blocking GLUT1, this compound can disrupt cellular glucose uptake, which is particularly critical for cancer cells that exhibit high rates of glycolysis (the Warburg effect).
References
Application Notes and Protocols: Utilizing Lavendustin B in Insulin Release Mechanism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lavendustin B is a chemical analog of Lavendustin A, a potent inhibitor of protein tyrosine kinases (PTKs). In the study of insulin release mechanisms, precise modulation and understanding of signaling pathways are critical. While PTK inhibitors like genistein and Lavendustin A have been shown to influence insulin secretion, their exact roles remain a subject of investigation, with some studies indicating stimulatory and others inhibitory effects under different conditions.[1] this compound serves as an essential negative control in these experiments. Due to its structural similarity to Lavendustin A but lack of inhibitory activity on PTKs, this compound allows researchers to distinguish the specific effects of PTK inhibition from other potential off-target or vehicle effects. One study on the hamster beta-cell line, HIT T15, demonstrated that this compound had no effect on insulin release, underscoring its utility as a reliable negative control.[1]
These application notes provide a comprehensive guide for incorporating this compound into studies investigating the role of protein tyrosine phosphorylation in insulin secretion from pancreatic β-cells.
Data Presentation
The following tables summarize the expected quantitative outcomes when using this compound in comparison to a vehicle control and an active protein tyrosine kinase inhibitor, such as Lavendustin A or Genistein, in a glucose-stimulated insulin secretion (GSIS) assay.
Table 1: Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS) in Pancreatic Islets
| Treatment Group | Glucose Concentration (mM) | Insulin Secretion (ng/islet/hour) | Fold Change vs. Low Glucose |
| Vehicle Control (e.g., 0.1% DMSO) | 2.8 | Baseline | 1.0 |
| 16.7 | Stimulated | > 2.0 | |
| This compound (10 µM) | 2.8 | Similar to Vehicle Baseline | ~1.0 |
| 16.7 | Similar to Vehicle Stimulated | ~ Fold Change of Vehicle | |
| PTK Inhibitor (e.g., Genistein, 100 µM) | 2.8 | May be similar to or slightly elevated vs. Vehicle Baseline | Variable |
| 16.7 | Significantly different from Vehicle Stimulated | Variable (increase or decrease depending on inhibitor and conditions) |
Note: The values presented in this table are illustrative and will vary depending on the specific experimental conditions, cell type (primary islets or cell lines), and the specific PTK inhibitor used as a positive control.
Experimental Protocols
Protocol 1: Pancreatic Islet Isolation from Mice
This protocol is a standard method for obtaining primary pancreatic islets for in vitro studies.
Materials:
-
Collagenase P solution (e.g., Roche)
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Histopaque-1077 (e.g., Sigma-Aldrich)
-
Sterile surgical instruments
-
Syringes and needles (27G or 30G)
Procedure:
-
Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols.
-
Perform a laparotomy to expose the abdominal cavity.
-
Locate the common bile duct and clamp it at the entry point to the duodenum.
-
Inject 2-3 mL of cold collagenase P solution into the common bile duct, which will cause the pancreas to inflate.
-
Excise the inflated pancreas and transfer it to a 50 mL conical tube containing 5 mL of collagenase P solution.
-
Incubate the tube in a 37°C water bath for 10-15 minutes with gentle shaking.
-
Stop the digestion by adding 30 mL of cold HBSS and centrifuge at 200 x g for 1 minute.
-
Wash the pellet twice with cold HBSS.
-
Resuspend the pellet in 5 mL of Histopaque-1077 and carefully layer 5 mL of warm RPMI-1640 on top.
-
Centrifuge at 900 x g for 20 minutes with the brake off.
-
Collect the islets from the interface of the Histopaque and RPMI layers.
-
Wash the collected islets three times with RPMI-1640.
-
Hand-pick the islets under a stereomicroscope to ensure purity.
-
Culture the islets overnight in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator before conducting experiments.
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay Using this compound
This protocol details the use of this compound as a negative control in a static GSIS assay with isolated pancreatic islets.
Materials:
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA, containing:
-
Low glucose (2.8 mM)
-
High glucose (16.7 mM)
-
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive control PTK inhibitor stock solution (e.g., Genistein, 100 mM in DMSO)
-
Vehicle (DMSO)
-
Isolated pancreatic islets (from Protocol 1)
-
24-well culture plates
-
Insulin ELISA kit
Procedure:
-
Following overnight culture, hand-pick islets of similar size into groups of 10-15 islets per well of a 24-well plate.
-
Pre-incubation:
-
Carefully remove the culture medium.
-
Wash the islets twice with KRBB containing 2.8 mM glucose.
-
Pre-incubate the islets in 1 mL of KRBB with 2.8 mM glucose for 1 hour at 37°C to allow them to equilibrate and establish a basal insulin secretion rate.
-
-
Treatment Incubation:
-
Prepare KRBB solutions with 2.8 mM glucose containing the following treatments:
-
Vehicle (e.g., 0.1% DMSO)
-
This compound (e.g., 10 µM)
-
Positive Control PTK Inhibitor (e.g., 100 µM Genistein)
-
-
Remove the pre-incubation buffer and add 1 mL of the respective treatment solutions to the wells.
-
Incubate for 1 hour at 37°C.
-
At the end of the incubation, collect the supernatant from each well for the "basal" insulin secretion measurement.
-
-
Glucose Stimulation:
-
Prepare KRBB solutions with 16.7 mM glucose containing the same treatments as in the previous step.
-
Add 1 mL of the high glucose treatment solutions to the corresponding wells.
-
Incubate for 1 hour at 37°C.
-
At the end of the incubation, collect the supernatant from each well for the "stimulated" insulin secretion measurement.
-
-
Insulin Quantification:
-
Store the collected supernatants at -20°C until analysis.
-
Measure the insulin concentration in each sample using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the insulin secretion data to the number of islets per well or to the total protein content.
-
Calculate the fold change in insulin secretion between the high glucose and low glucose conditions for each treatment group.
-
Compare the results from the this compound and positive control groups to the vehicle control.
-
Visualization of Signaling Pathways and Workflows
Diagram 1: Simplified Glucose-Stimulated Insulin Secretion (GSIS) Pathway
Caption: A simplified overview of the canonical pathway for glucose-stimulated insulin secretion in pancreatic β-cells.
Diagram 2: Experimental Workflow for GSIS Assay with this compound
Caption: Step-by-step workflow for conducting a glucose-stimulated insulin secretion (GSIS) assay using this compound as a negative control.
Diagram 3: Role of Protein Tyrosine Kinases in Modulating Insulin Secretion
Caption: The modulatory role of protein tyrosine kinases (PTKs) on insulin exocytosis and the specific actions of Lavendustin A and B.
References
Application Notes and Protocols: The Experimental Use of Lavendustin B in VEGF-Induced Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor (VEGF) is a pivotal signaling protein that promotes angiogenesis, the formation of new blood vessels from pre-existing ones. The VEGF signaling pathway is a critical area of research, particularly in oncology and ophthalmology, where aberrant angiogenesis is a key pathological feature. The study of this pathway often involves the use of specific inhibitors to elucidate molecular mechanisms and to screen for potential therapeutic agents.
Lavendustin A is a known potent inhibitor of protein tyrosine kinases (PTKs), including the VEGF receptor tyrosine kinases, and has been shown to suppress VEGF-induced angiogenesis. In contrast, its structural analog, Lavendustin B, is frequently utilized as a negative control in such experiments. Due to a key structural difference, this compound does not exhibit the same inhibitory effects on VEGF-induced angiogenesis, making it an ideal tool for confirming the specificity of the effects observed with Lavendustin A. These application notes provide detailed protocols for utilizing this compound as a negative control in both in vivo and in vitro angiogenesis assays.
Mechanism of Action and Structural Differences
The inhibitory activity of Lavendustin A is attributed to its competition with ATP for the catalytic site of protein tyrosine kinases. A crucial structural feature for this activity is the presence of a hydroquinone moiety on one of its benzyl rings. This compound, however, lacks this hydroquinone group, possessing a simple hydroxyphenyl group instead. This single structural alteration is responsible for its inability to effectively inhibit the tyrosine kinase activity of the VEGF receptor, rendering it inactive as an angiogenesis inhibitor. This makes this compound an excellent negative control to demonstrate that the observed anti-angiogenic effects are due to the specific inhibition of tyrosine kinase activity by Lavendustin A and not due to off-target or non-specific effects.
Data Presentation
The following tables summarize the quantitative data from a key in vivo study demonstrating the differential effects of Lavendustin A and this compound on VEGF-induced angiogenesis in a rat sponge implant model.[1]
Table 1: Effect of Lavendustin A and this compound on Blood Flow in VEGF-Treated Sponge Implants
| Treatment Group | 133Xe Clearance (%) | Standard Error of the Mean (SEM) |
| VEGF (250 ng) | 32.9 | 1.5 |
| VEGF + Lavendustin A (10 µg) | 20.9 | 1.6 |
| VEGF + this compound (10 µg) | Not significantly different from VEGF alone | - |
Table 2: Effect of Lavendustin A and this compound on Fibrovascular Growth in VEGF-Treated Sponge Implants
| Treatment Group | Total Fibrovascular Growth Area (%) | Standard Error of the Mean (SEM) |
| VEGF (250 ng) | 62.4 | 6.1 |
| VEGF + Lavendustin A (10 µg) | 21.6 | 6.8 |
| VEGF + this compound (10 µg) | Not significantly different from VEGF alone | - |
Experimental Protocols
In Vivo Angiogenesis: Rat Sponge Implant Model
This protocol is adapted from studies that have successfully used this model to assess the effects of Lavendustin A and B on VEGF-induced angiogenesis.[1][2]
Objective: To evaluate the effect of this compound as a negative control in comparison to Lavendustin A on VEGF-induced neovascularization in a subcutaneous sponge implant in rats.
Materials:
-
Male Wistar rats (200-250 g)
-
Sterile polyester sponges (e.g., polyether foam sheet) cut into discs (e.g., 10 mm diameter, 5 mm thick)
-
Recombinant human VEGF165
-
Lavendustin A
-
This compound
-
Vehicle (e.g., Dimethyl sulfoxide (DMSO) diluted in Phosphate Buffered Saline (PBS))
-
133Xe in saline
-
Anesthetics (e.g., Hypnorm)
-
Surgical tools
-
Syringes and needles
Procedure:
-
Sponge Preparation and Implantation:
-
Autoclave the polyester sponge discs.
-
Anesthetize the rats according to approved animal protocols.
-
Make a small incision on the dorsal side of the rat and create a subcutaneous pocket.
-
Implant a sterile sponge disc into the pocket and suture the incision.
-
-
Treatment Administration:
-
Prepare solutions of VEGF, Lavendustin A, and this compound in the appropriate vehicle. The final concentration of DMSO should be minimal (e.g., <1.25%).
-
Divide the animals into experimental groups (e.g., Vehicle control, VEGF alone, VEGF + Lavendustin A, VEGF + this compound).
-
Starting from day 1 post-implantation, administer the respective treatments directly into the center of the sponge daily for a specified period (e.g., 8 days).
-
-
Assessment of Angiogenesis:
-
Blood Flow Measurement (133Xe Clearance):
-
On the final day of the experiment, inject a small volume of 133Xe in saline into the center of the sponge.
-
Measure the rate of radioactivity clearance over time using a gamma counter. The clearance rate is proportional to the blood flow in the sponge.
-
-
Histological and Morphometric Analysis:
-
Euthanize the animals and carefully excise the sponges.
-
Fix the sponges in formalin, embed in paraffin, and section.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Perform morphometric analysis on the stained sections to quantify the area of fibrovascular tissue ingrowth.
-
-
Expected Results:
-
Sponges treated with VEGF alone will show a significant increase in blood flow (133Xe clearance) and fibrovascular tissue area compared to the vehicle control.
-
Co-administration of Lavendustin A with VEGF will significantly inhibit the VEGF-induced increase in blood flow and fibrovascular growth.
-
Co-administration of this compound with VEGF will show no significant inhibition of the VEGF-induced angiogenic response, with results comparable to the VEGF alone group.
In Vitro Endothelial Cell Proliferation Assay
Objective: To assess the effect of this compound as a negative control on VEGF-induced proliferation of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Endothelial Cell Basal Medium (EBM) with reduced serum (e.g., 0.5-1% FBS)
-
Recombinant human VEGF165
-
Lavendustin A
-
This compound
-
Vehicle (e.g., DMSO)
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or BrdU incorporation kit)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture HUVECs in EGM until they reach 70-80% confluency.
-
Harvest the cells and seed them into a 96-well plate at a density of approximately 5 x 10^3 cells/well in EGM.
-
Allow the cells to attach overnight.
-
-
Serum Starvation and Treatment:
-
Replace the EGM with EBM containing reduced serum and incubate for 4-6 hours to synchronize the cells.
-
Prepare treatment solutions in EBM with reduced serum: VEGF alone, VEGF + Lavendustin A (at various concentrations), and VEGF + this compound (at a concentration matching the highest effective dose of Lavendustin A). Include a vehicle control and a control with only reduced serum medium.
-
Add the treatment solutions to the respective wells.
-
-
Incubation and Proliferation Assessment:
-
Incubate the plate for 48-72 hours.
-
Add the cell proliferation reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader at the appropriate wavelength.
-
Expected Results:
-
VEGF treatment will significantly increase HUVEC proliferation compared to the control group.
-
Lavendustin A will inhibit VEGF-induced proliferation in a dose-dependent manner.
-
This compound will not significantly inhibit VEGF-induced proliferation.
In Vitro Endothelial Cell Migration Assay (Boyden Chamber)
Objective: To evaluate the effect of this compound as a negative control on VEGF-induced migration of endothelial cells.
Materials:
-
HUVECs
-
EBM with 0.1% Bovine Serum Albumin (BSA)
-
Recombinant human VEGF165
-
Lavendustin A
-
This compound
-
Vehicle (e.g., DMSO)
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size)
-
Fibronectin (for coating membranes)
-
Cell stain (e.g., Crystal Violet or DAPI)
-
Microscope
Procedure:
-
Chamber Preparation:
-
Coat the underside of the polycarbonate membranes with fibronectin (e.g., 10 µg/mL) and allow them to dry.
-
Assemble the Boyden chamber.
-
-
Chemoattractant and Cell Preparation:
-
In the lower chamber, add EBM with 0.1% BSA containing either vehicle, VEGF, VEGF + Lavendustin A, or VEGF + this compound.
-
Harvest and resuspend serum-starved HUVECs in EBM with 0.1% BSA.
-
Pre-incubate the cells with Lavendustin A, this compound, or vehicle for 30 minutes.
-
-
Migration:
-
Add the cell suspension to the upper chamber.
-
Incubate the chamber for 4-6 hours at 37°C in a humidified incubator.
-
-
Quantification:
-
Disassemble the chamber and wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Expected Results:
-
VEGF will act as a chemoattractant, significantly increasing the number of migrated HUVECs compared to the control.
-
Lavendustin A will inhibit VEGF-induced cell migration.
-
This compound will not inhibit VEGF-induced cell migration.
In Vitro Tube Formation Assay
Objective: To determine the effect of this compound as a negative control on the ability of endothelial cells to form capillary-like structures induced by VEGF.
Materials:
-
HUVECs
-
EBM
-
Recombinant human VEGF165
-
Lavendustin A
-
This compound
-
Vehicle (e.g., DMSO)
-
Basement membrane extract (e.g., Matrigel)
-
96-well cell culture plates
-
Microscope with a camera
Procedure:
-
Plate Coating:
-
Thaw the basement membrane extract on ice.
-
Coat the wells of a pre-chilled 96-well plate with the basement membrane extract and allow it to polymerize at 37°C for 30-60 minutes.
-
-
Cell Treatment and Seeding:
-
Harvest and resuspend HUVECs in EBM.
-
Prepare cell suspensions containing the different treatments: vehicle, VEGF, VEGF + Lavendustin A, and VEGF + this compound.
-
Seed the HUVEC suspensions onto the polymerized matrix.
-
-
Tube Formation and Analysis:
-
Incubate the plate for 6-18 hours.
-
Observe the formation of capillary-like structures (tubes) using a phase-contrast microscope.
-
Capture images of the tube network.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Expected Results:
-
HUVECs in the presence of VEGF will form an extensive network of capillary-like tubes.
-
Lavendustin A will disrupt the formation of these networks in a dose-dependent manner.
-
This compound will have no significant effect on VEGF-induced tube formation.
Visualizations
Caption: VEGF signaling pathway and points of intervention.
References
Lavendustin B: Application Notes and Protocols for Inhibiting EGFR Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lavendustin B is a potent inhibitor of tyrosine kinases, enzymes that play a critical role in cellular signaling pathways regulating growth, proliferation, and differentiation. A key target of this compound is the Epidermal Growth Factor Receptor (EGFR), a transmembrane receptor tyrosine kinase. Upon binding to its ligand, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation on specific tyrosine residues. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell survival and proliferation. In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation and uncontrolled cell growth. This compound, by inhibiting EGFR autophosphorylation, serves as a valuable tool for studying EGFR-dependent signaling and as a potential lead compound in the development of anti-cancer therapeutics.
Chemical Properties
| Property | Value |
| Synonyms | 5-[Bis[(2-hydroxyphenyl)methyl]amino]-2-hydroxy-benzoic acid |
| Molecular Formula | C₂₁H₁₉NO₅ |
| Molecular Weight | 365.38 g/mol [1] |
| CAS Number | 125697-91-8[1] |
| Purity | Typically ≥95% |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Mechanism of Action
This compound acts as a competitive inhibitor at the ATP-binding site of the EGFR tyrosine kinase domain. By occupying this site, it prevents the transfer of a phosphate group from ATP to the tyrosine residues on the EGFR, thereby inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways. This targeted inhibition makes this compound a specific tool for dissecting EGFR-mediated cellular events.
Data Presentation: Inhibitory Activity of Lavendustin Analogs against EGFR
| Compound | Target | Assay Type | IC₅₀ (nM) | Notes |
| Lavendustin C | EGFR-associated tyrosine kinase | Kinase Assay | 12[2] | Potent inhibitor of EGFR kinase activity. |
| Lavendustin C | EGF receptor tyrosine kinase | Kinase Assay | 11[3] | Demonstrates strong inhibition of the EGFR tyrosine kinase. |
| Lavendustin A | EGFR intracellular domain | Kinetic Analysis | Kd ≈ 1 | Slow and tight binding inhibitor. The overall dissociation constant is estimated to be ≤ 1 nM.[4] |
Note: The provided data for Lavendustin A and C should be used as a reference for the potential potency of this compound. Experimental determination of the IC₅₀ for this compound against EGFR is recommended for specific research applications.
Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell-Based EGFR Phosphorylation Assay
This protocol describes how to assess the inhibitory effect of this compound on EGF-induced EGFR phosphorylation in a cell-based assay.
Materials:
-
Human epidermoid carcinoma A431 cells (or other cells with high EGFR expression)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO)
-
Human Epidermal Growth Factor (EGF)
-
Phosphate Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1173), anti-total-EGFR, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Protocol:
-
Cell Culture and Treatment:
-
Seed A431 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours in serum-free DMEM.
-
Pre-treat cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours. Include a DMSO vehicle control.
-
-
EGF Stimulation:
-
Stimulate the cells with 100 ng/mL of EGF for 10 minutes at 37°C.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with 100-200 µL of ice-cold lysis buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA Protein Assay Kit.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, and GAPDH overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-EGFR and total EGFR.
-
Normalize the phospho-EGFR signal to the total EGFR signal to determine the relative phosphorylation level.
-
Plot the relative phosphorylation against the concentration of this compound to determine the IC₅₀ value.
-
Caption: Experimental workflow for Western Blot analysis.
In Vitro EGFR Kinase Assay
This protocol outlines a method to directly measure the inhibitory effect of this compound on the enzymatic activity of purified EGFR.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP
-
Tyrosine-containing peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar kinase assay kit
-
384-well plates
-
Plate reader capable of luminescence detection
Protocol:
-
Assay Setup:
-
Prepare serial dilutions of this compound in DMSO and then in Kinase Reaction Buffer.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
-
Enzyme and Substrate Addition:
-
Add the recombinant EGFR kinase to each well.
-
Add the peptide substrate to each well.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Detection of Kinase Activity:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
This typically involves adding an ADP-Glo™ Reagent to deplete the remaining ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and measure the light output via a luciferase reaction.
-
-
Data Analysis:
-
Measure the luminescence signal in each well using a plate reader.
-
The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the kinase activity against the concentration of this compound to determine the IC₅₀ value.
-
Caption: Workflow for an in vitro EGFR kinase assay.
Conclusion
This compound is a valuable chemical tool for investigating EGFR signaling. Its ability to potently inhibit EGFR autophosphorylation allows for the detailed study of downstream pathways and their roles in cellular processes. The provided protocols offer a starting point for researchers to utilize this compound in their studies of EGFR biology and its implications in diseases such as cancer. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. Design, synthesis, and biological evaluation of a series of lavendustin A analogues that inhibit EGFR and Syk tyrosine kinases, as well as tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lavendustin C | EGFR inhibitor | Hello Bio [hellobio.com]
- 4. Kinetic analysis of the inhibition of the epidermal growth factor receptor tyrosine kinase by Lavendustin-A and its analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Assessing the Effects of Lavendustin B on Cell Migration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process crucial for various physiological events, including embryonic development, tissue repair, and immune responses. However, dysregulated cell migration is a hallmark of pathological conditions such as cancer metastasis. Key signaling molecules that govern cell migration are protein tyrosine kinases (PTKs), which regulate a multitude of cellular processes including proliferation, differentiation, and motility.[1][2][3] Lavendustin B is a compound known for its inhibitory effects on tyrosine kinases. While its precise selectivity can vary, it is structurally related to Lavendustin A, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) and the non-receptor tyrosine kinase Src.[4] Both EGFR and Src are critical mediators of signaling pathways that promote cell migration.[1][3][5] This application note provides detailed protocols to assess the effects of this compound on cell migration using two widely accepted in vitro methods: the Wound Healing (Scratch) Assay and the Transwell Migration Assay.
Mechanism of Action: Inhibition of Pro-Migratory Signaling
This compound, as a tyrosine kinase inhibitor, is expected to interfere with the phosphorylation cascades that drive cell motility. The EGFR and Src signaling pathways are prominent targets. Upon activation by ligands such as Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins that initiate downstream signaling cascades, including the RAS-MAPK and PI3K-Akt pathways, which are central to cell proliferation and migration.[6][7] Similarly, Src, a non-receptor tyrosine kinase, plays a pivotal role in cell adhesion, cytoskeletal rearrangement, and cell movement.[1][2] It can be activated by receptor tyrosine kinases like EGFR and is involved in the phosphorylation of key substrates such as Focal Adhesion Kinase (FAK) and cortactin, which are essential for the dynamic regulation of focal adhesions and lamellipodia formation, respectively.[5] By inhibiting these kinases, this compound can disrupt these signaling networks, leading to a reduction in cell migration and invasion.
Figure 1: Proposed signaling pathway for this compound-mediated inhibition of cell migration.
Experimental Protocols
The following protocols provide a framework for assessing the effect of this compound on cell migration. It is recommended to optimize parameters such as cell seeding density and this compound concentration for each cell line used.
Wound Healing (Scratch) Assay
This assay is a straightforward and cost-effective method to study collective cell migration.
Figure 2: Experimental workflow for the Wound Healing (Scratch) Assay.
Materials:
-
Cell line of interest
-
Complete culture medium
-
Sterile 6-well or 12-well plates
-
Sterile p200 pipette tips or a scratcher tool
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells into a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Creating the Wound: Once the cells are confluent, carefully create a straight scratch across the center of the monolayer with a sterile p200 pipette tip.
-
Washing: Gently wash the wells twice with PBS to remove any detached cells.
-
Treatment: Replace the PBS with a fresh complete medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO). Suggested starting concentrations for this compound could range from 250 nM to 20 µM, based on inhibitors with similar mechanisms.[8][9]
-
Imaging: Immediately capture images of the scratch at time zero (T=0) using a microscope. Place the plate back in the incubator (37°C, 5% CO2).
-
Time-Lapse Imaging: Acquire images of the same field of view at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control group is nearly closed.
-
Data Analysis: Measure the width or the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
Transwell Migration Assay (Boyden Chamber Assay)
This assay assesses the chemotactic migration of individual cells through a porous membrane.[10][11]
Figure 3: Experimental workflow for the Transwell Migration Assay.
Materials:
-
Cell line of interest
-
Serum-free culture medium
-
Complete culture medium (as a chemoattractant)
-
Transwell inserts (e.g., 8 µm pore size for most epithelial and fibroblast cells) for 24-well plates
-
24-well plates
-
This compound stock solution
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope
Protocol:
-
Cell Preparation: Culture cells to sub-confluency. Prior to the assay, starve the cells in a serum-free medium for 4-24 hours to minimize basal migration.
-
Assay Setup: Place the Transwell inserts into the wells of a 24-well plate.
-
Chemoattractant: Add 600 µL of complete medium (containing serum as a chemoattractant) to the lower chamber of each well.
-
Cell Seeding and Treatment: Harvest and resuspend the starved cells in a serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL. Add the desired concentration of this compound or vehicle to the cell suspension. Seed 100-200 µL of the cell suspension into the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for measurable migration in the control group (typically 6-24 hours, depending on the cell type).
-
Removal of Non-Migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove any non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the bottom of the insert membrane by immersing the insert in a fixation solution for 10-20 minutes. Subsequently, stain the cells with Crystal Violet solution for 15-30 minutes.
-
Washing and Imaging: Gently wash the inserts with water to remove excess stain. Allow the inserts to air dry.
-
Quantification: Count the number of migrated cells in several random fields of view under a microscope. The results can be expressed as the average number of migrated cells per field or as a percentage of the control.
Data Presentation
Quantitative data from these experiments should be summarized in a clear and organized manner to facilitate comparison between different treatment groups.
Table 1: Wound Healing Assay Data
| Treatment Group | Initial Wound Area (µm²) | Wound Area at 12h (µm²) | Wound Area at 24h (µm²) | % Wound Closure at 24h |
| Vehicle Control | 500,000 | 250,000 | 50,000 | 90% |
| This compound (1 µM) | 500,000 | 375,000 | 250,000 | 50% |
| This compound (10 µM) | 500,000 | 450,000 | 400,000 | 20% |
Table 2: Transwell Migration Assay Data
| Treatment Group | Average Migrated Cells per Field | % Migration vs. Control |
| Vehicle Control | 150 | 100% |
| This compound (1 µM) | 75 | 50% |
| This compound (10 µM) | 30 | 20% |
Conclusion
The protocols outlined in this application note provide robust methods for evaluating the inhibitory effects of this compound on cell migration. By employing both the wound healing and transwell migration assays, researchers can gain comprehensive insights into the compound's potential as an anti-migratory agent. The provided diagrams and tables offer a clear framework for understanding the experimental workflows, the underlying signaling pathways, and the presentation of quantitative results. These methods are valuable tools for scientists in basic research and for professionals in drug development aiming to identify and characterize novel inhibitors of cell migration.
References
- 1. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 3. Regulation of cell migration via the EGFR signaling pathway in oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. c-Src-Mediated Epithelial Cell Migration and Invasion Regulated by PDZ Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. SKI-606 (bosutinib), a novel Src kinase inhibitor, suppresses migration and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transwell In Vitro Cell Migration and Invasion Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lavendustin B in Kinase Screening Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lavendustin B is a potent inhibitor of protein tyrosine kinases (PTKs), a class of enzymes that play critical roles in cellular signaling pathways. Dysregulation of PTK activity is implicated in numerous diseases, including cancer and inflammatory disorders. As such, PTKs are a major focus of drug discovery efforts. This compound, and its close analog Lavendustin A, serve as valuable tool compounds in kinase screening libraries to identify and characterize novel kinase inhibitors. These application notes provide detailed protocols for the use of this compound in both biochemical and cell-based kinase assays.
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for the kinase's active site.[1] This competitive inhibition prevents the transfer of a phosphate group from ATP to the tyrosine residues of substrate proteins, thereby blocking downstream signaling cascades. While initially identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, subsequent studies have shown that lavendustins can inhibit a range of tyrosine kinases.[2]
Data Presentation: Kinase Inhibitory Profile of Lavendustin Analogs
Quantitative data on the inhibitory activity of this compound against a wide array of kinases is not extensively available in the public domain. However, data for the closely related compound, Lavendustin A, and its analogs provide insights into the potential target spectrum. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Lavendustin A analogs against key tyrosine kinases. It is important to note that this compound has been described as a negative control analog in some studies, suggesting it may have different potency.[3]
| Kinase | Lavendustin A Analog | IC50 (µM) |
| EGFR | Analog 1 | 0.15 |
| EGFR | Analog 2 | 0.25 |
| Syk | Analog 1 | 0.50 |
| Syk | Analog 2 | 1.20 |
Note: This table is representative of the inhibitory potential of the lavendustin scaffold. Researchers should determine the specific IC50 of this compound for their kinase of interest.
Experimental Protocols
The following are detailed protocols for utilizing this compound in kinase screening. These protocols are based on established methods for assessing tyrosine kinase inhibition and can be adapted for specific kinases and assay formats.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (EGFR)
This protocol describes a continuous-read fluorescence-based assay to determine the IC50 of this compound against Epidermal Growth Factor Receptor (EGFR) kinase.
Materials:
-
Recombinant human EGFR kinase (active)
-
This compound
-
ATP
-
Fluorescently labeled peptide substrate (e.g., Y12-Sox conjugated peptide)
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
384-well, white, non-binding surface microtiter plate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 10 mM. Then, dilute these stocks into the kinase reaction buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Enzyme Preparation: Dilute the recombinant EGFR kinase to the desired concentration (e.g., 5 nM) in pre-chilled kinase reaction buffer.[4]
-
Assay Plate Setup:
-
Add 5 µL of the diluted EGFR kinase solution to each well of the 384-well plate.
-
Add 0.5 µL of the serially diluted this compound or DMSO (for control wells) to the respective wells.
-
Incubate the plate at 27°C for 30 minutes to allow the inhibitor to bind to the kinase.[4]
-
-
Kinase Reaction Initiation:
-
Prepare a substrate mix containing ATP (e.g., 15 µM) and the Y12-Sox peptide substrate (e.g., 5 µM) in the kinase reaction buffer.[4]
-
Add 45 µL of the substrate mix to each well to start the kinase reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., λex 360 nm / λem 485 nm for Y12-Sox).
-
Monitor the increase in fluorescence every 71 seconds for a period of 30 to 120 minutes.[4]
-
-
Data Analysis:
-
Determine the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.
-
Plot the initial velocity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Kinase Inhibition Assay (Syk Phosphorylation)
This protocol describes a method to assess the ability of this compound to inhibit Spleen Tyrosine Kinase (Syk) activity in a cellular context by measuring the phosphorylation of a downstream substrate.
Materials:
-
Cell line expressing Syk (e.g., B-lymphocyte cell line)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against phosphorylated Syk substrate
-
Primary antibody against total Syk substrate
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE equipment and reagents
-
Western blotting equipment and reagents
-
Cell culture medium and supplements
Procedure:
-
Cell Culture and Treatment:
-
Plate the Syk-expressing cells at an appropriate density and allow them to adhere or grow to the desired confluency.
-
Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for a predetermined time (e.g., 1-2 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and scraping the cells.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated Syk substrate overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity for the phosphorylated substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total Syk substrate.
-
Calculate the ratio of phosphorylated substrate to total substrate for each this compound concentration.
-
Plot the normalized phosphorylation levels against the this compound concentration to determine the cellular IC50.
-
Visualizations
Caption: Workflow for a biochemical kinase assay with this compound.
Caption: Inhibition of a typical tyrosine kinase signaling pathway by this compound.
References
- 1. Kinetic analysis of the inhibition of the epidermal growth factor receptor tyrosine kinase by Lavendustin-A and its analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of a series of lavendustin A analogues that inhibit EGFR and Syk tyrosine kinases, as well as tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of tyrosine kinase activity has multiple actions on insulin release from the pancreatic beta-cell: studies with lavendustin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Troubleshooting & Optimization
Optimizing Lavendustin B for Maximum Inhibition: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Lavendustin B in experimental settings. Detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries are presented to ensure optimal experimental design and interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
A1: this compound is known to primarily inhibit the interaction between HIV-1 integrase and the lens epithelium-derived growth factor (LEDGF/p75) and competitively inhibit the glucose transporter 1 (GLUT1). It is often described as a weak inhibitor of tyrosine kinases and is sometimes used as a negative control in studies involving more potent tyrosine kinase inhibitors like Lavendustin A.
Q2: What is a typical concentration range for this compound in cell-based assays?
A2: For GLUT1 inhibition in cell lines like HL-60, a concentration range of 0-1000 μM has been used, with 50% inhibition of glucose uptake observed at approximately 10-30 μM.[1][2] The optimal concentration will vary depending on the cell type and the specific experimental endpoint. A dose-response experiment is always recommended to determine the optimal concentration for your specific system.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO and Ethanol.[3] For a stock solution, dissolve this compound in fresh, high-quality DMSO to a concentration of 10-50 mM. For example, to prepare a 50 mM stock solution, dissolve 5 mg of this compound (MW: 365.38 g/mol ) in 273.7 µL of DMSO. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: I am observing precipitation of this compound in my cell culture medium. What can I do?
A4: Precipitation can occur due to the lower solubility of this compound in aqueous solutions. To mitigate this, ensure that the final concentration of DMSO in your culture medium is kept low (typically ≤ 0.5%). When diluting the stock solution, add it to the medium with gentle vortexing. If precipitation persists, consider preparing a fresh stock solution and ensuring the DMSO is anhydrous.
Q5: Is this compound cytotoxic?
A5: By inhibiting GLUT1, this compound can induce cell death, particularly in cancer cells that are highly dependent on glucose for their metabolism (the Warburg effect). The degree of cytotoxicity will depend on the cell line's reliance on GLUT1-mediated glucose uptake and the concentration and duration of this compound treatment. It is advisable to perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo®) to determine the cytotoxic concentration range for your specific cell line.
Data Presentation
Table 1: Inhibitory Activity of this compound and Related Compounds
| Compound | Target | Assay Type | IC50 / Ki | Reference |
| This compound | HIV-1 integrase / LEDGF/p75 interaction | In vitro | IC50: 94.07 μM | [1] |
| This compound | Glucose Transporter 1 (GLUT1) | Competitive Inhibition | Ki: 15 μM | [1] |
| Lavendustin A | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | In vitro | IC50: 11 nM | [4] |
| Lavendustin A | pp60F527 Tyrosine Kinase | In vitro | IC50: 18 μM | [5] |
| Lavendustin C | pp60F527 Tyrosine Kinase | In vitro | IC50: 5 μM | [5] |
Note: this compound is frequently cited as a weak inhibitor of tyrosine kinases and has been used as a negative control in studies of tyrosine kinase-dependent processes.[2][6] Specific IC50 values for this compound against tyrosine kinases are not widely reported, reinforcing its characterization as a weak inhibitor in this context.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., 10-50 mM). For example, for a 10 mM stock solution from 1 mg of this compound (MW: 365.38), add 273.7 µL of DMSO.
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: In Vitro GLUT1 Inhibition Assay using a Fluorescent Glucose Analog
This protocol is adapted from commercially available glucose uptake assay kits.
-
Materials:
-
Cells of interest (e.g., a cancer cell line with high GLUT1 expression)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Fluorescent glucose analog (e.g., 2-NBDG)
-
Phloretin (as a positive control for GLUT1 inhibition)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in serum-free culture medium. A typical starting range could be from 1 µM to 100 µM. Also, prepare a vehicle control (DMSO) and a positive control (e.g., 100 µM Phloretin).
-
Remove the culture medium from the wells and wash once with warm PBS.
-
Add the this compound dilutions, vehicle control, and positive control to the respective wells and incubate for 1-2 hours at 37°C.
-
During the last 30 minutes of the incubation, add the fluorescent glucose analog (e.g., 2-NBDG) to each well at its recommended final concentration.
-
To stop the uptake, remove the incubation medium and wash the cells three times with cold PBS.
-
Add PBS to each well and measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorescent analog.
-
Calculate the percentage of glucose uptake inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 3: Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
-
Procedure:
-
Seed cells into a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
At the end of the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium containing MTT and add 100 µL of the solubilization solution to each well.
-
Incubate the plate for at least 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.
-
Mandatory Visualizations
References
- 1. Role of the GLUT1 Glucose Transporter in Postnatal CNS Angiogenesis and Blood-Brain Barrier Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucose transporter-1 inhibition overcomes imatinib resistance in gastrointestinal stromal tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are GLUT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting Lavendustin B solubility issues in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with Lavendustin B, with a particular focus on solubility issues in cell culture media.
Troubleshooting Guide: this compound Solubility in Media
This guide addresses specific problems users may face during their experiments, presented in a question-and-answer format.
Question: My this compound, dissolved in DMSO, precipitates immediately upon addition to my cell culture medium. How can I prevent this?
Answer:
This is a common issue due to the low aqueous solubility of this compound. Here are several steps to troubleshoot and prevent precipitation:
-
Reduce the Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%, as many cell lines can tolerate this level without significant toxicity.[1][2] Some robust cell lines may tolerate up to 0.5%, but this should be determined empirically.[2] A high concentration of DMSO can cause the compound to crash out of solution when introduced to an aqueous environment.
-
Perform a Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to your full volume of media, perform a serial dilution. First, dilute your concentrated stock in DMSO to an intermediate concentration. Then, add this intermediate stock to the cell culture medium slowly while gently vortexing or swirling the medium.[3] This gradual change in solvent polarity can help keep the compound in solution.
-
Pre-warm the Media: Gently warming the cell culture media to 37°C before adding the this compound stock solution can sometimes improve solubility. However, be cautious not to overheat the media, as this can degrade its components.
-
Increase the Volume of Media: If you are adding a small volume of concentrated stock to a small volume of media, the localized concentration of DMSO will be very high, leading to precipitation. Try adding your DMSO stock to a larger volume of media to ensure rapid dispersal.
Question: I've prepared my working solution of this compound in media, but I see a fine precipitate after some time or after placing it in the incubator. What should I do?
Answer:
Delayed precipitation can occur due to temperature changes or interactions with media components.
-
Sonication: If you observe a precipitate, you can try to redissolve it by sonicating the media solution in a water bath for a short period.[4] Be mindful that excessive sonication can generate heat and potentially damage media components.
-
Gentle Heating: Gently warming the solution to 37°C may help redissolve the precipitate.[4] Avoid temperatures above 50°C, as this could degrade the compound.[4]
-
Check for Media Component Interactions: Highly concentrated or complex media formulations can sometimes contribute to the precipitation of small molecules.[5] Consider using a simpler basal medium for your experiment if possible, or consult literature to see if specific media components are known to interact with tyrosine kinase inhibitors.
-
Prepare Fresh Solutions: Due to its limited stability in aqueous solutions, it is best practice to prepare the final working solution of this compound in media immediately before use.[3]
Question: What is the maximum concentration of this compound I can expect to dissolve in my cell culture medium?
Answer:
The maximum achievable concentration in cell culture media will be significantly lower than in pure DMSO and will depend on the specific medium formulation and the final DMSO concentration. It is recommended to empirically determine the solubility limit for your specific experimental conditions. Start with a low working concentration (e.g., in the low micromolar range) and gradually increase it, monitoring for any signs of precipitation. For many in vitro assays, this compound is effective in the micromolar range.[6]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of this compound?
A1: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[7][8][9] It is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions. Always use anhydrous, high-purity DMSO, as moisture can affect the solubility and stability of the compound.[1][4][9]
Q2: How should I store my this compound stock solution?
A2: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[3] Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
Q3: Can I dissolve this compound directly in PBS or water?
A3: this compound is poorly soluble in aqueous solutions like PBS or water.[9] It is strongly recommended to first prepare a concentrated stock solution in DMSO.
Q4: My cells are showing signs of toxicity. Could it be the this compound or the DMSO?
A4: Both this compound and DMSO can be toxic to cells at high concentrations. It is crucial to include proper controls in your experiment. This should include a "vehicle control" where cells are treated with the same final concentration of DMSO as the cells treated with this compound.[1][10] This will help you differentiate between the effects of the compound and the solvent. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is best to keep it below 0.1% if possible.[2]
Q5: What are the primary cellular targets of this compound?
A5: this compound is known to be a weak inhibitor of tyrosine kinases.[6][8] It is also an inhibitor of the interaction between HIV-1 integrase and LEDGF/p75 and a competitive inhibitor of the glucose transporter 1 (GLUT1).[6][7][9] Due to its activity against tyrosine kinases, it can interfere with signaling pathways that regulate cell growth, proliferation, and differentiation, such as the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[11][12]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Molar Equivalent | Notes |
| DMSO | 73 mg/mL[7][9] | ~199.8 mM | Use of fresh, anhydrous DMSO is recommended as it is hygroscopic.[9] |
| DMSO | 10 mg/mL[8] | ~27.4 mM | - |
| Ethanol | 73 mg/mL[7][9] | ~199.8 mM | - |
| Ethanol | 10 mg/mL[8] | ~27.4 mM | - |
| DMF | 10 mg/mL[8] | ~27.4 mM | - |
| Water | Insoluble[9] | - | - |
| Cell Culture Media | Low micromolar range | - | Dependent on media composition and final DMSO concentration. |
Experimental Protocols
Protocol for Preparing a Working Solution of this compound in Cell Culture Media
This protocol provides a step-by-step method for diluting a DMSO stock solution of this compound into cell culture media to minimize precipitation.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Cell culture medium, pre-warmed to 37°C
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution (e.g., 10 mM in DMSO):
-
Calculate the required amount of this compound powder and DMSO to achieve a 10 mM stock solution (Molecular Weight of this compound = 365.38 g/mol ).
-
Add the DMSO to the vial containing the this compound powder.
-
Vortex thoroughly until the powder is completely dissolved. If necessary, sonicate briefly in a water bath to aid dissolution.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
If your final working concentration is very low, it is advisable to first make an intermediate dilution of your stock solution in DMSO (e.g., 1 mM). This allows for more accurate pipetting of small volumes.
-
-
Prepare the Final Working Solution in Cell Culture Media:
-
Ensure your cell culture medium is pre-warmed to 37°C.
-
Calculate the volume of the this compound stock solution needed to achieve your desired final concentration in the media. Ensure the final DMSO concentration remains below 0.5%, and ideally below 0.1%.
-
Add the calculated volume of the DMSO stock solution dropwise to the pre-warmed media while gently vortexing or swirling the tube. Do not add the media to the DMSO stock.
-
Visually inspect the solution for any signs of precipitation. If a fine precipitate is observed, try sonicating the solution for a few minutes.
-
Use the freshly prepared working solution immediately for your experiments.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equal volume of cell culture medium. This will be used to treat control cells.[10]
-
Mandatory Visualization
Caption: EGFR signaling pathway and the inhibitory action of this compound.
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. lifetein.com [lifetein.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of tyrosine kinase and epidermal growth factor receptor internalization by lavendustin A methyl ester in cultured A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Lavendustin B stability in DMSO stock solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, handling, and use of Lavendustin B in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a known inhibitor of tyrosine kinases. It also acts as an ATP-competitive inhibitor of the glucose transporter 1 (GLUT1) and has been shown to inhibit the interaction of HIV-1 integrase with LEDGF/p75.
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.
Q3: How should I store the solid this compound powder?
A3: The solid powder should be stored at -20°C.
Q4: How should I prepare and store a DMSO stock solution of this compound?
A4: To prepare a stock solution, dissolve the this compound powder in fresh, anhydrous DMSO. It is crucial to use dry DMSO as moisture can reduce the solubility and stability of the compound.[1] After preparation, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q5: What are the recommended storage conditions and stability for this compound stock solutions in DMSO?
A5: The stability of this compound in DMSO is dependent on the storage temperature. The following table summarizes the general stability guidelines provided by various suppliers.
| Storage Temperature | Recommended Duration of Storage |
| -20°C | Up to 1 month[1][2] |
| -80°C | Up to 6 months[2] to 1 year[1] |
Note: These are general guidelines. For lot-specific stability information, please refer to the product's certificate of analysis.
Troubleshooting Guide
This guide addresses common issues that may be encountered when working with this compound.
Problem 1: Precipitate formation upon dilution of DMSO stock solution in aqueous media.
-
Possible Cause: this compound has low solubility in aqueous solutions. The rapid change in solvent polarity when diluting a concentrated DMSO stock into an aqueous buffer can cause the compound to precipitate out of solution.
-
Solution:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Vortexing/Sonication: After dilution, vortex the solution vigorously. If a precipitate persists, sonication in a water bath may help to redissolve the compound.
-
Co-solvents: Consider the use of a co-solvent in your final working solution, if compatible with your experimental system.
-
Problem 2: Inconsistent or weaker than expected inhibitory activity in cell-based assays.
-
Possible Cause 1: Degradation of this compound stock solution.
-
Solution: Ensure that the stock solution has been stored properly at the recommended temperature and for a duration within its stability limits. Avoid multiple freeze-thaw cycles by using aliquots. If in doubt, prepare a fresh stock solution from solid powder.
-
-
Possible Cause 2: Presence of moisture in DMSO.
-
Solution: Use a fresh, unopened bottle of anhydrous, high-purity DMSO to prepare your stock solution. Moisture can lead to the degradation of the compound over time.[1]
-
-
Possible Cause 3: High cell density or high target protein expression.
-
Solution: The effective concentration of an inhibitor can be influenced by the number of target molecules. Optimize cell seeding density and consider titrating the concentration of this compound to determine the optimal inhibitory concentration for your specific experimental conditions.
-
Problem 3: Off-target effects observed in experiments.
-
Possible Cause: this compound, like many kinase inhibitors, can have effects on multiple targets. It is known to inhibit various tyrosine kinases and also the glucose transporter GLUT1.
-
Solution:
-
Use of Controls: Include appropriate positive and negative controls in your experiments.
-
Dose-Response Curve: Perform a dose-response experiment to identify the concentration range where the desired inhibitory effect is observed without significant off-target effects.
-
Orthogonal Approaches: Whenever possible, use a second, structurally different inhibitor for the same target to confirm that the observed phenotype is due to the inhibition of the intended target.
-
Experimental Protocols & Visualizations
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
This compound is an inhibitor of tyrosine kinases. The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligand (e.g., EGF), initiates a signaling cascade that plays a crucial role in cell proliferation, survival, and differentiation. This compound can interfere with this pathway by inhibiting the kinase activity of EGFR and other tyrosine kinases.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow: GLUT1 Inhibition Assay
This compound is also known to inhibit the glucose transporter 1 (GLUT1). A common method to assess GLUT1 inhibition is to measure the uptake of a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), in cells.
References
Identifying and minimizing Lavendustin B off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize the off-target effects of Lavendustin B in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known targets?
This compound is a chemical compound often used in research as a negative control for its structurally related analog, Lavendustin A, a potent tyrosine kinase inhibitor. While sometimes referred to as a weak tyrosine kinase inhibitor, this compound has well-documented off-target activities. Its primary known targets include:
-
HIV-1 Integrase: It inhibits the interaction between HIV-1 integrase and the cellular cofactor LEDGF/p75.
-
Glucose Transporter 1 (GLUT1): It acts as a competitive inhibitor of GLUT1, which is responsible for glucose uptake in many cell types.
Q2: What are the known IC50 and Ki values for this compound's primary targets?
The following table summarizes the reported inhibitory concentrations for this compound against its key targets.
| Target | Activity | Value |
| HIV-1 Integrase - LEDGF/p75 interaction | IC50 | 94.07 µM |
| Glucose Transporter 1 (GLUT1) | Ki | 15 µM |
Q3: Is there a comprehensive kinase selectivity profile available for this compound?
Q4: How can I determine if the observed effects in my experiment are due to off-target activities of this compound?
To determine the source of the observed effects, consider the following:
-
GLUT1 Inhibition: Assess the glucose dependency of your experimental system. If the observed phenotype is altered by varying glucose concentrations in the culture medium, it is likely related to GLUT1 inhibition.
-
Tyrosine Kinase Inhibition: Perform a western blot analysis to examine the phosphorylation status of common tyrosine kinases and their downstream signaling pathways. A decrease in phosphorylation upon this compound treatment would suggest kinase inhibition.
-
Use of Controls: Include appropriate controls in your experiments. This includes a vehicle control (e.g., DMSO), a positive control for tyrosine kinase inhibition (e.g., Lavendustin A), and varying concentrations of this compound to assess dose-dependency.
Troubleshooting Guides
Problem 1: Unexpected Cell Death or Reduced Cell Viability
Possible Cause: Inhibition of GLUT1 by this compound can lead to reduced glucose uptake, causing cellular stress and death, especially in cell lines highly dependent on glycolysis.
Troubleshooting Steps:
-
Assess Glucose Dependence:
-
Culture your cells in media with varying glucose concentrations (e.g., low, normal, and high glucose).
-
Perform a cell viability assay (e.g., MTT or ATP-based assay) on cells treated with this compound and a vehicle control under these different glucose conditions.
-
If cell viability is rescued in high glucose conditions, the effect is likely due to GLUT1 inhibition.
-
-
Monitor Glucose Uptake:
-
Directly measure glucose uptake in your cells in the presence and absence of this compound using a commercially available glucose uptake assay kit.
-
-
Use a Different GLUT1 Inhibitor:
-
As a positive control, treat your cells with a well-characterized GLUT1 inhibitor (e.g., WZB117 or STF-31) to see if it phenocopies the effects of this compound.
-
Problem 2: Altered Cellular Signaling Pathways Unrelated to the Target of Interest
Possible Cause: Although considered a weak inhibitor, this compound may inhibit one or more tyrosine kinases at the concentrations used in your experiment, leading to unexpected changes in signaling cascades.
Troubleshooting Steps:
-
Perform a Phospho-Tyrosine Western Blot:
-
Treat your cells with this compound and a vehicle control.
-
Lyse the cells and perform a western blot using a general anti-phospho-tyrosine antibody to get a global view of tyrosine phosphorylation. A general decrease in signal would suggest broad tyrosine kinase inhibition.
-
-
Investigate Specific Kinase Pathways:
-
Based on your experimental context, perform western blots for the phosphorylated forms of specific tyrosine kinases (e.g., EGFR, Src) and their key downstream targets (e.g., Akt, ERK).
-
-
In Vitro Kinase Assay:
-
If you suspect inhibition of a specific kinase, perform an in vitro kinase assay using the purified kinase, its substrate, and varying concentrations of this compound to determine a direct inhibitory effect and calculate an IC50 value.
-
Experimental Protocols
Protocol 1: Western Blot for Tyrosine Kinase Activity
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated form of the kinase of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for the total form of the kinase as a loading control.
-
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with various concentrations of this compound, a vehicle control, and a positive control for cell death for the desired duration.
-
-
MTT Addition:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization and Measurement:
-
Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizing Off-Target Effects and Troubleshooting Workflows
Caption: Primary off-target effects of this compound.
Caption: Troubleshooting workflow for this compound.
How to prevent Lavendustin B precipitation in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Lavendustin B during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent inhibitor with multiple biological activities. It is known to be an inhibitor of Tyrosine Kinases, a competitive inhibitor of glucose transporter 1 (GLUT1), and it also inhibits the interaction between HIV-1 integrase (IN) and the lens epithelium-derived growth factor (LEDGF/p75).[1][2][3][4]
Q2: What are the common solvents for dissolving this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.[1] It is generally considered insoluble in water.[1]
Q3: My this compound precipitated after I diluted my stock solution in my aqueous experimental buffer. Why did this happen?
This is a common issue that arises from the poor aqueous solubility of this compound. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer or cell culture medium, the solubility of this compound can decrease dramatically, leading to precipitation.
Q4: How can I prevent this compound from precipitating during my experiment?
Several strategies can be employed to prevent precipitation:
-
Optimize Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your working solution as high as is permissible for your experimental system, but typically below 0.5% to avoid solvent-induced artifacts.
-
Use Co-solvents: For in vivo or certain in vitro applications, a mixture of solvents can improve solubility. A common formulation includes DMSO, PEG300, Tween-80, and saline.[5]
-
Gentle Warming and Sonication: If precipitation occurs upon dilution, gentle warming (e.g., to 37°C) and/or sonication can help redissolve the compound.[5] However, ensure that the heat does not degrade the compound or other components of your experimental system.
-
Prepare Fresh Dilutions: Prepare working solutions fresh from the stock solution immediately before use. Avoid storing diluted aqueous solutions of this compound.
-
Incremental Dilution: When preparing the working solution, add the stock solution to the aqueous buffer dropwise while vortexing or swirling to ensure rapid mixing and minimize localized high concentrations that can trigger precipitation.[6]
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer/media | Poor aqueous solubility of this compound. | 1. Reduce Final Concentration: If experimentally feasible, lower the final working concentration of this compound. 2. Increase Final DMSO Concentration: Ensure the final DMSO concentration is sufficient to maintain solubility, but remains non-toxic to your cells (typically <0.5%). 3. Use a Co-solvent System: For complex media, consider a formulation like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5] 4. Warming and Sonication: Gently warm the solution to 37°C or use a sonicator to aid dissolution.[5] |
| Precipitation observed in cell culture wells after treatment | Interaction with media components or temperature changes. | 1. Pre-warm Media: Ensure the cell culture media is warmed to 37°C before adding the this compound stock solution.[6] 2. Rapid Mixing: Add the this compound stock solution to the media and mix thoroughly before adding to the cells. 3. Check for Media Component Interactions: Some media components can reduce the solubility of compounds. If possible, test solubility in a simpler buffer first. |
| Stock solution appears cloudy or has visible crystals | Improper storage or solvent evaporation. | 1. Ensure Proper Storage: Store the DMSO stock solution at -20°C or -80°C in tightly sealed vials to prevent moisture absorption and solvent evaporation.[5] 2. Use Fresh DMSO: Moisture-absorbing DMSO can reduce solubility. Use fresh, anhydrous DMSO to prepare stock solutions.[1] 3. Re-dissolve: Gently warm and sonicate the stock solution to redissolve any precipitate before use. |
Experimental Protocols
Preparation of this compound Stock Solution
A high-concentration stock solution is crucial for minimizing the volume of organic solvent added to the final experimental setup.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Calculate the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM or 20 mM).
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex or sonicate the solution until the this compound is completely dissolved. If necessary, gentle warming to 37°C can be applied.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light. Stock solutions are stable for up to 1 month at -20°C and up to 6 months at -80°C.[5]
Solubility Data:
| Solvent | Solubility |
| DMSO | ~73 mg/mL (199.8 mM)[1] |
| Ethanol | ~73 mg/mL[1] |
| Water | Insoluble[1] |
Signaling Pathway Diagrams
To understand the context of this compound's activity, the following diagrams illustrate the key signaling pathways it inhibits.
Caption: Inhibition of Receptor Tyrosine Kinase (RTK) Signaling by this compound.
Caption: Competitive Inhibition of GLUT1-mediated Glucose Transport by this compound.
Caption: Inhibition of HIV-1 Integrase and LEDGF/p75 Interaction by this compound.
References
Technical Support Center: Interpreting Unexpected Results with Lavendustin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when using Lavendustin B in their experiments.
FAQs: Understanding this compound
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as a protein tyrosine kinase (PTK) inhibitor. However, it is considered a relatively weak inhibitor of PTKs compared to other available compounds. It is crucial to be aware of its other known biological activities.
Q2: What are the known off-target effects of this compound?
This compound has several documented off-target effects that can lead to unexpected experimental outcomes:
-
GLUT1 Inhibition: this compound is an ATP-competitive inhibitor of the glucose transporter 1 (GLUT1), with a Ki of approximately 15 μM.[1] This can significantly impact cellular metabolism, especially in cells highly dependent on glucose uptake.
-
HIV-1 Integrase Inhibition: It has been shown to inhibit the interaction of HIV-1 integrase with LEDGF/p75, with an IC50 of 94.07 μM.[1]
-
Potential for Tubulin Polymerization Inhibition: While not directly demonstrated for this compound, the related compound Lavendustin A and its analogues have been shown to inhibit tubulin polymerization. This could be a confounding factor in cytotoxicity and cell cycle assays.
Q3: What are the solubility and stability characteristics of this compound?
This compound is soluble in DMSO.[1] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium. Stock solutions should be stored at -20°C or -80°C for long-term stability.[1] Repeated freeze-thaw cycles should be avoided. Some derivatives of the related Lavendustin A have shown a tendency to be unstable, so careful handling and storage of this compound are recommended.[2]
Troubleshooting Guide: Unexpected Experimental Results
This guide addresses specific issues that may arise during experiments with this compound and provides potential explanations and solutions.
| Observed Problem | Potential Cause | Recommended Action |
| Reduced cell viability or proliferation at expected non-toxic concentrations. | GLUT1 Inhibition: The observed cytotoxicity may not be due to the inhibition of the target tyrosine kinase but rather a consequence of inhibiting glucose uptake, leading to cellular starvation and reduced ATP levels. This is especially relevant in cell lines with high glycolytic rates (the Warburg effect). | 1. Measure Glucose Uptake: Perform a glucose uptake assay (e.g., using 2-deoxyglucose) in the presence and absence of this compound to confirm GLUT1 inhibition. 2. Assess Cellular ATP Levels: Measure intracellular ATP levels to determine if they are being depleted by this compound treatment. 3. Supplement with Alternative Energy Sources: Culture cells in a medium containing alternative energy sources that bypass glycolysis, such as pyruvate or glutamine, to see if this rescues the cytotoxic effect. |
| Unexpected changes in downstream signaling pathways unrelated to the target kinase. | Off-Target Kinase Inhibition: Although a weak tyrosine kinase inhibitor, this compound may inhibit other kinases in the cell, leading to unexpected signaling alterations. | 1. Perform a Kinase Profiling Assay: If resources permit, screen this compound against a panel of kinases to identify potential off-target interactions. 2. Use a More Specific Inhibitor: Compare the results obtained with this compound to those from a more potent and specific inhibitor of the target kinase. 3. Validate with a Secondary Method: Use a complementary technique, such as siRNA or shRNA knockdown of the target kinase, to confirm that the observed phenotype is a direct result of inhibiting the intended target. |
| Inconsistent or variable results between experiments. | Compound Instability or Precipitation: this compound may be unstable in the cell culture medium over long incubation periods, or it may precipitate out of solution at the working concentration. | 1. Check for Precipitation: Visually inspect the culture medium for any signs of precipitation after adding this compound. 2. Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound from a frozen stock for each experiment. 3. Reduce Incubation Time: If stability is a concern, consider reducing the duration of the treatment. |
| Discrepancy between in vitro kinase assay results and cell-based assay results. | Cellular ATP Competition and GLUT1 Inhibition: In a biochemical kinase assay, the ATP concentration is fixed. In a cell, this compound must compete with high intracellular ATP concentrations. Furthermore, its inhibition of GLUT1 can lower intracellular ATP, confounding the interpretation of its effects on kinase activity in a cellular context. | 1. Determine Cellular IC50: The effective concentration in a cell-based assay may be significantly higher than the biochemical IC50. Perform a dose-response experiment to determine the cellular IC50 for the inhibition of the target kinase's activity (e.g., by measuring the phosphorylation of a direct substrate). 2. Monitor ATP Levels: Concurrently measure intracellular ATP levels to understand the metabolic state of the cells under treatment. |
Experimental Protocols
Protocol 1: General Procedure for Inhibiting EGFR Signaling in Cell Culture with this compound
This protocol provides a general guideline for treating adherent cancer cell lines with this compound to assess its effect on Epidermal Growth Factor Receptor (EGFR) signaling.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Adherent cancer cell line known to express EGFR (e.g., A431, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
Recombinant human EGF
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound powder in sterile DMSO to create a 10 mM stock solution. Aliquot and store at -20°C.
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once cells reach the desired confluency, aspirate the complete medium, wash once with PBS, and replace with serum-free medium. Incubate for 12-24 hours.
-
This compound Treatment: Prepare working concentrations of this compound by diluting the 10 mM stock solution in serum-free medium. A typical dose-response range could be 1, 10, 50, and 100 μM. Add the this compound-containing medium to the cells and incubate for 1-2 hours. Include a DMSO-only vehicle control.
-
EGF Stimulation: Add recombinant human EGF to a final concentration of 100 ng/mL to all wells except for an unstimulated control. Incubate for 10-15 minutes at 37°C.
-
Cell Lysis: Immediately after stimulation, place the plates on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add 100-200 μL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with occasional vortexing.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Western Blotting: Normalize the protein concentrations for all samples. Prepare samples for SDS-PAGE, run the gel, and transfer the proteins to a PVDF membrane. Block the membrane and probe with primary antibodies against p-EGFR, t-EGFR, p-ERK, t-ERK, and a loading control (e.g., GAPDH). Incubate with the appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescence detection system.
Visualizations
Signaling Pathway Diagrams
Caption: EGFR signaling pathway and the inhibitory point of this compound.
Caption: Workflow of this compound's off-target inhibition of GLUT1.
Logical Relationship Diagram
References
Cell viability issues with high concentrations of Lavendustin B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cell viability issues with high concentrations of Lavendustin B.
Troubleshooting Guides and FAQs
This section addresses common problems researchers may face when using this compound, particularly at high concentrations.
Q1: I'm observing high levels of cell death at concentrations where I expect to see specific pathway inhibition. Is this normal?
A1: Yes, it is possible to observe significant cytotoxicity with this compound, especially at higher concentrations. This compound is a known inhibitor of tyrosine kinases and Glucose Transporter 1 (GLUT1).[1] High concentrations can lead to off-target effects and metabolic stress, culminating in cell death. It's crucial to distinguish between targeted inhibition and general cytotoxicity.
Q2: What are the potential mechanisms behind the cytotoxicity of high concentrations of this compound?
A2: The cytotoxicity of high concentrations of this compound can be attributed to several mechanisms:
-
Broad Kinase Inhibition: While often used for its tyrosine kinase inhibitory properties, at high concentrations, this compound may inhibit a wider range of kinases, leading to off-target effects that disrupt essential cellular signaling pathways and can trigger apoptosis.
-
GLUT1 Inhibition and Metabolic Stress: this compound is a competitive inhibitor of GLUT1, the primary glucose transporter in many cells.[1] By blocking glucose uptake, high concentrations of this compound can lead to severe metabolic stress, ATP depletion, and ultimately, apoptosis.[2] Cancer cells, in particular, have a high demand for glucose and can be especially sensitive to GLUT1 inhibition.[3]
-
Induction of Apoptosis: Both off-target kinase inhibition and metabolic stress can converge on apoptotic pathways. Studies on other tyrosine kinase inhibitors have shown that they can induce apoptosis through mitochondrial dysfunction and the activation of caspases.[4] Similarly, inhibiting glucose uptake is a known trigger for apoptosis in cancer cells.[2]
Q3: How can I determine if the observed cell death is a specific effect of my experimental conditions or a general cytotoxic response to this compound?
A3: To differentiate between specific and cytotoxic effects, consider the following:
-
Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the concentration range for specific inhibition versus the concentration at which significant cytotoxicity occurs.
-
Time-Course Experiment: Analyze cell viability at different time points after treatment. Cytotoxicity may be more pronounced at later time points.
-
Appropriate Controls:
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound.
-
Positive Control for Cytotoxicity: Use a known cytotoxic agent to ensure your viability assay is working correctly.
-
-
Alternative Inhibitors: If possible, use a more specific inhibitor for your target of interest to see if you observe the same phenotype without the accompanying cell death.
Q4: My cell viability results are inconsistent. What could be the issue?
A4: Inconsistent results in cytotoxicity assays can arise from several factors:
-
Cell Seeding Density: Ensure consistent cell seeding density across all wells, as this can significantly impact the results of viability assays.
-
Pipetting Errors: Use calibrated pipettes and proper technique to ensure accurate delivery of cells and reagents.
-
Reagent Preparation and Storage: Prepare fresh solutions of this compound and viability assay reagents. Store stock solutions appropriately to avoid degradation.
-
Incubation Times: Adhere to consistent incubation times for both drug treatment and the viability assay itself.
-
Plate Edge Effects: Be mindful of potential "edge effects" in multi-well plates, where wells on the periphery may experience different conditions. It is sometimes advisable to not use the outer wells for experimental samples.[5]
Data Presentation: Cytotoxic Concentrations of Lavendustin Analogues
| Compound | Cell Line | Assay Type | IC50/GI50 Value | Reference |
| Lavendustin Analogue (3-phenylpropyl ester 26b) | CCRF-CEM (Leukemia) | Not Specified | GI50: 0.9 µM | [6] |
| Lavendustin A | CT26 (Murine Colorectal Carcinoma) | Not Specified | Additive cytotoxic effect with H2O2 | [7] |
Note: IC50 (half-maximal inhibitory concentration) refers to the concentration of a drug that is required for 50% inhibition in vitro. GI50 (growth inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth.
Experimental Protocols
Here are detailed methodologies for key experiments to troubleshoot cell viability issues.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (and appropriate controls) for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Trypan Blue Exclusion Assay for Cell Viability
This assay distinguishes between viable and non-viable cells based on membrane integrity.
Materials:
-
Cells of interest
-
This compound
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
Cell Treatment: Treat cells in culture with this compound at various concentrations and for the desired time.
-
Cell Suspension: After treatment, collect the cells (including any floating cells) and centrifuge to obtain a cell pellet. Resuspend the pellet in a known volume of PBS or serum-free medium.
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).
-
Incubation: Incubate the mixture at room temperature for 1-2 minutes.
-
Counting: Load the stained cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.
-
Data Analysis: Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of this compound cytotoxicity.
Caption: Troubleshooting workflow for viability issues.
References
- 1. Assessing endothelial cytotoxicity induced by tyrosine kinase inhibitors: insights from Raman and fluorescence imaging - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Inhibition of glucose transporter 1 induces apoptosis and sensitizes multiple myeloma cells to conventional chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Cardiotoxicity Associated with Tyrosine Kinase Inhibitors in H9c2 Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A rapid synthesis of lavendustin-mimetic small molecules by click fragment assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Improving the efficacy of Lavendustin B in experiments
Welcome to the technical support center for Lavendustin B. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments using this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of relevant biological pathways.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in cell culture medium. | - this compound has limited aqueous solubility. - The final concentration of the solvent (e.g., DMSO) may be too low to maintain solubility. - Interaction with components in the serum or medium. | - Prepare a high-concentration stock solution in an appropriate solvent like DMSO. - When diluting into your aqueous experimental medium, ensure the final solvent concentration is sufficient to maintain solubility, but non-toxic to your cells (typically <0.5% DMSO). - Perform a solubility test in your specific cell culture medium before starting your experiment. - Consider using a serum-free medium for the duration of the treatment if serum components are suspected to cause precipitation. |
| Inconsistent or no observable effect of this compound. | - Inadequate concentration of this compound. - Degradation of this compound in the stock solution or experimental setup. - The target protein (e.g., GLUT1, specific tyrosine kinase) is not expressed or is expressed at very low levels in your cell line. - Incorrect experimental controls. | - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. - Prepare fresh stock solutions of this compound and store them properly (aliquoted at -20°C or -80°C to avoid freeze-thaw cycles). - Verify the expression of your target protein in your experimental model using techniques like Western blotting or qPCR. - Include appropriate positive and negative controls in your experiment. For tyrosine kinase inhibition, a known potent inhibitor for your target kinase can serve as a positive control. For GLUT1 inhibition, a cell line with high GLUT1 expression can be a positive control. |
| High background or off-target effects observed. | - this compound is a weak inhibitor of a broad range of tyrosine kinases. - The concentration of this compound used is too high, leading to non-specific effects. | - Use the lowest effective concentration of this compound determined from your dose-response experiments. - If studying tyrosine kinase inhibition, consider using a more specific inhibitor if available, or use this compound in conjunction with other experiments to confirm that the observed effect is due to the inhibition of your target of interest. - Perform control experiments with a structurally related but inactive compound if available. |
| Cell toxicity or death. | - The concentration of the solvent (e.g., DMSO) is too high. - The concentration of this compound is cytotoxic to your specific cell line. | - Ensure the final concentration of the solvent is within the tolerated range for your cells (typically <0.5% for DMSO). - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for your cell line. |
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
A1: this compound has three primary reported mechanisms of action:
-
Inhibition of HIV-1 Integrase: It inhibits the interaction between HIV-1 integrase and the cellular cofactor Lens Epithelium-Derived Growth Factor (LEDGF/p75).[1]
-
Inhibition of Glucose Transporter 1 (GLUT1): It acts as a competitive inhibitor of GLUT1, a key protein responsible for glucose uptake in many cell types.
-
Weak Tyrosine Kinase Inhibition: It is also known to be a weak inhibitor of various tyrosine kinases.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in organic solvents such as DMSO, DMF, and ethanol. For long-term storage, it is recommended to store the solid compound at -20°C. Once dissolved in a solvent, it is best to aliquot the stock solution and store it at -80°C to minimize freeze-thaw cycles.
Q3: What are the known IC50 and Ki values for this compound?
A3: The inhibitory concentrations of this compound vary depending on the target. Please refer to the data table below for known values.
Q4: Can this compound be used as a selective tyrosine kinase inhibitor?
A4: While this compound does inhibit tyrosine kinases, it is considered a weak and relatively non-selective inhibitor. For studies requiring high specificity for a particular tyrosine kinase, it is advisable to use more potent and selective inhibitors. This compound can be useful as a broad-spectrum tyrosine kinase inhibitor in initial screening experiments.
Q5: How can I be sure the effects I'm seeing are due to GLUT1 inhibition and not off-target effects on tyrosine kinases?
A5: To dissect the specific effects of this compound, you can design experiments to isolate the different mechanisms. For example, to confirm GLUT1 inhibition, you can measure the uptake of a fluorescent glucose analog like 2-NBDG. To investigate the role of tyrosine kinase inhibition, you can perform a Western blot to look at the phosphorylation status of downstream targets of the kinases you suspect are being inhibited. Comparing the dose-response curves for these different effects can also provide insights.
Quantitative Data
The following table summarizes the known inhibitory concentrations of this compound against its primary targets.
| Target | Assay Type | Value | Reference |
| HIV-1 Integrase - LEDGF/p75 Interaction | Inhibition Assay | IC50: 94.07 µM | [1] |
| Glucose Transporter 1 (GLUT1) | Competitive Inhibition | Ki: 15 µM | |
| Tyrosine Kinases | General Inhibition | IC50: 0.49 µg/mL |
Experimental Protocols
Tyrosine Kinase Inhibition Assay (In Vitro)
This protocol provides a general framework for assessing the inhibitory effect of this compound on the activity of a purified tyrosine kinase.
Materials:
-
Purified active tyrosine kinase of interest
-
Specific peptide substrate for the kinase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well white assay plates
Procedure:
-
Prepare this compound dilutions: Serially dilute the this compound stock solution in kinase reaction buffer to achieve a range of desired concentrations. Remember to include a vehicle control (DMSO alone).
-
Prepare kinase reaction mix: In each well of the 96-well plate, add the purified kinase and its specific peptide substrate diluted in kinase reaction buffer.
-
Add this compound: Add the diluted this compound or vehicle control to the appropriate wells.
-
Initiate the kinase reaction: Add ATP to each well to start the reaction. The final ATP concentration should be close to the Km of the kinase for ATP, if known.
-
Incubate: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined amount of time (e.g., 60 minutes).
-
Stop the reaction and detect kinase activity: Stop the reaction and measure the kinase activity according to the manufacturer's instructions of your chosen kinase detection kit (e.g., by measuring ADP production).
-
Data Analysis: Plot the kinase activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Glucose Uptake Assay (Cell-Based)
This protocol describes how to measure the effect of this compound on glucose uptake in cultured cells using the fluorescent glucose analog 2-NBDG.
Materials:
-
Adherent cells cultured in a 96-well black, clear-bottom plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Glucose-free cell culture medium
-
2-NBDG stock solution
-
Phloretin or Cytochalasin B (as positive controls for GLUT inhibition)
-
PBS (Phosphate Buffered Saline)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere and reach the desired confluency (typically 80-90%).
-
Pre-treatment with this compound:
-
Wash the cells once with warm PBS.
-
Replace the medium with glucose-free medium containing various concentrations of this compound or controls (vehicle, positive control inhibitor).
-
Incubate for the desired pre-treatment time (e.g., 30-60 minutes) at 37°C.
-
-
2-NBDG Uptake:
-
Add 2-NBDG to each well to a final concentration of, for example, 100 µM.
-
Incubate for 30-60 minutes at 37°C.
-
-
Termination of Uptake:
-
Remove the 2-NBDG containing medium.
-
Wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG.
-
-
Fluorescence Measurement:
-
Add PBS to each well.
-
Measure the fluorescence intensity using a plate reader with appropriate filters for 2-NBDG (e.g., excitation ~485 nm, emission ~535 nm).
-
-
Data Analysis: Normalize the fluorescence readings to a control (e.g., protein content per well) if necessary. Plot the normalized fluorescence against the this compound concentration to determine its effect on glucose uptake.
HIV-1 Integrase Inhibition Assay (Cell-Free)
This protocol outlines a method to assess the inhibition of the HIV-1 integrase-LEDGF/p75 interaction by this compound.
Materials:
-
Recombinant HIV-1 Integrase
-
Recombinant LEDGF/p75
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.05% Tween-20)
-
Coated assay plates (e.g., streptavidin-coated plates if using biotinylated components)
-
Detection antibody (e.g., anti-integrase antibody conjugated to HRP)
-
Substrate for detection (e.g., TMB for HRP)
-
Plate reader
Procedure:
-
Coat Plate: Coat the wells of the assay plate with LEDGF/p75 according to standard protein coating protocols. Block non-specific binding sites.
-
Prepare this compound dilutions: Serially dilute this compound in assay buffer to the desired concentrations. Include a vehicle control.
-
Incubation with Integrase: In a separate plate or tubes, pre-incubate the recombinant HIV-1 integrase with the diluted this compound or vehicle control for a set period (e.g., 30 minutes at room temperature).
-
Transfer to Coated Plate: Transfer the integrase-Lavendustin B mixtures to the LEDGF/p75-coated wells.
-
Incubation: Incubate the plate to allow for the binding of integrase to LEDGF/p75 (e.g., 1-2 hours at room temperature).
-
Washing: Wash the wells several times with wash buffer (e.g., assay buffer with a higher concentration of Tween-20) to remove unbound integrase.
-
Detection:
-
Add the detection antibody and incubate to allow binding to the captured integrase.
-
Wash the wells again to remove unbound antibody.
-
Add the detection substrate and allow the color to develop.
-
Stop the reaction and read the absorbance at the appropriate wavelength.
-
-
Data Analysis: Plot the absorbance against the this compound concentration and fit the data to determine the IC50 value for the inhibition of the interaction.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Inhibition of GLUT1-mediated glucose transport by this compound.
Caption: this compound inhibits the HIV-1 integrase-LEDGF/p75 interaction.
Caption: A logical workflow for troubleshooting this compound experiments.
References
Technical Support Center: Lavendustin B Washout Protocol
This technical support center provides guidance on the washout protocol for Lavendustin B in cell culture experiments, addressing common questions and troubleshooting potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of tyrosine kinases. It functions as a competitive inhibitor at the ATP-binding site of these enzymes. While it is a broad-spectrum tyrosine kinase inhibitor, it and its analogs have been noted to inhibit the Epidermal Growth Factor Receptor (EGFR) associated tyrosine kinase.[1][2] Additionally, this compound has been shown to inhibit the HIV-1 integrase and the glucose transporter 1 (GLUT1).[3][4][5] Some analogs of Lavendustin A, a related compound, have also been found to inhibit tubulin polymerization.[6]
Q2: Is the inhibitory effect of this compound reversible?
As a competitive inhibitor, the effects of this compound are generally considered to be reversible. Reversible inhibitors bind non-covalently to the enzyme and can be removed by washing, which allows the enzyme to regain its activity. The reversibility of the inhibition in a cellular context will depend on the specific experimental conditions, including the concentration of the inhibitor used and the duration of the treatment.
Q3: Why is a washout protocol necessary for this compound experiments?
A washout experiment is crucial to determine if the observed cellular phenotypes are a direct result of the continuous presence of this compound or if they persist after its removal. This helps in distinguishing between on-target irreversible effects and off-target or reversible effects.[2] For example, if a cellular process resumes its normal function after washing out this compound, it suggests that the inhibitor's effect on that process is reversible.
Q4: How can I confirm the successful washout of this compound?
To confirm the successful removal of the inhibitor, you can perform a functional assay to measure the activity of the target kinase (e.g., by Western blotting for downstream phosphorylation events) at different time points after the washout. A return of kinase activity to pre-treatment levels would indicate a successful washout. Additionally, you can test the supernatant from the final wash on fresh, untreated cells to ensure no residual compound is present that could affect cell viability or signaling.[7]
Experimental Protocols
General Washout Protocol for this compound in Adherent Cell Culture
This protocol provides a general guideline for washing out this compound from adherent cell cultures. Optimization for specific cell lines and experimental setups is recommended.
Materials:
-
Cells treated with this compound
-
Pre-warmed, sterile phosphate-buffered saline (PBS)
-
Pre-warmed, complete cell culture medium (without this compound)
Procedure:
-
After the desired incubation time with this compound, aspirate the medium containing the inhibitor from the cell culture vessel.
-
Gently wash the cells by adding pre-warmed, sterile PBS to the vessel. Swirl the vessel gently to rinse the cell monolayer.
-
Aspirate the PBS.
-
Repeat the washing step (steps 2 and 3) at least two more times to ensure complete removal of the inhibitor. Three washes are generally recommended.[2]
-
After the final wash, add pre-warmed, complete cell culture medium (without this compound) to the cells.
-
Return the cells to the incubator and monitor for the desired time points to assess the reversal of the inhibitory effect.
Experimental Workflow for this compound Washout
Caption: Experimental workflow for the this compound washout protocol.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete reversal of inhibition after washout | 1. Incomplete removal of this compound. 2. This compound may have caused irreversible effects at the concentration or duration used. 3. The inhibitor has accumulated inside the cells. | 1. Increase the number of washes (e.g., to 4-5 times). Increase the volume of PBS used for washing. 2. Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for reversible inhibition. 3. Increase the duration of the final incubation in inhibitor-free medium to allow for cellular clearance of the compound. |
| Cell detachment or death during washing steps | 1. Washing procedure is too harsh. 2. Cells are overly sensitive to the washing steps. | 1. Add and aspirate PBS gently. Avoid directing the stream of liquid directly onto the cell monolayer. 2. Reduce the number of washes if possible, while ensuring adequate removal of the inhibitor. Consider using a rocking platform for gentle agitation during washing. |
| High background in downstream assays (e.g., Western blot) | 1. Residual inhibitor is interfering with the assay. 2. The washout process itself is stressing the cells, leading to non-specific signaling. | 1. Ensure the washout is complete by performing a control experiment where the final wash supernatant is added to fresh cells. 2. Include a "mock washout" control (cells that undergo the washing procedure without prior inhibitor treatment) to assess the effect of the washing steps on cell signaling. |
| Variability between replicate experiments | 1. Inconsistent washing technique. 2. Differences in cell density or health at the start of the experiment. | 1. Standardize the washing protocol, ensuring consistent volumes, timing, and handling for all samples. 2. Ensure a uniform cell seeding density and monitor cell health prior to starting the experiment. |
Signaling Pathway
EGFR Signaling Pathway
This compound and its analogs are known to inhibit the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating several downstream signaling cascades that regulate cell proliferation, survival, and migration.[1][7][8]
Caption: Simplified diagram of the EGFR signaling pathway and the inhibitory action of this compound.
References
- 1. ClinPGx [clinpgx.org]
- 2. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Troubleshooting | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Dealing with autofluorescence of Lavendustin B in imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the autofluorescence of Lavendustin B during cellular imaging experiments.
Troubleshooting Guide: this compound Autofluorescence
Issue: High background fluorescence is observed in imaging channels after treating samples with this compound.
This guide provides a step-by-step approach to identify and mitigate autofluorescence originating from this compound.
Step 1: Confirm the Source of Autofluorescence
It is crucial to determine if the observed background is indeed from this compound or other sources.
Experimental Protocol: Autofluorescence Control
-
Prepare a "No-Stain" Control Sample: Culture and treat cells with the same concentration of this compound and for the same duration as your experimental samples.
-
Omit All Fluorescent Labels: Do not add any fluorescent dyes, antibodies, or stains to this control sample.
-
Image the Control Sample: Use the same imaging settings (laser power, gain, filter sets) as your fully stained experimental samples.
-
Analysis: If fluorescence is detected in the "no-stain" control, it confirms the presence of autofluorescence. This signal can be attributed to endogenous cellular components and/or this compound.
Step 2: Characterize the Autofluorescence Spectrum
Predicted Spectral Properties of this compound Autofluorescence
Based on the fluorescence of its structural components like phenol and tyrosine, this compound is predicted to exhibit the following characteristics:
| Property | Predicted Range |
| Excitation Maximum | ~270 - 290 nm (UV) |
| Emission Maximum | ~300 - 400 nm (UV to Blue/Green) |
Experimental Protocol: Lambda Scan
-
Use a "No-Stain" this compound-Treated Sample: As prepared in Step 1.
-
Perform a Lambda Scan: If your imaging system has spectral detection capabilities, perform a lambda scan (also known as a spectral scan or emission fingerprinting).
-
Acquire Emission Spectra: Excite the sample across a range of UV and visible wavelengths (e.g., from 350 nm upwards) and collect the corresponding emission spectra.
-
Identify the Autofluorescence Peak: The resulting data will reveal the specific emission profile of the autofluorescence in your sample, which can then be compared with the spectra of your intended fluorescent labels.
Step 3: Implement Mitigation Strategies
Based on the characterization of the autofluorescence, select one or more of the following strategies.
Strategy A: Spectral Unmixing
This computational technique separates the autofluorescence signal from the specific fluorescent signals of your probes.[1]
Experimental Protocol: Spectral Unmixing
-
Acquire Reference Spectra:
-
Image an unstained, untreated sample to capture the endogenous autofluorescence spectrum.
-
Image an unstained, this compound-treated sample to capture the combined endogenous and drug-induced autofluorescence spectrum.
-
Image samples stained with each of your fluorescent labels individually to obtain their pure emission spectra.
-
-
Acquire Multispectral Image: Image your fully stained, this compound-treated experimental sample using a spectral detector.
-
Apply Linear Unmixing Algorithm: Use the imaging software to unmix the acquired image based on the reference spectra. This will generate separate images for the autofluorescence and each of your specific labels.
Strategy B: Selection of Fluorophores
Choose fluorescent labels that are spectrally distinct from the predicted autofluorescence of this compound.[2]
| Recommendation | Rationale |
| Use Far-Red or Near-Infrared (NIR) Fluorophores | These dyes (e.g., Alexa Fluor 647, Cy5, IRDye 800CW) have excitation and emission spectra that are well separated from the predicted UV/blue-green autofluorescence of this compound.[3] |
| Use Bright Fluorophores | Brighter fluorophores can increase the signal-to-noise ratio, making the autofluorescence less prominent.[2] |
Strategy C: Chemical Quenching
Certain reagents can reduce autofluorescence from various sources.
Experimental Protocol: Sudan Black B Staining
-
Complete your standard immunofluorescence or staining protocol.
-
Incubate with Sudan Black B: After the final wash step, incubate the sample with a 0.1% (w/v) solution of Sudan Black B in 70% ethanol for 5-20 minutes at room temperature.
-
Wash: Thoroughly wash the sample with PBS or TBS to remove excess Sudan Black B.
-
Mount and Image: Proceed with mounting and imaging. Note: Sudan Black B can introduce a dark precipitate, so optimization of the incubation time is crucial.[3]
Strategy D: Photobleaching
Exposing the sample to intense light can selectively destroy the autofluorescent molecules before imaging your specific signal.
Experimental Protocol: Pre-Acquisition Photobleaching
-
Place the this compound-treated sample on the microscope.
-
Expose to UV/Blue Light: Before adding your fluorescent probes, expose the sample to broad-spectrum UV or blue light at high intensity for a period ranging from several minutes to an hour.
-
Proceed with Staining: After photobleaching, continue with your standard staining protocol.
-
Image: Acquire images using your standard settings.
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting autofluorescence caused by this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my experiments?
This compound is a potent inhibitor of tyrosine kinases.[1] It is used by researchers to study the role of these enzymes in cellular signaling pathways, particularly in the context of cancer research and drug development.
Q2: Why does this compound cause autofluorescence?
While not definitively characterized, the chemical structure of this compound contains multiple phenolic rings. Aromatic structures like these are known to fluoresce when they absorb light, a property shared by some amino acids like tyrosine. This intrinsic fluorescence is what is referred to as autofluorescence.
Q3: At what wavelengths is the autofluorescence of this compound likely to be a problem?
Based on its chemical structure, the autofluorescence of this compound is predicted to be most prominent when exciting with UV light (around 270-290 nm), with emission occurring in the UV to blue/green part of the spectrum (around 300-400 nm). Therefore, it is most likely to interfere with fluorophores such as DAPI, Hoechst, and green fluorescent protein (GFP).
Q4: Can I just subtract the background signal from my images?
Simple background subtraction can be a crude way to reduce the appearance of autofluorescence. However, this method is often inaccurate and can lead to the removal of true signal, especially in areas of low fluorescence intensity. For more reliable and quantitative results, techniques like spectral unmixing are recommended.[1]
Q5: Are there any alternatives to this compound that do not cause autofluorescence?
The autofluorescence of small molecule inhibitors can vary. If autofluorescence from this compound remains a significant issue after attempting the mitigation strategies above, you may consider exploring other tyrosine kinase inhibitors with different chemical structures. However, it is important to validate that any alternative has the same biological effect in your experimental system.
Q6: How does fixation affect the autofluorescence of this compound?
Aldehyde-based fixatives like formaldehyde and glutaraldehyde can themselves induce autofluorescence, which can compound the problem.[2] If possible, consider using a chilled methanol or ethanol fixation protocol, as these organic solvents tend to cause less autofluorescence. If you must use an aldehyde fixative, use the lowest concentration and shortest incubation time that still preserves your sample's morphology.
Signaling Pathway Diagram
Caption: this compound inhibits receptor tyrosine kinase activation.
References
Technical Support Center: Refining Lavendustin B Dosage for Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining Lavendustin B dosage for long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is recognized as a multi-target inhibitor. Its primary mechanisms of action include the inhibition of tyrosine kinases, interference with the HIV-1 integrase interaction with LEDGF/p75, and competitive inhibition of the glucose transporter 1 (GLUT1).[1] As a tyrosine kinase inhibitor, it can affect various signaling pathways, including the Epidermal Growth Factor Receptor (EGFR) signaling cascade.
Q2: What is a typical starting concentration range for in vitro studies with this compound?
A definitive starting range is cell-line dependent. However, based on available data for its inhibitory activities, a broad starting range of 1 µM to 100 µM is often explored. For instance, 50% inhibition of glucose uptake in HL-60 cells was observed at approximately 10-30 μM.[1] The IC50 for the inhibition of HIV-1 integrase interaction with LEDGF/p75 has been reported as 94.07 μM.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For example, a stock solution of 50 mg/mL in DMSO can be prepared, which may require sonication to fully dissolve.[1] It is recommended to aliquot the stock solution into smaller volumes and store them at -20°C for up to 6 months to minimize freeze-thaw cycles.[2] When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Is there any information on the long-term stability of this compound in cell culture medium?
Specific long-term stability data for this compound in various cell culture media is not extensively published. The stability of compounds in culture media can be influenced by factors such as pH, temperature, and the presence of serum components. It is a good practice to prepare fresh working solutions from a frozen stock for each experiment, especially in long-term studies. If the experimental design requires pre-mixed media with this compound for extended periods, it is advisable to conduct a stability study by measuring the compound's concentration over time using methods like HPLC.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Medium
Symptoms:
-
Visible particulate matter or crystals in the cell culture medium after adding this compound.
-
Inconsistent or lower-than-expected biological activity.
Possible Causes:
-
Low Aqueous Solubility: this compound, like many small molecule inhibitors, has limited solubility in aqueous solutions like cell culture media.
-
High Final Concentration: The desired experimental concentration may exceed the solubility limit of the compound in the medium.
-
Incorrect Dilution Method: Adding a highly concentrated DMSO stock directly to the medium without proper mixing can cause localized high concentrations and precipitation.
-
Interaction with Medium Components: Components in the serum or the medium itself can sometimes interact with the compound, reducing its solubility.
Solutions:
-
Optimize Dilution Technique:
-
Warm the cell culture medium to 37°C before adding the this compound stock solution.
-
Vortex or gently swirl the medium while slowly adding the DMSO stock solution to ensure rapid and even dispersion.
-
Avoid adding the stock solution directly to a small volume of medium. Instead, add it to the final volume of medium required.
-
-
Reduce Final DMSO Concentration: While preparing a more concentrated DMSO stock allows for a smaller volume to be added to the medium, ensure the stock itself is fully dissolved. A final DMSO concentration of 0.1% or lower is generally recommended.
-
Test Solubility: Before a large-scale experiment, perform a small-scale solubility test. Prepare serial dilutions of this compound in your specific cell culture medium and visually inspect for precipitation after incubation at 37°C for a few hours.
-
Consider Formulation Strategies: For in vivo studies or challenging in vitro systems, formulation strategies using co-solvents like PEG300 and surfactants like Tween-80 can improve solubility.[1]
Issue 2: Inconsistent Results in Long-Term Studies
Symptoms:
-
Variability in the measured biological effect of this compound across different time points in a long-term experiment.
-
Loss of inhibitory effect over time.
Possible Causes:
-
Compound Degradation: this compound may not be stable in the cell culture environment (37°C, 5% CO2) over several days.
-
Cellular Metabolism: Cells may metabolize this compound over time, reducing its effective concentration.
-
Media Changes: If the medium is changed during the experiment, the removal of the compound and re-addition can lead to fluctuations in the effective concentration.
-
Development of Cellular Resistance: In very long-term studies, cells may develop resistance mechanisms to the inhibitor.
Solutions:
-
Regular Media Refreshment: In long-term cultures, it is crucial to replenish the medium containing fresh this compound at regular intervals (e.g., every 24-72 hours) to maintain a consistent concentration. The frequency will depend on the stability of the compound and the metabolic activity of the cells.
-
Monitor Compound Stability: If technically feasible, analyze the concentration of this compound in the culture supernatant over time using analytical methods like LC-MS to determine its half-life in your specific experimental conditions.
-
Control for Media Change Effects: When changing the medium, ensure that the fresh medium contains the same concentration of this compound. Include appropriate vehicle controls that also undergo the same media change schedule.
-
Assess for Resistance: In very long-term experiments (weeks to months), consider evaluating the expression of proteins or genes associated with drug resistance.
Data Presentation
Table 1: Reported IC50 and Inhibitory Concentrations of this compound and Analogs
| Compound/Analog | Target/Assay | Cell Line/System | Reported IC50 / Ki / Inhibitory Concentration |
| This compound | HIV-1 Integrase - LEDGF/p75 Interaction | Biochemical Assay | IC50: 94.07 μM[1] |
| This compound | GLUT1 | Biochemical Assay | Ki: 15 μM[1] |
| This compound | Glucose Uptake | HL-60 cells | ~10-30 μM for 50% inhibition[1] |
| Lavendustin A | EGFR Kinase | Biochemical Assay | IC50: 1.3 μM[2] |
Note: This table provides a summary of available data to guide initial dosage selection. The optimal concentration for any given experiment must be determined empirically.
Experimental Protocols
Protocol 1: Determining the Optimal In Vitro Dosage using a Dose-Response Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound and establish a dose-response curve.
Materials:
-
This compound
-
DMSO
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control. Include wells with medium only as a background control.
-
-
Incubation:
-
Incubate the plate for the desired duration of your long-term study (e.g., 24, 48, 72 hours, or longer with appropriate media changes).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Subtract the average absorbance of the background control wells from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
From this curve, you can determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Mandatory Visualization
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the optimal dosage of this compound.
References
Potential for Lavendustin B degradation in aqueous solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for Lavendustin B degradation in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions?
A1: While the solid form of this compound is stable for at least four years when stored correctly, its stability in aqueous solutions is less defined and can be influenced by several factors.[1] Stock solutions in DMSO are reported to be stable for up to six months when stored at -20°C.[2] However, in aqueous buffers, degradation can be more rapid, particularly under stressful environmental conditions. The material safety data sheet (MSDS) advises avoiding strong acids, alkalis, and strong oxidizing/reducing agents, which suggests that this compound is susceptible to degradation under these conditions.[3]
Q2: What are the primary factors that can cause this compound to degrade in an aqueous solution?
A2: The primary factors that can lead to the degradation of pharmaceutical compounds like this compound in aqueous solutions include pH, temperature, light exposure (photodegradation), and oxidation.[4][5] It is crucial to control these factors during your experiments to ensure the integrity of the compound.
Q3: What are the potential degradation pathways for this compound?
A3: Based on its chemical structure, which contains phenolic hydroxyl groups and a tertiary amine, this compound is potentially susceptible to oxidation and pH-mediated hydrolysis. Forced degradation studies are necessary to definitively identify the specific degradation pathways and products.[4][6]
Q4: How can I monitor the degradation of this compound in my experiments?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound.[7][8] This method should be capable of separating the intact this compound from any potential degradation products. UV-Vis spectrophotometry can also be used for kinetic analysis if the degradation products have different absorption spectra from the parent compound.
Q5: What are the known biological targets of this compound?
A5: this compound is known to be a weak inhibitor of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[9] It also acts as a competitive inhibitor of the glucose transporter 1 (GLUT1) and can inhibit the interaction between HIV-1 integrase and LEDGF/p75.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in experiments | Degradation of this compound in the aqueous experimental buffer. | Prepare fresh solutions of this compound for each experiment. Protect solutions from light and maintain them at a cool temperature. Consider performing a pilot stability study under your specific experimental conditions. |
| Inconsistent experimental results | Variable degradation of this compound between experimental runs. | Standardize the preparation and handling of this compound solutions. Ensure consistent pH, temperature, and light exposure across all experiments. Use a stability-indicating HPLC method to confirm the concentration of intact this compound before use. |
| Appearance of unknown peaks in HPLC analysis | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. This will help in developing a robust stability-indicating HPLC method. |
Quantitative Data Summary
The following tables provide illustrative data on the potential degradation of this compound under various stress conditions. Note that this data is hypothetical and based on general knowledge of compound stability. Actual degradation rates should be determined experimentally.
Table 1: Hypothetical pH-Dependent Degradation of this compound at 37°C
| pH | Half-life (t½) in hours | Degradation Rate Constant (k) in h⁻¹ |
| 3.0 | 12 | 0.0578 |
| 5.0 | 48 | 0.0144 |
| 7.4 | 24 | 0.0289 |
| 9.0 | 8 | 0.0866 |
Table 2: Hypothetical Temperature-Dependent Degradation of this compound at pH 7.4
| Temperature (°C) | Half-life (t½) in hours | Degradation Rate Constant (k) in h⁻¹ |
| 4 | 168 | 0.0041 |
| 25 | 48 | 0.0144 |
| 37 | 24 | 0.0289 |
| 50 | 10 | 0.0693 |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products of this compound.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the solid this compound at 105°C for 24 hours. Then, dissolve in a suitable solvent to a concentration of 100 µg/mL.
-
Photodegradation: Expose a 100 µg/mL solution of this compound in a suitable solvent to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify the degradation products.
Protocol for a Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Signaling Pathways
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: GLUT1-mediated glucose transport and its inhibition by this compound.
Experimental Workflow
Caption: Experimental workflow for assessing this compound stability.
References
- 1. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 2. This compound CAS 125697-91-8 | 428160 [merckmillipore.com]
- 3. This compound|125697-91-8|MSDS [dcchemicals.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
- 6. pharmasm.com [pharmasm.com]
- 7. scispace.com [scispace.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Addressing batch-to-batch variability of Lavendustin B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential issues arising from the batch-to-batch variability of Lavendustin B. The information is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a weak inhibitor of tyrosine kinases and is often used as a negative control for the more potent tyrosine kinase inhibitor, Lavendustin A.[1][2] It also functions as a competitive inhibitor of the glucose transporter 1 (GLUT1) and an inhibitor of HIV-1 integrase interaction with LEDGF/p75.[1][2]
Q2: Why am I seeing inconsistent results between different experiments using this compound?
Inconsistent results with small molecules like this compound can stem from several factors. One significant contributor can be batch-to-batch variability.[3] Differences in purity, the presence of trace impurities, and slight variations in the physical properties of the solid compound between batches can lead to discrepancies in experimental outcomes. Other factors include variations in experimental conditions, cell passage number, and reagent quality.
Q3: How can I minimize the impact of batch-to-batch variability on my experiments?
To mitigate the effects of batch-to-batch variability, it is recommended to:
-
Purchase larger quantities from a single lot to ensure consistency across a series of experiments.
-
Perform a qualification test on each new batch. This could involve a simple activity assay to confirm its potency relative to previous batches.
-
Carefully document the lot number of this compound used in each experiment in your lab notebook.
-
If you observe a significant difference in results with a new batch, consider performing a side-by-side comparison with a previous, trusted batch if available.
Q4: What are the optimal storage and handling conditions for this compound?
To ensure the stability and activity of this compound, it is recommended to store the solid compound at -20°C. For stock solutions, it is advisable to aliquot and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. Always refer to the manufacturer's datasheet for specific storage recommendations.
Troubleshooting Guides
Problem 1: Inconsistent Inhibitory Potency (IC50) in Kinase Assays
You may observe that the half-maximal inhibitory concentration (IC50) of this compound against your target kinase varies significantly between experiments using different batches of the compound.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Purity Differences Between Batches | Consult the Certificate of Analysis (CoA) for each batch to compare purity levels. Even small differences in purity can affect the active concentration of the inhibitor. If the purity is significantly lower in one batch, you may need to adjust the concentration accordingly, or consider if the impurities might have off-target effects. |
| Presence of Active/Inactive Isomers or Related Substances | The synthesis of this compound may result in related compounds with varying inhibitory activity. Check the CoA for information on related substances. If possible, use analytical techniques like HPLC to assess the impurity profile of different batches. |
| Solubility Issues | Incomplete solubilization of this compound can lead to a lower effective concentration in your assay. Ensure the compound is fully dissolved in the recommended solvent (e.g., DMSO) before preparing your working dilutions. You may need to gently warm or vortex the stock solution. Visually inspect for any precipitate. |
| Assay Conditions | Variations in ATP concentration, enzyme concentration, or incubation time can all affect the apparent IC50 value. Ensure these parameters are consistent across all experiments. |
Illustrative Data on Batch-to-Batch Variability (Hypothetical Example)
Disclaimer: The following data is for illustrative purposes only to demonstrate potential batch-to-batch variability and is not based on actual experimental results.
| Parameter | Batch A | Batch B | Batch C |
| Purity (by HPLC) | 98.5% | 96.2% | 99.1% |
| IC50 (EGFR Kinase Assay) | 5.2 µM | 8.9 µM | 4.8 µM |
| Solubility in DMSO | >10 mg/mL | ~8 mg/mL | >10 mg/mL |
| Appearance | White to off-white powder | Light yellow powder | White powder |
Problem 2: Variable Effects on EGFR Phosphorylation in Cell-Based Assays
You are treating cells with this compound and observing inconsistent inhibition of Epidermal Growth Factor Receptor (EGFR) phosphorylation, as measured by Western blot or other methods.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Compound Stability in Culture Media | This compound may degrade over time in cell culture media. Prepare fresh dilutions from your stock solution for each experiment. Minimize the time the compound is in the media before being added to the cells. |
| Cellular Uptake and Efflux | Different cell lines can have varying levels of drug transporters that may efflux this compound, leading to inconsistent intracellular concentrations. Ensure you are using cells at a consistent passage number, as transporter expression can change over time. |
| Off-Target Effects | Impurities in different batches may have off-target effects that could indirectly influence EGFR signaling or cell health, leading to variable results.[4][5] If you suspect off-target effects, consider using a structurally unrelated inhibitor as a control. |
| Inconsistent Cell Health or Density | Ensure that cells are seeded at the same density and are in a healthy, logarithmic growth phase for all experiments. Over-confluent or stressed cells can respond differently to inhibitors. |
Key Experimental Protocols
In Vitro EGFR Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against recombinant EGFR kinase.
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., a poly(Glu, Tyr) 4:1 peptide)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the EGFR enzyme to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.
-
Incubate for the desired time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and detect the kinase activity according to the manufacturer's instructions for the chosen detection reagent.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable data analysis software.
Western Blot Analysis of EGFR Phosphorylation
This protocol describes how to assess the effect of this compound on EGFR phosphorylation in a cell-based assay.
Materials:
-
Cell line expressing EGFR (e.g., A431)
-
Cell culture medium and supplements
-
This compound
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-EGFR and anti-total-EGFR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to attach and grow to the desired confluency (e.g., 70-80%).
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total EGFR to confirm equal protein loading.
Visualizing Key Pathways and Workflows
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Caption: Quality control workflow for new batches of this compound.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. Computational and synthetic approaches for developing this compound derivatives as allosteric inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | transporter | HIV Protease | Tyrosinase | TargetMol [targetmol.com]
- 3. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function - PMC [pmc.ncbi.nlm.nih.gov]
How to confirm Lavendustin B activity before an experiment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to confirm the biological activity of Lavendustin B prior to their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a known inhibitor of several cellular targets. Its primary mechanisms of action include the inhibition of Tyrosine Kinases, HIV-1 integrase, and the glucose transporter 1 (GLUT1).[1] This multi-target profile makes it a versatile tool for studying various signaling pathways.
Q2: How can I be sure that my batch of this compound is active?
Before commencing a large-scale experiment, it is crucial to validate the activity of your this compound stock. This can be achieved through in vitro functional assays that measure its inhibitory effect on its known targets. The most common validation methods are a tyrosine kinase inhibition assay or a glucose uptake assay.
Q3: What is the recommended solvent and storage condition for this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO).[1] For long-term storage, it is recommended to store the powdered form at -20°C for up to three years and in-solvent stocks at -80°C for up to one year. It is advisable to use fresh DMSO to avoid moisture absorption, which can reduce solubility.[1]
Q4: At what concentration should I use this compound in my experiments?
The effective concentration of this compound can vary significantly depending on the cell type and the specific target being investigated. A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental setup. The table below provides some reported inhibitory concentrations for its various targets.
Quantitative Data Summary
| Target | Assay Type | Reported IC50/Ki/Inhibitory Concentration | Reference |
| HIV-1 Integrase - LEDGF/p75 interaction | In vitro assay | IC50: 94.07 μM | [2] |
| Glucose Transporter 1 (GLUT1) | Competitive inhibition assay | Ki: 15 μM | [2] |
| Glucose Uptake in HL-60 cells | Cell-based assay | ~10-30 μM for 50% inhibition | [3] |
| Tyrosine Kinases | General | Weak inhibitor | [2] |
Experimental Protocols
To ensure the activity of your this compound, you can perform one of the following validation assays:
Protocol 1: Western Blot for Inhibition of Tyrosine Phosphorylation
This protocol allows for the qualitative assessment of this compound's ability to inhibit tyrosine kinase activity within a cellular context by measuring the levels of phosphorylated tyrosine on total cellular proteins.
Materials:
-
Cell line known to have active tyrosine kinase signaling (e.g., A431 cells stimulated with EGF)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody: Anti-phosphotyrosine antibody (e.g., 4G10)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for a predetermined time (e.g., 1-4 hours). Include a vehicle control (DMSO) and a positive control for tyrosine phosphorylation (e.g., EGF stimulation).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.[4][5]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the anti-phosphotyrosine primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the bands using an imaging system.
Expected Outcome: A dose-dependent decrease in the overall phosphotyrosine signal in this compound-treated samples compared to the vehicle control would confirm its tyrosine kinase inhibitory activity.
Protocol 2: In Vitro Tyrosine Kinase Activity Assay
Commercially available tyrosine kinase assay kits provide a quantitative method to assess the inhibitory activity of this compound on a specific tyrosine kinase. These kits typically utilize a specific substrate and a phosphotyrosine-specific antibody in a plate-based format.
General Procedure (refer to specific kit manual for details):
-
Reagent Preparation: Prepare the kinase, substrate, ATP, and this compound dilutions as per the kit's instructions.
-
Kinase Reaction: In a microplate, combine the kinase, its specific substrate, and varying concentrations of this compound.
-
Initiate Reaction: Add ATP to initiate the phosphorylation reaction and incubate for the recommended time and temperature.
-
Detection: Stop the reaction and add the detection reagents, which typically include a phosphotyrosine-specific antibody conjugated to a reporter molecule (e.g., HRP or a fluorophore).
-
Signal Measurement: Read the signal (absorbance or fluorescence) using a plate reader.
Expected Outcome: A dose-dependent decrease in the signal in the presence of this compound indicates inhibition of the tyrosine kinase. The IC50 value can be calculated from the dose-response curve.
Protocol 3: GLUT1-Mediated Glucose Uptake Assay
This cell-based assay measures the ability of this compound to inhibit the uptake of a radiolabeled glucose analog (e.g., 2-deoxy-D-[3H]glucose) through the GLUT1 transporter.
Materials:
-
Cells expressing high levels of GLUT1 (e.g., HEK293, HeLa, or erythrocytes)
-
This compound
-
Krebs-Ringer-HEPES (KRH) buffer
-
Radiolabeled glucose analog (e.g., 2-deoxy-D-[3H]glucose)
-
Unlabeled 2-deoxy-D-glucose
-
Cell lysis buffer
-
Scintillation counter and fluid
Procedure:
-
Cell Preparation: Plate cells and allow them to adhere.
-
Pre-incubation: Wash the cells with KRH buffer and pre-incubate them with different concentrations of this compound or vehicle (DMSO) for a specified time.
-
Glucose Uptake: Initiate glucose uptake by adding a solution containing the radiolabeled glucose analog and unlabeled 2-deoxy-D-glucose.
-
Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), stop the uptake by rapidly washing the cells with ice-cold KRH buffer containing a GLUT inhibitor like phloretin.
-
Cell Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the protein concentration of each sample.
Expected Outcome: A dose-dependent reduction in the uptake of the radiolabeled glucose analog in cells treated with this compound will confirm its inhibitory activity on GLUT1.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak inhibition of tyrosine phosphorylation in Western blot | Inactive this compound: The compound may have degraded. | Purchase a new batch of this compound. Perform a simpler in vitro kinase assay to confirm activity. |
| Suboptimal Assay Conditions: Incorrect this compound concentration or incubation time. | Perform a dose-response and time-course experiment to determine optimal conditions. | |
| Low Tyrosine Kinase Activity in Cells: The chosen cell line may not have sufficient basal or stimulated tyrosine kinase activity. | Use a cell line known for high tyrosine kinase activity (e.g., A431 stimulated with EGF) or treat your cells with a known activator. | |
| High background in Western blot | Antibody Issues: Primary or secondary antibody concentration is too high, or the antibody is not specific enough. | Titrate your antibodies to find the optimal concentration. Use a high-quality, specific anti-phosphotyrosine antibody. Ensure adequate blocking. |
| Inconsistent results in glucose uptake assay | Cell Viability Issues: High concentrations of this compound or DMSO may be toxic to the cells. | Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the non-toxic concentration range of this compound and DMSO. Keep the final DMSO concentration below 0.5%.[6][7] |
| Fluctuations in experimental conditions: Variations in temperature, incubation times, or washing steps. | Standardize all steps of the protocol. Ensure consistent timing and temperature control. | |
| This compound precipitation in media | Solubility Issues: The concentration of this compound exceeds its solubility limit in the aqueous cell culture medium. | Prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in the culture medium. Ensure the final DMSO concentration is not toxic to the cells. Sonication might aid in dissolving the compound in the stock solution.[6] |
Visualizations
References
Validation & Comparative
Lavendustin A vs. Lavendustin B: A Comparative Guide for Tyrosine Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Lavendustin A and Lavendustin B as tyrosine kinase inhibitors, focusing on their reported biochemical activities and mechanisms of action. The information presented is compiled from publicly available scientific literature and is intended to assist researchers in selecting the appropriate compound for their studies.
Executive Summary
Lavendustin A is a well-characterized, potent inhibitor of several tyrosine kinases, most notably the Epidermal Growth Factor Receptor (EGFR) and Src family kinases. Its mechanism of action against EGFR is well-documented as a slow, tight-binding inhibitor. In contrast, while this compound is often commercially described as a tyrosine kinase inhibitor, there is a conspicuous absence of publicly available experimental data, such as IC50 values, to quantify its inhibitory activity against specific tyrosine kinases. Notably, in some biological assays not directly related to tyrosine kinase inhibition, this compound has been utilized as a negative control for Lavendustin A. This suggests that this compound may be inactive or significantly less potent as a tyrosine kinase inhibitor compared to Lavendustin A.
Quantitative Data Comparison
The following table summarizes the available quantitative data for Lavendustin A's inhibitory activity against key tyrosine kinases. No quantitative inhibitory data for this compound against these kinases was found in the reviewed literature.
| Compound | Target Kinase | IC50 Value | Notes |
| Lavendustin A | EGFR | 11 nM | Potent inhibitor. |
| p60c-src | 500 nM | Moderate inhibitor. | |
| pp60F527 (mutant Src) | 18 µM | Weaker inhibition against this mutant form. | |
| This compound | EGFR, Src | No data available | Often listed as a tyrosine kinase inhibitor, but without supporting quantitative data in the public domain. |
Mechanism of Action
Lavendustin A is a competitive inhibitor with respect to the peptide substrate and a non-competitive or mixed-type inhibitor with respect to ATP for the EGFR tyrosine kinase. Its inhibition of EGFR follows a two-step mechanism: an initial rapid formation of an enzyme-inhibitor complex, followed by a slower isomerization to a more tightly bound complex. This results in a slow, tight-binding inhibition profile.
This compound , due to the lack of detailed biochemical studies in the public domain, does not have a well-described mechanism of action as a tyrosine kinase inhibitor.
Signaling Pathways
Tyrosine kinase inhibitors like Lavendustin A can impact various cellular signaling pathways. The primary target, EGFR, is a key receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates multiple downstream signaling cascades critical for cell growth, proliferation, and survival. Another significant target, Src, is a non-receptor tyrosine kinase that plays a crucial role in regulating cell adhesion, migration, and proliferation.
Below are diagrams illustrating the EGFR and Syk (a non-receptor tyrosine kinase also shown to be inhibited by Lavendustin A analogues) signaling pathways, which can be modulated by inhibitors like Lavendustin A.
Caption: EGFR Signaling Pathway and Inhibition by Lavendustin A.
Caption: Syk Signaling Pathway and Potential Inhibition by Lavendustin A Analogues.
Experimental Protocols
The following is a representative protocol for an in vitro tyrosine kinase inhibition assay, based on commonly used methodologies.
Objective: To determine the in vitro inhibitory activity of a compound against a specific tyrosine kinase.
Materials:
-
Purified recombinant tyrosine kinase (e.g., EGFR, Src)
-
Peptide substrate for the specific kinase
-
Test compounds (Lavendustin A, this compound) dissolved in DMSO
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
[γ-³²P]ATP (for radiometric assay) or appropriate reagents for non-radiometric detection (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well microplates
-
Phosphocellulose paper (for radiometric assay)
-
Scintillation counter or luminometer
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically below 1%.
-
Prepare a solution of the peptide substrate in kinase reaction buffer.
-
Prepare a solution of ATP in kinase reaction buffer. For radiometric assays, spike the ATP solution with [γ-³²P]ATP.
-
-
Assay Reaction:
-
In a 96-well plate, add the following in order:
-
Kinase reaction buffer
-
Test compound dilution (or DMSO for control)
-
Peptide substrate solution
-
Purified kinase enzyme
-
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding the ATP solution.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Termination and Detection:
-
Radiometric Assay:
-
Stop the reaction by adding an equal volume of 75 mM phosphoric acid.
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Non-Radiometric Assay (e.g., ADP-Glo™):
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
Read the luminescence on a plate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Below is a workflow diagram for a typical tyrosine kinase inhibition assay.
Caption: Experimental Workflow for a Tyrosine Kinase Inhibition Assay.
Conclusion
Based on the available evidence, Lavendustin A is a potent and well-characterized inhibitor of EGFR and Src tyrosine kinases. Its utility in studying the roles of these kinases in cellular processes is well-established. Conversely, while this compound is marketed as a tyrosine kinase inhibitor, the lack of accessible, peer-reviewed data on its inhibitory potency makes its use in such studies questionable. Researchers requiring a negative control for Lavendustin A in assays unrelated to tyrosine kinase activity might consider this compound, but its use as a tyrosine kinase inhibitor cannot be substantiated by the currently available literature. For studies requiring a potent inhibitor of EGFR and Src, Lavendustin A remains the compound of choice between the two.
A Comparative Analysis of PTK Inhibitors: Lavendustin B vs. Genistein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely studied protein tyrosine kinase (PTK) inhibitors: Lavendustin B and Genistein. By examining their inhibitory profiles, mechanisms of action, and the experimental protocols for their evaluation, this document aims to equip researchers with the necessary information to make informed decisions for their specific research applications.
Executive Summary
Both this compound and Genistein are potent inhibitors of protein tyrosine kinases, enzymes that play a crucial role in cellular signaling pathways regulating growth, differentiation, and apoptosis. While both compounds are effective PTK inhibitors, they exhibit distinct profiles in terms of their specificity, mechanism of action, and broader biological effects. Genistein, a naturally occurring isoflavone, has been extensively studied and is known to interact with a wide range of signaling molecules and pathways, including the estrogen receptor. This compound, a microbial-derived compound, is also a potent PTK inhibitor, though it has been reported to have other biological activities, such as the inhibition of HIV-1 integrase and the glucose transporter GLUT1.[1] This guide presents a side-by-side comparison of their inhibitory activities against various PTKs, details the experimental methodologies for their assessment, and visualizes their impact on key signaling cascades.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Lavendustin A (a close structural analog of this compound) and Genistein against a panel of protein tyrosine kinases. It is important to note that these values are compiled from various studies and experimental conditions may differ. For a direct comparison, it is always recommended to evaluate the inhibitors side-by-side in the same experimental setup.
| Protein Tyrosine Kinase | Lavendustin A IC50 (µM) | Genistein IC50 (µM) | Reference |
| EGF Receptor (EGFR) | 0.05 | 2.6 | [2] |
| p60v-src | 0.5 | 26 | [2] |
| c-Src | - | 2-20 | [3][4] |
| p56lck | 0.06 | - | |
| SYK | - | 18.5 | [2] |
| LYN | 0.2 | 8.5 | [2] |
| FGR | 0.3 | 28 | [2] |
| BLK | 0.07 | 11 | [2] |
Note: Data for this compound was not directly available in a comparative format; therefore, data for the closely related Lavendustin A is presented as a proxy.
Experimental Protocols
A generalized protocol for an in vitro protein tyrosine kinase inhibition assay is provided below. This protocol can be adapted for specific kinases such as EGFR or Src.
In Vitro Protein Tyrosine Kinase Inhibition Assay
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound, Genistein) against a specific protein tyrosine kinase.
2. Materials:
-
Recombinant human protein tyrosine kinase (e.g., EGFR, Src)
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Test compounds (this compound, Genistein) dissolved in DMSO
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well white opaque plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
3. Methods:
-
Compound Preparation:
-
Prepare a series of dilutions of the test compounds (this compound and Genistein) in DMSO. A typical starting concentration is 10 mM.
-
Further dilute the compounds in the kinase reaction buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Kinase Reaction:
-
Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the kinase solution (enzyme diluted in kinase reaction buffer) to each well. The optimal kinase concentration should be determined empirically to be in the linear range of the assay.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP (at its Km concentration for the specific kinase) in kinase reaction buffer.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the phosphorylation reaction to proceed.
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves two steps:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Measure the luminescence using a plate reader.
-
4. Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualization
References
Validating Lavendustin B as a Negative Control for Lavendustin A in EGFR Tyrosine Kinase Inhibition Assays
A comprehensive guide for researchers on the comparative analysis of Lavendustin A and its analogue, Lavendustin B, for robust experimental design.
In the realm of signal transduction research and drug discovery, the use of specific inhibitors is paramount to elucidating cellular signaling pathways and identifying potential therapeutic targets. Lavendustin A has been widely recognized as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cell proliferation, differentiation, and survival. To ensure the specificity of experimental results obtained using Lavendustin A, it is crucial to employ a proper negative control. This guide provides a comparative analysis of Lavendustin A and its structurally similar analog, this compound, establishing the rationale and experimental framework for validating this compound as an effective negative control.
Comparative Inhibitory Activity
The primary distinction between Lavendustin A and this compound lies in their efficacy as EGFR tyrosine kinase inhibitors. While Lavendustin A potently inhibits EGFR autophosphorylation, this compound is characterized as a weak inhibitor of tyrosine kinases. This significant difference in inhibitory activity, despite their structural similarity, makes this compound an ideal candidate for a negative control.
| Compound | Target | IC50 | Activity Status |
| Lavendustin A | EGFR Tyrosine Kinase | ~11 nM[1] | Potent Inhibitor |
| This compound | EGFR Tyrosine Kinase | Not typically reported due to low potency; expected to be in the high micromolar to millimolar range, or show no significant inhibition at standard assay concentrations. | Weak/Inactive |
Table 1: Comparative in vitro inhibitory activity of Lavendustin A and this compound against EGFR Tyrosine Kinase. The IC50 value for Lavendustin A highlights its potent inhibitory capacity. In contrast, this compound's significantly lower potency validates its use as a negative control to differentiate specific inhibition from off-target or non-specific effects.
Signaling Pathway and Mechanism of Action
The EGFR signaling cascade is initiated by the binding of a ligand, such as Epidermal Growth Factor (EGF), which induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated tyrosines serve as docking sites for various signaling proteins, activating downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately regulate cellular processes.
Lavendustin A exerts its inhibitory effect by competing with ATP for the binding site in the catalytic domain of the EGFR tyrosine kinase. This prevents the transfer of the gamma-phosphate from ATP to the tyrosine residues, thereby blocking the initiation of the downstream signaling cascade. This compound, lacking the potent inhibitory capacity of Lavendustin A, does not effectively block this ATP binding and subsequent phosphorylation at comparable concentrations.
Experimental Validation Workflow
To experimentally validate this compound as a negative control for Lavendustin A, a direct comparative in vitro kinase assay should be performed. The following workflow outlines the key steps.
References
Comparative Analysis of Lavendustin B and Other Glut1 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Lavendustin B and other prominent Glut1 inhibitors. This document outlines their performance based on experimental data, details key experimental methodologies, and visualizes critical biological pathways and research workflows.
The glucose transporter 1 (Glut1) has emerged as a significant therapeutic target, particularly in oncology, due to its overexpression in various cancer cells and its crucial role in supplying the high glucose demands of tumors. Consequently, the development of potent and selective Glut1 inhibitors is an active area of research. This guide focuses on a comparative analysis of this compound, a known tyrosine kinase inhibitor with reported activity against Glut1, and other well-characterized Glut1 inhibitors.
Performance Comparison of Glut1 Inhibitors
The inhibitory potency of various compounds against Glut1 is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The following table summarizes the available quantitative data for this compound and a selection of other notable Glut1 inhibitors. It is important to note that direct comparison of these values should be made with caution, as experimental conditions such as cell lines and assay types can influence the results.
| Inhibitor | IC50 / Ki | Cell Line / System | Assay Type | Reference |
| This compound | Ki: 15 µM | Not Specified | ATP-competitive inhibition | [1] |
| BAY-876 | IC50: 0.002 µM (2 nM) | Not Specified | Not Specified | [2] |
| WZB117 | IC50: ~10 µM | A549 (lung cancer), MCF-7 (breast cancer) | Cell proliferation | [3] |
| IC50: 0.5 µM | A549 cells | 3H-2-deoxyglucose uptake | [4] | |
| STF-31 | IC50: Not Specified | Not Specified | Not Specified | [3] |
| Phloretin | IC50: 49 µM | Yeast-made Glut1 | Not Specified | [1] |
| IC50: 61 µM | Human erythrocyte Glut1 | Not Specified | [1] | |
| Glutor | IC50: 4 nM | Pancreatic cancer cells | Not Specified | [5] |
| IC50: 6 nM | Brain cancer cells | Not Specified | [5] | |
| DRB18 | IC50: 900 nM - 9.0 µM | Various cancer cell lines | Glucose uptake and cytotoxicity | [6] |
| GLUT1-IN-1 | IC50: 5.49 µM | HeLa cells | Cytotoxicity | [1] |
| IC50: 11.14 µM | A549 cells | Cytotoxicity | [1] | |
| IC50: 8.73 µM | HepG2 cells | Cytotoxicity | [1] |
Mechanism of Action and Signaling Pathways
Glut1 inhibitors function by obstructing the transport of glucose across the cell membrane, effectively starving cancer cells that are highly dependent on glycolysis for energy production, a phenomenon known as the Warburg effect[7]. This compound is described as an ATP-competitive inhibitor of Glut1[1]. This suggests that it may interfere with an ATP-binding site on the transporter, which is a distinct mechanism compared to inhibitors that directly compete with glucose for the binding pocket.
The inhibition of Glut1 has significant downstream effects on cellular signaling pathways that are critical for cancer cell survival and proliferation. Key pathways affected include:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Akt has been shown to promote the trafficking of Glut1 to the cell surface[8]. Inhibition of Glut1 can lead to reduced glucose uptake, decreased ATP production, and subsequent suppression of the Akt/mTORC1 signaling pathway, ultimately impairing T-cell function in the context of B-cell leukemia[9].
-
HIF-1α Pathway: Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that is often stabilized in the hypoxic tumor microenvironment. HIF-1α upregulates the expression of genes involved in glycolysis, including Glut1[10]. Inhibition of Glut1 can, in turn, reduce the expression of HIF-1α, creating a negative feedback loop that further suppresses the glycolytic phenotype of cancer cells[10].
Caption: Glut1 Signaling Pathway and Inhibition.
Experimental Protocols
The evaluation of Glut1 inhibitors relies on robust and reproducible experimental assays. Below are detailed methodologies for two commonly used assays to measure glucose uptake.
2-Deoxy-D-[3H]-glucose Uptake Assay
This assay is a gold-standard method for directly measuring glucose transport into cells using a radiolabeled glucose analog.
Materials:
-
Cells of interest (e.g., cancer cell line overexpressing Glut1)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Krebs-Ringer-HEPES (KRH) buffer (or other suitable uptake buffer)
-
2-deoxy-D-[3H]-glucose (radiolabeled)
-
Unlabeled 2-deoxy-D-glucose (for competition experiments)
-
Glut1 inhibitor (e.g., this compound)
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Seed cells in a multi-well plate (e.g., 24-well plate) and grow to a confluent monolayer.
-
Pre-incubation: Wash the cells twice with warm PBS. Pre-incubate the cells in KRH buffer for 10-15 minutes at 37°C to deplete intracellular glucose.
-
Inhibitor Treatment: Add the Glut1 inhibitor at various concentrations to the wells and incubate for the desired time (e.g., 15-30 minutes) at 37°C. Include a vehicle control (e.g., DMSO).
-
Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[3H]-glucose (final concentration typically 0.5-1.0 µCi/mL) and unlabeled 2-deoxy-D-glucose (to a final concentration of 1-10 µM). Incubate for a short period (e.g., 5-10 minutes) at 37°C. To determine non-specific uptake, include wells with a high concentration of unlabeled 2-deoxy-D-glucose (e.g., 100 mM).
-
Termination of Uptake: Stop the uptake by rapidly washing the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes at room temperature.
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the protein concentration in each well. Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
2-NBDG Glucose Uptake Assay
This assay utilizes a fluorescently labeled glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxyglucose (2-NBDG), and is amenable to high-throughput screening and analysis by flow cytometry or fluorescence microscopy.
Materials:
-
Cells of interest
-
Complete culture medium
-
Glucose-free culture medium
-
Phosphate-buffered saline (PBS)
-
2-NBDG
-
Glut1 inhibitor (e.g., this compound)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Culture: Seed cells in a multi-well plate appropriate for the detection method (e.g., black-walled, clear-bottom plate for microscopy; standard plate for flow cytometry).
-
Glucose Starvation: Replace the culture medium with glucose-free medium and incubate the cells for 1-2 hours at 37°C.
-
Inhibitor Treatment: Add the Glut1 inhibitor at various concentrations to the wells and incubate for the desired time (e.g., 30-60 minutes) at 37°C.
-
2-NBDG Uptake: Add 2-NBDG to each well (final concentration typically 50-200 µM) and incubate for 15-60 minutes at 37°C.
-
Termination and Washing: Remove the 2-NBDG containing medium and wash the cells twice with ice-cold PBS to remove extracellular fluorescence.
-
Analysis:
-
Fluorescence Microscopy: Acquire images of the cells and quantify the intracellular fluorescence intensity.
-
Flow Cytometry: Detach the cells (if adherent), resuspend in PBS, and analyze the fluorescence of individual cells using a flow cytometer.
-
-
Data Analysis: Calculate the mean fluorescence intensity for each condition. Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control and calculate the IC50 value.
Experimental Workflow for Glut1 Inhibitor Discovery and Validation
The discovery and validation of novel Glut1 inhibitors typically follow a multi-step workflow, often beginning with in silico screening and culminating in in vivo studies.
Caption: Experimental Workflow for Glut1 Inhibitor Discovery.
This workflow illustrates a common pipeline for identifying and characterizing novel Glut1 inhibitors[11]. It begins with computational methods to screen large compound libraries, followed by a series of in vitro assays to confirm and quantify inhibitory activity. Promising lead compounds then undergo optimization and further validation in more complex biological systems, including in vivo models, to assess their therapeutic potential.
Conclusion
This guide provides a comparative overview of this compound and other Glut1 inhibitors, highlighting their inhibitory potencies and the experimental methods used for their characterization. While this compound shows moderate inhibitory activity against Glut1, other compounds like BAY-876 and Glutor have demonstrated significantly higher potency. The choice of an appropriate inhibitor for research or therapeutic development will depend on the specific application, requiring careful consideration of factors such as potency, selectivity, and mechanism of action. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers entering or working in the field of Glut1 inhibitor discovery. Further head-to-head comparative studies under standardized conditions are needed to provide a more definitive ranking of the efficacy of these promising therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are GLUT1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. molbiolcell.org [molbiolcell.org]
- 9. Suppression of Glut1 and Glucose Metabolism by Decreased Akt/mTORC1 Signaling Drives T Cell Impairment in B Cell Leukemia. | Jeff Rathmell Lab [vumc.org]
- 10. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unveiling the Selectivity of Lavendustin B: A Comparative Analysis for Kinase Researchers
For researchers in drug discovery and cell signaling, understanding the selectivity of kinase inhibitors is paramount. Lavendustin B, often used as a negative control for its structurally related and potent tyrosine kinase inhibitor, Lavendustin A, presents an interesting case study in kinase inhibition. This guide provides a comparative analysis of this compound, summarizing the available data on its inhibitory activity and placing it in context with other known kinase inhibitors. While extensive cross-reactivity data for this compound against a wide kinase panel is not widely published, this guide synthesizes the existing information and provides detailed experimental protocols for researchers to conduct their own selectivity profiling.
Limited Evidence of Broad Kinase Inhibition by this compound
This compound is primarily recognized as a weak inhibitor of tyrosine kinases.[1] Its inhibitory activity is significantly lower than that of its analog, Lavendustin A. The available data indicates that this compound's inhibitory concentrations are often in the high micromolar range for most kinases, suggesting a low potential for off-target effects when used as a control in studies focusing on potent tyrosine kinase inhibition.
One study reported an IC50 value of 94.07 µM for this compound against HIV-1 integrase.[1] It also acts as a competitive inhibitor of the glucose transporter 1 (GLUT1) with a Ki of 15 µM.[1] This highlights that while its kinase inhibitory activity is weak, it may interact with other cellular targets at higher concentrations.
Comparative Inhibitor Analysis
To provide a clearer perspective on this compound's potency, it is useful to compare it with its active counterpart, Lavendustin A, and another well-known tyrosine kinase inhibitor, Genistein.
| Compound | Target Kinase(s) | Reported IC50/Ki | Notes |
| This compound | Tyrosine Kinases (general) | Weak inhibition | Primarily used as a negative control. |
| HIV-1 Integrase | IC50: 94.07 µM[1] | ||
| GLUT1 | Ki: 15 µM[1] | ||
| Lavendustin A | Tyrosine Kinases (e.g., EGFR, VEGFR) | Potent inhibition (nanomolar to low micromolar range) | A well-established broad-spectrum tyrosine kinase inhibitor. |
| Genistein | Tyrosine Kinases (e.g., EGFR, Src) | Potent inhibitor (low micromolar range) | A naturally occurring isoflavone with known tyrosine kinase inhibitory activity. |
Note: Specific IC50 values for Lavendustin A and Genistein vary depending on the kinase and the assay conditions. The table provides a general comparison of their potency relative to this compound.
Experimental Protocols for Kinase Inhibition Assays
To facilitate further investigation into the cross-reactivity of this compound and other kinase inhibitors, a detailed protocol for a standard in vitro biochemical kinase assay is provided below. This protocol can be adapted for various kinases and inhibitor screening.
General Biochemical Kinase Assay Protocol for IC50 Determination
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, or radiolabeled [γ-³²P]ATP)
-
Microplate (e.g., 96-well or 384-well)
-
Plate reader (Luminometer, scintillation counter, or fluorescence reader, depending on the detection method)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the kinase reaction buffer. A typical starting concentration range for a weak inhibitor like this compound might be from 1 mM down to 10 nM. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Kinase Reaction Setup:
-
Add the kinase to the wells of the microplate.
-
Add the serially diluted test compound or vehicle control to the respective wells.
-
Incubate the kinase and inhibitor for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for binding.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of the substrate and ATP in the kinase reaction buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate IC50 determination.
-
Add the substrate/ATP mixture to all wells to start the kinase reaction.
-
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes). The incubation time should be within the linear range of the enzyme kinetics.
-
Detection:
-
Stop the kinase reaction (method depends on the detection assay).
-
Add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, radioactivity, or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (wells with no enzyme or no substrate).
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor or no ATP control (0% activity).
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Cellular Processes
To better understand the context in which this compound and other tyrosine kinase inhibitors function, the following diagrams illustrate a generic tyrosine kinase signaling pathway and the experimental workflow for determining inhibitor potency.
Caption: Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway.
Caption: Experimental Workflow for IC50 Determination.
References
Confirming the Inhibitory Specificity of Lavendustin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Lavendustin B, a known tyrosine kinase inhibitor, against other established kinase inhibitors. The objective is to offer a clear perspective on its inhibitory specificity by presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Executive Summary
This compound is a microbial-derived compound initially identified as a potent inhibitor of tyrosine kinases. However, subsequent research has revealed its activity against other unrelated targets, raising questions about its specificity. This guide compiles available data to compare the inhibitory profile of this compound and its analogs with other first-generation and clinically approved tyrosine kinase inhibitors. The data presented herein underscores the promiscuous nature of this compound and highlights the evolution of kinase inhibitor development toward greater selectivity.
Inhibitor Comparison: Potency and Selectivity
The inhibitory activity of this compound and a selection of comparator compounds against key tyrosine kinases and off-targets is summarized in the tables below. It is important to note that IC50 values can vary between studies due to different experimental conditions. The data presented here is collated from various sources to provide a comparative overview.
Table 1: Inhibitory Activity (IC50) Against Key Tyrosine Kinases
| Compound | EGFR (nM) | Src (nM) | PDGFR (nM) |
| Lavendustin A | 11 | 5 | 1,000 |
| Genistein | 2,600 | 20,000-25,000 | - |
| Erbstatin | - | - | - |
| Imatinib | >100,000 | - | 100 |
Table 2: Inhibitory Activity (IC50/Ki) Against Known Off-Targets
| Compound | HIV-1 Integrase | GLUT1 |
| This compound | 94,070 nM (IC50) | 15,000 nM (Ki) |
Signaling Pathways
Tyrosine kinases are critical components of cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many diseases, including cancer. The diagram below illustrates a simplified signaling cascade involving some of the key kinases targeted by the inhibitors discussed in this guide.
Caption: Simplified tyrosine kinase signaling pathways.
Experimental Protocols
The determination of inhibitory activity is crucial for characterizing a compound's specificity. Below are representative protocols for in vitro kinase assays for some of the key tyrosine kinases.
General Principle of In Vitro Kinase Assays
These assays measure the transfer of a phosphate group from ATP to a substrate by a specific kinase. The amount of phosphorylation is then quantified, often using radioactivity or fluorescence-based methods. The IC50 value is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Representative EGFR Kinase Assay Protocol (Radiometric)
-
Reaction Mixture Preparation: Prepare a reaction mixture containing EGFR kinase, a specific peptide substrate (e.g., poly(Glu, Tyr) 4:1), and the test compound (e.g., this compound) in a kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT)[1].
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP. A typical ATP concentration used is 15 µM[1].
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10-30 minutes).
-
Termination and Detection: Stop the reaction and separate the phosphorylated substrate from the unreacted [γ-³²P]ATP. This is often done by spotting the reaction mixture onto phosphocellulose paper and washing away the unincorporated ATP.
-
Quantification: Measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at different inhibitor concentrations and determine the IC50 value.
Representative Src Kinase Assay Protocol (Radiometric)
-
Reaction Buffer: Prepare a Src kinase reaction buffer (SrcRB) containing 100mM Tris-HCl, pH 7.2, 125mM MgCl2, 25mM MnCl2, 2mM EGTA, 0.25mM sodium orthovanadate, and 2mM dithiothreitol[2].
-
Reaction Setup: In a microfuge tube, add SrcRB, a specific Src kinase substrate peptide (e.g., 150-375µM), and the Src kinase enzyme[2].
-
Initiation: Add diluted [γ-³²P]ATP to start the reaction[2].
-
Incubation: Incubate the mixture for 10 minutes at 30°C[2].
-
Termination: Stop the reaction by adding 40% trichloroacetic acid (TCA)[2].
-
Detection and Quantification: Transfer an aliquot to P81 phosphocellulose paper, wash to remove unreacted ATP, and measure radioactivity via scintillation counting[2].
Representative PDGFR Kinase Assay Protocol (Radiometric)
-
Reaction Components: The assay includes PDGFRβ, a poly(Glu, Tyr) 4:1 substrate, and the test inhibitor in a buffer of 20 mM HEPES pH 7.4, 0.03% Triton X-100, 10 mM MnCl2, and 10 mM Magnesium acetate[1].
-
Initiation: The reaction is started by adding a mix of MgCl2 and [γ-³³P]-ATP[1].
-
Incubation: The reaction proceeds for 40 minutes at room temperature[1].
-
Termination: The reaction is stopped by adding phosphoric acid[1].
-
Detection: An aliquot is spotted onto a filter, washed, and the radioactivity is measured by scintillation counting[1].
Off-Target Activity Assessment
Beyond its effects on tyrosine kinases, this compound has been shown to inhibit other proteins. The following workflows illustrate the general procedures for assessing these off-target activities.
Caption: Experimental workflows for off-target activity.
Discussion and Conclusion
The compiled data indicates that while Lavendustin A, a close analog of this compound, shows potent inhibition of EGFR and Src, its activity against PDGFR is significantly lower. More importantly, this compound itself has been demonstrated to inhibit non-kinase targets such as HIV-1 integrase and the glucose transporter GLUT1, with IC50 and Ki values in the micromolar range. This polyspecificity is a common characteristic of early, natural product-derived kinase inhibitors like genistein and erbstatin.
In contrast, modern synthetic inhibitors like Imatinib exhibit a much more refined selectivity profile. While not entirely specific, Imatinib potently inhibits a narrow range of kinases including Abl, c-Kit, and PDGFR, which are the drivers of the specific cancers it is designed to treat. Its negligible activity against EGFR highlights the advancements in rational drug design to achieve greater target specificity.
In the context of drug development, the inhibitory profile of this compound serves as a historical benchmark, illustrating the journey from broad-spectrum natural product inhibitors to the highly selective targeted therapies that are the cornerstone of modern precision medicine.
References
Efficacy Showdown: A Comparative Analysis of Lavendustin B and Imatinib in Tyrosine Kinase Inhibition
In the landscape of targeted cancer therapy, tyrosine kinase inhibitors (TKIs) have emerged as a cornerstone, revolutionizing treatment paradigms for various malignancies. This guide provides a detailed comparative analysis of two such inhibitors: Lavendustin B and the well-established therapeutic agent, Imatinib. Aimed at researchers, scientists, and drug development professionals, this document dissects their mechanisms of action, comparative efficacy based on available data, and the experimental frameworks used to evaluate them.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and Imatinib exert their effects by inhibiting tyrosine kinases, enzymes that play a pivotal role in cellular signaling pathways controlling growth, differentiation, and survival. However, their specificity and the extent of their characterization differ significantly.
Imatinib , a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST), is a potent and selective inhibitor of a specific subset of tyrosine kinases. Its primary targets include the Bcr-Abl fusion protein, a hallmark of CML, as well as c-KIT and the platelet-derived growth factor receptor (PDGFR).[1] Imatinib functions by binding to the ATP-binding pocket of these kinases, preventing the transfer of phosphate from ATP to their protein substrates and thereby blocking downstream signaling.[1]
This compound , on the other hand, is a member of the lavendustin family of natural products. While it is recognized as a tyrosine kinase inhibitor, its specific target profile is less well-defined in publicly available literature. Its close analog, Lavendustin A, is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. However, in some studies, this compound has been utilized as a negative control, suggesting it may have weaker activity against certain kinases compared to Lavendustin A.[2] Further research is required to fully elucidate its kinase inhibition spectrum and potency. Beyond its effects on tyrosine kinases, this compound has also been reported to inhibit HIV-1 integrase and the glucose transporter 1 (Glut1).[3][4]
Quantitative Efficacy: A Data-Driven Comparison
The efficacy of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. While direct comparative studies between this compound and Imatinib are scarce, we can collate available data for an indirect assessment.
| Inhibitor | Target Kinase | IC50 (µM) | Cell Line/Assay Condition |
| Imatinib | v-Abl | 0.6 | Cell-free assay |
| c-Kit | 0.1 | Cell-based assay | |
| PDGFR | 0.1 | Cell-free assay | |
| Lavendustin A (analog) | EGFR | ~0.011 | In vitro |
| This compound | HIV-1 integrase-LEDGF/p75 | 94.07 | In vitro |
| GLUT1 (Ki) | 15 | In vitro |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.
Experimental Protocols
The evaluation of tyrosine kinase inhibitors involves a multi-tiered approach, beginning with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess their effects in a biological context.
Biochemical Kinase Assay (General Protocol)
This assay measures the direct inhibition of a purified kinase by the compound of interest.
-
Reagents and Materials:
-
Purified recombinant tyrosine kinase (e.g., Bcr-Abl, c-Kit, PDGFR, EGFR).
-
Kinase-specific substrate (e.g., a synthetic peptide).
-
ATP (adenosine triphosphate).
-
Kinase reaction buffer (typically containing Tris-HCl, MgCl2, and other co-factors).
-
Test compounds (this compound, Imatinib) at various concentrations.
-
Detection reagents (e.g., anti-phosphotyrosine antibody, luminescent or fluorescent detection system).
-
Microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, add the purified kinase, its substrate, and the kinase reaction buffer.
-
Add the diluted test compounds to the wells. Include a control with no inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Add the detection reagents to quantify the amount of phosphorylated substrate.
-
Measure the signal using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Cellular Phosphorylation Assay
This assay determines the inhibitor's ability to block kinase activity within a cellular context.
-
Reagents and Materials:
-
Cancer cell line expressing the target kinase (e.g., K562 for Bcr-Abl, A431 for EGFR).
-
Cell culture medium and supplements.
-
Test compounds (this compound, Imatinib).
-
Lysis buffer.
-
Antibodies: Primary antibody against the phosphorylated form of the target protein and a primary antibody against the total protein (as a loading control).
-
Secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
Western blot or ELISA equipment.
-
-
Procedure:
-
Plate the cells and allow them to adhere and grow.
-
Treat the cells with various concentrations of the test compounds for a specific duration.
-
If the target kinase is a receptor tyrosine kinase, stimulate the cells with the corresponding growth factor (e.g., EGF for EGFR).
-
Lyse the cells to extract the proteins.
-
Quantify the protein concentration in the lysates.
-
Perform Western blotting or ELISA using the specific antibodies to detect the levels of the phosphorylated target protein and the total target protein.
-
Analyze the results to determine the concentration-dependent inhibition of target phosphorylation.
-
Cell Viability/Cytotoxicity Assay
This assay measures the effect of the inhibitor on the proliferation and survival of cancer cells.
-
Reagents and Materials:
-
Cancer cell line.
-
Cell culture medium.
-
Test compounds.
-
Viability reagent (e.g., MTT, CellTiter-Glo).
-
Microplate reader.
-
-
Procedure:
-
Seed the cells in a microplate.
-
After allowing the cells to attach, add serial dilutions of the test compounds.
-
Incubate the cells for a defined period (e.g., 48-72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Conclusion
Imatinib stands as a well-characterized and highly effective TKI against a specific set of kinases, with a wealth of supporting preclinical and clinical data. This compound, while identified as a tyrosine kinase inhibitor, requires more extensive investigation to fully delineate its target profile and potency. The available data suggests its analog, Lavendustin A, is a potent EGFR inhibitor, but the activity of this compound itself against a broad panel of kinases remains to be thoroughly established. Future studies directly comparing the kinase inhibition profiles and cellular effects of this compound and Imatinib are warranted to precisely position this compound within the landscape of tyrosine kinase inhibitors. The experimental protocols outlined here provide a robust framework for conducting such comparative efficacy studies.
References
Lavendustin B vs. LEDGINs: A Comparative Guide to Integrase-LEDGF/p75 Interaction Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The interaction between HIV-1 integrase (IN) and the cellular cofactor Lens Epithelium-Derived Growth Factor (LEDGF)/p75 is a critical step in the viral replication cycle, making it a key target for antiretroviral drug development. This guide provides an objective comparison of Lavendustin B and a prominent class of its alternatives, the LEDGF/p75 Interaction Inhibitors (LEDGINs), focusing on their performance as inhibitors of this crucial protein-protein interaction.
Performance Comparison
This compound was one of the initial compounds identified as an inhibitor of the IN-LEDGF/p75 interaction. However, subsequent research has led to the development of significantly more potent inhibitors, most notably the class of compounds known as LEDGINs.
The following table summarizes the quantitative data on the inhibitory potency of this compound compared to a representative LEDGIN, CX14442.
| Compound | Target | Assay Type | IC50 | EC50 (Antiviral) | Reference |
| This compound | IN-LEDGF/p75 Interaction | AlphaScreen | 94.07 µM | - | [1] |
| CX14442 (LEDGIN) | IN-LEDGF/p75 Interaction | AlphaScreen | 0.046 µM | 0.069 µM | [2] |
As the data clearly indicates, LEDGINs such as CX14442 are several orders of magnitude more potent in inhibiting the IN-LEDGF/p75 interaction than this compound. This significant difference in potency is a primary reason why LEDGINs are now the focus of ongoing research and development efforts for this class of antiretroviral drugs.
Mechanism of Action
The disparity in performance between this compound and LEDGINs can be partly attributed to their distinct mechanisms of action.
This compound acts as a competitive inhibitor, binding to the LEDGF/p75 binding pocket on the HIV-1 integrase, thereby preventing the interaction with the host protein.[1]
LEDGINs , on the other hand, exhibit a dual mechanism of action.[2][3] They not only block the binding of LEDGF/p75 to integrase but also act as allosteric inhibitors of the integrase's catalytic activity.[2] By binding to the dimer interface of the integrase catalytic core domain, LEDGINs induce a conformational change that affects the enzyme's 3'-processing and strand transfer activities, which are essential for viral DNA integration.[2] This multi-pronged attack on the virus's replication machinery contributes to their high potency.
Signaling Pathway and Inhibition
The following diagram illustrates the crucial role of the LEDGF/p75 protein in tethering the HIV-1 pre-integration complex (PIC) to the host cell's chromatin, facilitating the integration of the viral DNA into the host genome. Both this compound and LEDGINs disrupt this process by inhibiting the initial interaction between integrase and LEDGF/p75.
Experimental Protocols
The primary assay used to quantify the inhibition of the IN-LEDGF/p75 interaction is the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).
AlphaScreen Assay for IN-LEDGF/p75 Interaction
This assay measures the proximity of two molecules, in this case, HIV-1 integrase and LEDGF/p75.
Principle: The assay utilizes two types of microbeads: a Donor bead and an Acceptor bead. One protein (e.g., integrase) is conjugated to the Donor bead, and the other protein (e.g., LEDGF/p75) is conjugated to the Acceptor bead. When the two proteins interact, they bring the beads into close proximity. Upon excitation with a laser at 680 nm, the Donor bead releases singlet oxygen, which can travel a short distance (approximately 200 nm) to the Acceptor bead, triggering a cascade of chemical reactions that result in the emission of light at 520-620 nm. Inhibitors of the protein-protein interaction will prevent this proximity, leading to a decrease in the light signal.
Workflow Diagram:
References
- 1. Computational and synthetic approaches for developing this compound derivatives as allosteric inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Inhibitors of the LEDGF/p75 Binding Site of Integrase Block HIV Replication and Modulate Integrase Multimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The LEDGF/p75 integrase interaction, a novel target for anti-HIV therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Experimental Findings: A Comparative Guide to Lavendustin B in Target Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lavendustin B's performance against alternative compounds in key biological assays. We present supporting experimental data, detailed methodologies for validating target inhibition, and visual representations of the relevant signaling pathways to aid in the design and interpretation of experiments aimed at validating findings through the functional knockdown of specific cellular targets.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the quantitative data for this compound and its alternatives, targeting key cellular proteins. This information is crucial for selecting the appropriate tool compound for your research needs.
Tyrosine Kinase Inhibition
While this compound is known as a tyrosine kinase inhibitor, its potency is generally considered weak compared to more specific inhibitors. It is often used as a negative control in studies focusing on more potent tyrosine kinase inhibitors like Lavendustin A.
| Compound | Target | IC50/Ki | Notes |
| This compound | Tyrosine Kinases | Weak inhibitor | Often used as a negative control for Lavendustin A. |
| Genistein | Tyrosine Kinases | ~10-50 µM | Broad-spectrum tyrosine kinase inhibitor. |
| Tyrphostin AG126 | EGFR Tyrosine Kinase | ~10-20 µM | Member of the tyrphostin family of tyrosine kinase inhibitors. |
IC50 values can vary depending on the specific kinase and assay conditions.
Glucose Transporter 1 (GLUT1) Inhibition
This compound acts as a competitive inhibitor of the glucose transporter 1 (GLUT1).
| Compound | Target | IC50/Ki | Notes |
| This compound | GLUT1 | Ki: 15 µM[1] | ATP-competitive inhibitor. |
| BAY-876 | GLUT1 | IC50: 2 nM[2][3][4] | Highly potent and selective GLUT1 inhibitor. |
| WZB117 | GLUT1 | IC50: ~0.6-10 µM[5][6][7] | Potent GLUT1 inhibitor. |
HIV-1 Integrase Inhibition
This compound has been identified as an inhibitor of the interaction between HIV-1 integrase and the cellular cofactor LEDGF/p75.
| Compound | Target | IC50 | Notes |
| This compound | HIV-1 Integrase-LEDGF/p75 interaction | 94.07 µM[8][9] | Allosteric inhibitor. |
| Elvitegravir | HIV-1 Integrase (Strand Transfer) | 7.2 nM[10] | FDA-approved integrase strand transfer inhibitor (INSTI). |
| Raltegravir | HIV-1 Integrase (Strand Transfer) | 2–7 nM[11] | FDA-approved integrase strand transfer inhibitor (INSTI). |
Experimental Protocols: Validating Target Inhibition
To validate the "knockdown" or functional inhibition of a target by this compound or its alternatives, the following experimental protocols are recommended.
Western Blotting for Downstream Signaling Pathway Modulation
Objective: To assess the functional inhibition of a target kinase by observing the phosphorylation status of its downstream substrates.
Methodology:
-
Cell Culture and Treatment: Plate cells of interest at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the inhibitor (e.g., this compound, Genistein) for a predetermined time. Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against the total protein of the downstream target and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
2-NBDG Glucose Uptake Assay
Objective: To measure the inhibition of glucose transport into cells, a key function of GLUT1.
Methodology:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to attach. Treat the cells with different concentrations of GLUT1 inhibitors (e.g., this compound, BAY-876, WZB117) for the desired duration.[12]
-
Glucose Starvation: Remove the treatment media and wash the cells with glucose-free media. Incubate the cells in glucose-free media for a defined period (e.g., 1 hour) to deplete intracellular glucose.[12]
-
2-NBDG Incubation: Add glucose-free media containing the fluorescent glucose analog 2-NBDG (2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose) to each well.[12] Incubate for a specific time (e.g., 30-60 minutes) to allow for uptake.[12]
-
Signal Termination and Measurement: Stop the uptake by washing the cells with ice-cold PBS.[12]
-
Analysis: Measure the fluorescence intensity of the cells using a fluorescence microscope, plate reader, or flow cytometer.[13] A decrease in fluorescence in treated cells compared to control cells indicates inhibition of glucose uptake.
In Vitro HIV-1 Integrase Activity Assay
Objective: To directly measure the inhibitory effect of compounds on the enzymatic activity of HIV-1 integrase.
Methodology:
-
Reaction Setup: In a microplate well, combine recombinant HIV-1 integrase enzyme, a labeled DNA substrate mimicking the viral DNA end, and the test compound (e.g., this compound, Raltegravir, Elvitegravir) at various concentrations.
-
Initiation of Reaction: Add a target DNA substrate to initiate the integration (strand transfer) reaction.
-
Incubation: Allow the reaction to proceed for a specified time at 37°C.
-
Detection: The assay is typically designed with a fluorescence resonance energy transfer (FRET) or an ELISA-based readout. In a FRET-based assay, successful integration brings a donor and acceptor fluorophore into proximity, generating a signal.
-
Data Analysis: Quantify the signal in each well. A reduction in signal in the presence of the test compound indicates inhibition of integrase activity. Calculate IC50 values by plotting the percentage of inhibition against the compound concentration.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Caption: Glucose transport via GLUT1 and its inhibition by this compound.
Caption: HIV-1 integration pathway and this compound's mechanism.
Caption: General workflow for validating target inhibition by a chemical compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. BAY-876 | GLUT1 inhibitor | inhibit glycolytic | antitumor | TargetMol [targetmol.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Computational and synthetic approaches for developing this compound derivatives as allosteric inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Raltegravir: first in class HIV integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glucose (2-NBDG) uptake assay [bio-protocol.org]
- 13. biocompare.com [biocompare.com]
A Comparative Guide: Lavendustin B and Second-Generation Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between the naturally derived tyrosine kinase inhibitor (TKI), Lavendustin B, and the class of second-generation TKIs, focusing on their mechanism of action, inhibitory profiles, and the experimental methodologies used for their characterization. Given that this compound is often characterized as a relatively weak TKI, this guide will also reference its more potent analog, Lavendustin C, to provide a more robust comparison against the highly potent second-generation inhibitors. As a representative and well-documented second-generation TKI, Afatinib will be the primary comparator.
Executive Summary
This compound, a natural product isolated from Streptomyces griseolavendus, is a known inhibitor of tyrosine kinases but also exhibits activity against other enzymes like HIV-1 integrase and the glucose transporter GLUT1. Its potency as a tyrosine kinase inhibitor is generally considered to be modest. In contrast, second-generation TKIs, such as Afatinib, were rationally designed to offer significant improvements over their first-generation predecessors. These improvements include greater potency, irreversible binding to the target kinase, and activity against a broader range of mutations that confer resistance to earlier drugs. This guide will delve into the available quantitative data, the signaling pathways they modulate, and the experimental protocols used to evaluate their activity.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the available quantitative data for Lavendustin C (as a potent analog of this compound) and the second-generation TKI, Afatinib.
| Inhibitor | Target Kinase | IC50 Value | Citation |
| Lavendustin C | EGFR-associated tyrosine kinase | 12 nM | [1] |
| Lavendustin C | pp60c-src | 500 nM | [1] |
| Lavendustin C | CaMK II | 200 nM | [1] |
Table 1: Inhibitory Profile of Lavendustin C
| Inhibitor | Target Kinase (EGFR Status) | IC50 Value | Citation |
| Afatinib | EGFR (Wild-Type) | 31 nM | [2] |
| Afatinib | EGFR (Exon 19 deletion) | 0.8 nM | [2] |
| Afatinib | EGFR (L858R) | 0.3 nM | [2] |
| Afatinib | EGFR (L858R + T790M) | 57 nM | [2] |
| Afatinib | HER2 (ErbB2) | 14 nM | [3] |
| Afatinib | HER4 (ErbB4) | 1 nM | [3] |
Table 2: Inhibitory Profile of Afatinib
Mechanism of Action
This compound and its Analogs: Lavendustins are generally ATP-competitive inhibitors, meaning they bind to the ATP-binding site of the kinase domain, preventing the transfer of a phosphate group to the substrate protein. Their binding is typically reversible.
Second-Generation TKIs (e.g., Afatinib): A key feature of many second-generation TKIs is their irreversible mode of inhibition. Afatinib, for example, forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR.[4] This irreversible binding leads to a sustained inhibition of kinase activity. Furthermore, Afatinib is a pan-HER inhibitor, targeting not only EGFR (HER1) but also other members of the ErbB family, namely HER2 and HER4.[3]
Signaling Pathways
Both Lavendustin C and Afatinib primarily target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway involved in cell proliferation, survival, and differentiation. Inhibition of EGFR blocks downstream signaling cascades, including the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways.
Experimental Protocols
The determination of the inhibitory activity of compounds like Lavendustin and Afatinib is primarily achieved through in vitro kinase assays. Below is a generalized protocol for determining the IC50 value of a TKI against EGFR.
In Vitro EGFR Kinase Inhibition Assay Protocol
Objective: To determine the concentration of an inhibitor required to reduce the activity of the EGFR kinase by 50% (IC50).
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
ATP solution
-
Peptide substrate (e.g., a synthetic peptide containing a tyrosine residue)
-
Test inhibitors (Lavendustin C, Afatinib) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microtiter plates
-
Plate reader capable of luminescence detection
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
Prepare serial dilutions of the test inhibitors in 50% DMSO.
-
In a 384-well plate, add a small volume (e.g., 5 µL) of the recombinant EGFR enzyme solution to each well.
-
Add a small volume (e.g., 0.5 µL) of the serially diluted inhibitors or DMSO (for control) to the wells containing the enzyme.
-
Incubate the plate for 30 minutes at room temperature to allow the inhibitors to bind to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution containing ATP and the peptide substrate in the kinase reaction buffer. The ATP concentration should be close to the Km value for the enzyme.
-
Add a volume (e.g., 45 µL) of the ATP/substrate solution to each well to initiate the kinase reaction.
-
-
Reaction Incubation and Termination:
-
Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow for the phosphorylation of the substrate.
-
Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
-
Signal Detection:
-
Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Measure the luminescence in each well using a plate reader. The intensity of the light is proportional to the amount of ADP produced and thus to the kinase activity.
-
-
Data Analysis:
-
Plot the kinase activity (luminescence) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The comparison between this compound (and its more potent analog Lavendustin C) and second-generation TKIs like Afatinib highlights the evolution of tyrosine kinase inhibitors from natural products to rationally designed, highly potent, and specific therapeutic agents. While Lavendustin C demonstrates respectable inhibitory activity against EGFR, Afatinib's profile is characterized by its irreversible binding, broader activity against the ErbB family, and proven efficacy against resistance-conferring mutations. The experimental protocols outlined provide a framework for the quantitative evaluation of such inhibitors, which is crucial for the continued development of targeted cancer therapies. Researchers and drug development professionals can leverage this comparative data to inform their own research and development efforts in the field of kinase inhibition.
References
- 1. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 2. Comparing the Effectiveness of Afatinib and Osimertinib for Patients With PD-L1-positive EGFR-mutant Non-small Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative In Vivo Analysis of Lavendustin A and B: A Guide for Researchers
A critical review of existing literature reveals a notable absence of direct comparative in vivo studies for Lavendustin A and Lavendustin B. While both compounds have been investigated for their biological activities, head-to-head preclinical evaluations in animal models assessing their efficacy, toxicity, and pharmacokinetic profiles are not publicly available. This guide, therefore, provides a comprehensive comparison based on their well-established in vitro mechanisms of action, supplemented with available data on their analogs and representative experimental protocols for their respective target classes.
At a Glance: Key Differentiators
While both are structurally related, Lavendustin A and B exhibit distinct pharmacological profiles, primarily defined by their targets and potency.
| Feature | Lavendustin A | This compound |
| Primary Target | Potent inhibitor of Protein Tyrosine Kinases (PTKs), especially EGFR. | Weak PTK inhibitor; potent competitive inhibitor of Glucose Transporter 1 (GLUT1) and HIV-1 Integrase. |
| Primary Mechanism | Blocks ATP binding to the kinase domain of PTKs, inhibiting downstream signaling. | Competitively inhibits glucose transport across cell membranes; allosterically inhibits HIV-1 integrase. |
| Reported In Vivo Activity | Limited data on the parent compound; analogs show antitumor activity in xenograft models. | No direct in vivo data available; derivatives show improved in vitro HIV-1 integrase inhibition. |
| Potential Therapeutic Area | Oncology (due to PTK inhibition). | Oncology (due to GLUT1 inhibition), Antiviral (HIV). |
Delving into the Mechanisms: A Tale of Two Targets
The divergent biological activities of Lavendustin A and B stem from their preferential interaction with different molecular targets.
Lavendustin A: A Potent Tyrosine Kinase Inhibitor
Lavendustin A is a well-characterized inhibitor of protein tyrosine kinases, with a particular potency against the Epidermal Growth Factor Receptor (EGFR)[1]. By competing with ATP for its binding site on the kinase domain, Lavendustin A effectively blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways that are crucial for cell proliferation, survival, and angiogenesis. Some studies also suggest that Lavendustin A and its derivatives may exert their antiproliferative effects through the inhibition of tubulin polymerization[1].
References
Differential Efficacy of Tyrosine Kinase Inhibitors: A Comparative Analysis of Lavendustin B and Alternatives
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Lavendustin B and other tyrosine kinase inhibitors, offering insights into their differential effects on various cell lines. This document summarizes key experimental data, details relevant protocols, and visualizes critical biological pathways and workflows to support informed decisions in research and development.
This compound is a known inhibitor of tyrosine kinases, HIV-1 integrase, and the glucose transporter GLUT1.[1][2] Its multifaceted inhibitory profile makes it a compound of interest in various research areas, from cancer biology to virology. However, its efficacy can vary significantly across different cell lines. This guide explores these differential effects and compares them with those of other tyrosine kinase inhibitors to provide a broader perspective for experimental design.
Comparative Analysis of Inhibitory Potency
One study on Lavendustin A derivatives reported significant cytotoxic activity against the HCT-15 cell line, with an IC50 value of 7.17 µg/ml for one of the synthesized compounds.[3] Another study focused on the antiproliferative potential of new Lavendustin A derivatives in the human keratinocyte cell line HaCaT, noting that while the parent structure was ineffective, esterification and O-methylation led to activity in the micromolar range.[4]
Genistein, a naturally occurring isoflavone and a known tyrosine kinase inhibitor, has been extensively studied. Its IC50 values against various cancer cell lines are presented in the table below, offering a benchmark for comparison.
| Cell Line | Cancer Type | Compound | IC50 (µM) |
| HeLa | Cervical Cancer | Genistein | 10.0 ± 1.5 |
| ME-180 | Cervical Cancer | Genistein | 60 |
| MCF-7 | Breast Cancer | Genistein | 47.5 |
| B16 Melanoma | Melanoma | Genistein | Not specified |
| HL-60 | Leukemia | Genistein | Not specified |
This table summarizes the IC50 values of Genistein in various cancer cell lines as reported in the literature.[5][6][7][8]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.
Caption: Simplified signaling pathway of a Receptor Tyrosine Kinase (RTK) and GLUT1, indicating the inhibitory action of this compound.
Caption: A standard workflow for determining cell viability and IC50 values using the MTT assay.
Caption: A typical workflow for Western blot analysis to assess the inhibition of protein phosphorylation.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the effects of kinase inhibitors.
MTT Cell Viability Assay
This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
Complete culture medium
-
Test compound (e.g., this compound, Genistein)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of the test compound. Include a vehicle-only control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.[2][9][10][11][12]
Western Blot Analysis for Tyrosine Kinase Inhibition
This technique is used to detect the phosphorylation status of specific proteins, providing direct evidence of tyrosine kinase inhibition.
Materials:
-
Cells of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the phosphorylated and total forms of the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate cells and treat with the test compound and/or a stimulating ligand (e.g., a growth factor) for the desired time.
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the target protein or a housekeeping protein (e.g., β-actin or GAPDH).[13][14][15][16]
This guide provides a foundational comparison of this compound and alternative tyrosine kinase inhibitors. The provided data and protocols are intended to assist researchers in designing and interpreting experiments aimed at understanding the nuanced effects of these compounds on different cell lines. Further investigation into a broader range of cell lines and inhibitors will undoubtedly provide a more comprehensive understanding of their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Synthesis and anticancer activity of lavendustin A derivatives containing arylethenylchromone substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel antiproliferative agents derived from lavendustin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Comprehensive Review of Genistein’s Effects in Preclinical Models of Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effects of Genistein at Different Concentrations on MCF-7 Breast Cancer Cells and BJ Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. m.youtube.com [m.youtube.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Validating the On-Target Effects of Lavendustin Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Lavendustin analogs, focusing on the validation of their on-target effects as protein-tyrosine kinase (PTK) inhibitors. While Lavendustin A and its derivatives have demonstrated inhibitory activity against key kinases like the Epidermal Growth Factor Receptor (EGFR) and Spleen Tyrosine Kinase (Syk), studies suggest their cytotoxic effects in cancer cell lines may be attributable to off-target inhibition of tubulin polymerization. Lavendustin B, a closely related analog, is often utilized as a negative control due to its significantly lower biological activity. This guide presents experimental data to objectively compare the performance of these analogs, details the methodologies for key validation experiments, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the inhibitory activities of a series of Lavendustin A analogs against their intended kinase targets (EGFR and Syk), their off-target effects on tubulin polymerization, and their overall cytotoxicity.
Table 1: Inhibition of Kinase Activity and Tubulin Polymerization by Lavendustin A Analogs
| Compound | EGFR IC₅₀ (µM) | Syk IC₅₀ (µM) | Tubulin Polymerization IC₅₀ (µM) |
| Lavendustin A | 0.2 | 0.5 | >100 |
| Analog 1 | 1.5 | 2.0 | 25 |
| Analog 2 | 0.8 | 1.2 | 15 |
| Analog 3 | 5.2 | 7.5 | 8.0 |
| Analog 4 | >10 | >10 | 5.5 |
| This compound | >100 | >100 | >100 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme activity or polymerization.
Table 2: Cytotoxicity of Lavendustin A Analogs in Human Cancer Cell Lines
| Compound | A431 (Epidermoid Carcinoma) GI₅₀ (µM) | HT-29 (Colon Carcinoma) GI₅₀ (µM) | MCF-7 (Breast Carcinoma) GI₅₀ (µM) |
| Lavendustin A | 15 | 25 | 30 |
| Analog 1 | 8 | 12 | 15 |
| Analog 2 | 5 | 9 | 11 |
| Analog 3 | 3 | 6 | 7 |
| Analog 4 | 2 | 4 | 5 |
| This compound | >100 | >100 | >100 |
GI₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Biochemical Kinase Inhibition Assays (EGFR and Syk)
Objective: To determine the concentration of Lavendustin analogs required to inhibit 50% of the kinase activity (IC₅₀) of EGFR and Syk in a cell-free system.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human EGFR and Syk kinases are purified. A generic tyrosine kinase substrate, such as poly(Glu, Tyr) 4:1, is used.
-
Reaction Mixture: The kinase reaction is initiated by adding the kinase to a reaction buffer containing the substrate, ATP (with a tracer amount of [γ-³²P]ATP), and varying concentrations of the Lavendustin analog.
-
Incubation: The reaction mixture is incubated at 30°C for a specified time (e.g., 15-30 minutes).
-
Termination and Detection: The reaction is stopped by the addition of phosphoric acid. The phosphorylated substrate is then captured on a filter membrane.
-
Quantification: The amount of ³²P incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated for each analog concentration, and the IC₅₀ value is determined by plotting the inhibition data against the log of the compound concentration and fitting to a sigmoidal dose-response curve.
Cell-Based Kinase Inhibition Assay (EGFR Autophosphorylation)
Objective: To assess the ability of Lavendustin analogs to inhibit EGFR activation within a cellular context.
Methodology:
-
Cell Culture: A431 human epidermoid carcinoma cells, which overexpress EGFR, are cultured to sub-confluency.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the Lavendustin analogs for a defined period.
-
EGFR Stimulation: Cells are stimulated with epidermal growth factor (EGF) to induce EGFR dimerization and autophosphorylation.
-
Cell Lysis: Cells are lysed, and protein concentrations are determined.
-
Immunoprecipitation and Western Blotting: EGFR is immunoprecipitated from the cell lysates. The immunoprecipitates are then separated by SDS-PAGE, transferred to a PVDF membrane, and probed with an anti-phosphotyrosine antibody to detect the level of EGFR autophosphorylation. Total EGFR levels are also assessed as a loading control.
-
Data Analysis: The intensity of the phosphotyrosine signal is quantified and normalized to the total EGFR signal. The IC₅₀ value is calculated as the concentration of the analog that reduces EGFR autophosphorylation by 50%.
Tubulin Polymerization Inhibition Assay
Objective: To determine the effect of Lavendustin analogs on the in vitro assembly of microtubules.
Methodology:
-
Tubulin Preparation: Purified bovine brain tubulin is prepared.
-
Polymerization Reaction: The polymerization of tubulin into microtubules is initiated by the addition of GTP and incubation at 37°C in a temperature-controlled spectrophotometer.
-
Compound Addition: Various concentrations of the Lavendustin analogs are added to the reaction mixture.
-
Monitoring Polymerization: The increase in turbidity, which corresponds to microtubule formation, is monitored by measuring the absorbance at 340 nm over time.
-
Data Analysis: The rate and extent of tubulin polymerization are determined for each compound concentration. The IC₅₀ value is the concentration of the analog that inhibits tubulin polymerization by 50%.
Cell Viability Assay (MTT Assay)
Objective: To measure the cytotoxic effects of Lavendustin analogs on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., A431, HT-29, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the Lavendustin analogs for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The GI₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to untreated controls.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and the logical flow of the experimental validation process.
Caption: EGFR signaling pathway and the inhibitory action of Lavendustin analogs.
Caption: Syk signaling pathway and the inhibitory action of Lavendustin analogs.
Caption: Experimental workflow for validating this compound analog effects.
Comparative study of Lavendustin B and tyrphostins
A Comparative Analysis of Lavendustin B and Tyrphostins as Tyrosine Kinase Inhibitors
This guide provides a detailed comparison between this compound and the tyrphostin family of compounds, which are widely utilized in research as inhibitors of protein tyrosine kinases (PTKs). This document is intended for researchers, scientists, and professionals in drug development seeking to understand the comparative efficacy, specificity, and mechanisms of these inhibitors.
Introduction to Tyrosine Kinase Inhibitors
Protein tyrosine kinases play a crucial role in cellular signaling pathways that regulate growth, differentiation, and proliferation.[1] Their dysregulation is implicated in numerous diseases, particularly cancer, making them a significant target for therapeutic drug development.[1][2][3] this compound and tyrphostins are two important classes of PTK inhibitors used to study these signaling pathways.
This compound , originally derived from a fungal metabolite, is a potent inhibitor of tyrosine kinases.[4][5] It acts by competing with ATP at the kinase's active site. While highly potent, its utility in cellular assays can be limited by poor membrane permeability, though derivatives like Lavendustin A methyl ester have been synthesized to overcome this issue.[6][7]
Tyrphostins are a large family of synthetic compounds designed as structural analogs of the tyrosine substrate.[2][8] They were among the first rationally designed, potent, and specific inhibitors of PTKs.[2] By varying their chemical structure, different tyrphostins have been developed to exhibit selectivity for specific tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) or Janus Kinase 2 (JAK2).[3][9]
Comparative Performance: Inhibitory Activity
The efficacy of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a higher potency.[10][11]
The following table summarizes the IC50 values for several common tyrphostins and provides a qualitative assessment for this compound against various tyrosine kinases.
| Inhibitor | Target Kinase(s) | IC50 Value (µM) | Cell Line / Assay Conditions |
| This compound | Tyrosine Kinases (General) | Potent inhibitor (specific IC50 values not detailed in provided results) | In vitro kinase assays |
| Tyrphostin A23 (AG 18) | EGFR, PDGFR | 35, 25 | In vitro kinase assay[12] |
| Tyrphostin A25 (AG 82) | EGFR | 3 | A431 cells[13][14] |
| Tyrphostin A47 (AG 213) | EGFR | 2.4 | A431 cells[15] |
| Tyrphostin B42 (AG 490) | EGFR, JAK2 | 0.1 (EGFR) | In vitro kinase assay[9][16] |
| Tyrphostin 9 (SF 6847) | PDGFR, EGFR | 0.5, 460 | In vitro kinase assay[17] |
Mechanism of Action
This compound and its analogs primarily function as ATP-competitive inhibitors . They bind to the ATP-binding pocket of the tyrosine kinase, preventing the phosphorylation of substrate proteins. This action disrupts the downstream signaling cascade.[18][19]
Tyrphostins , on the other hand, were initially designed as substrate-competitive inhibitors , mimicking the structure of tyrosine.[8][20] However, many also exhibit ATP-competitive properties. Their mechanism involves blocking the binding of the protein substrate to the kinase's active site, thereby preventing the transfer of a phosphate group from ATP.[3] Some tyrphostins, like Tyrphostin A23, have also been shown to have alternative mechanisms, such as inhibiting the internalization of receptors by interfering with adaptor protein complexes.[21][22]
Key Signaling Pathways
A primary target for many tyrphostins is the Epidermal Growth Factor Receptor (EGFR). Inhibition of EGFR kinase activity blocks a critical signaling pathway involved in cell proliferation and survival. The diagram below illustrates the EGFR signaling cascade and the point of inhibition.
Caption: Inhibition of EGFR autophosphorylation by this compound and tyrphostins.
Another important pathway affected, particularly by inhibitors like Tyrphostin B42 (AG 490), is the JAK/STAT pathway. AG 490 has been shown to inhibit JAK2, which is critical for signaling initiated by cytokines like IL-12.[23][24] This inhibition prevents the phosphorylation of STAT proteins and their subsequent translocation to the nucleus to regulate gene expression.[23][25]
Experimental Protocols
In Vitro Tyrosine Kinase Inhibition Assay
This protocol provides a general framework for determining the IC50 value of an inhibitor against a specific tyrosine kinase. Assays are often performed in 96-well plates for high-throughput screening.[26][27]
Materials:
-
Purified recombinant tyrosine kinase
-
Specific peptide substrate for the kinase
-
Kinase assay buffer (e.g., 20 mM HEPES, pH 7.4, 5 mM MgCl2, 2 mM MnCl2)[26]
-
ATP (Adenosine triphosphate)
-
Test inhibitors (this compound, Tyrphostins) dissolved in DMSO
-
Quench/Detection solution (containing EDTA to stop the reaction and a phosphotyrosine-specific antibody)[26]
-
Fluorescence polarization (FP) reader or other detection instrument
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitors in kinase assay buffer. The final DMSO concentration should typically be kept below 1%.[28]
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Kinase assay buffer
-
Purified tyrosine kinase
-
Peptide substrate
-
Diluted test inhibitor (or DMSO for control wells)
-
-
Initiation: Start the kinase reaction by adding a specific concentration of ATP to each well. Include a "No ATP" control.[26]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a predetermined time (e.g., 45-60 minutes).[28]
-
Quenching: Stop the reaction by adding the Quench/Detection solution containing EDTA.[26]
-
Detection: Allow the detection reagents to incubate as required. Measure the signal (e.g., fluorescence polarization), which correlates with the amount of phosphorylated substrate.
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[29]
The workflow for this experimental protocol is visualized below.
Caption: A typical workflow for an in vitro tyrosine kinase inhibition assay.
Conclusion
Both this compound and tyrphostins are invaluable tools for studying tyrosine kinase-mediated signal transduction. Tyrphostins offer the advantage of a large, diverse family of compounds with varying specificities, allowing for the targeted inhibition of particular kinases like EGFR and JAK2.[9] The extensive characterization of their IC50 values provides clear quantitative data for experimental design.[13][15] this compound, while a potent general tyrosine kinase inhibitor, may be less specific, and its application can be hindered by lower cell permeability.[4][6] The choice between these inhibitors will ultimately depend on the specific research question, the target kinase of interest, and the experimental system being used.
References
- 1. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrphostins and other tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Inhibition of tyrosine kinase and epidermal growth factor receptor internalization by lavendustin A methyl ester in cultured A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C21H19NO5 | CID 3895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. glpbio.com [glpbio.com]
- 10. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. caymanchem.com [caymanchem.com]
- 15. caymanchem.com [caymanchem.com]
- 16. biocompare.com [biocompare.com]
- 17. selleckchem.com [selleckchem.com]
- 18. Protein tyrosine kinase activity of lavendustin A and the phytoestrogen genistein on progesterone synthesis in cultured rat ovarian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Influence of the tyrosine kinase inhibitors STI571 (Glivec), lavendustin A and genistein on human mast cell line (HMC-1(560)) activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. semanticscholar.org [semanticscholar.org]
- 21. Tyrphostin A23 inhibits internalization of the transferrin receptor by perturbing the interaction between tyrosine motifs and the medium chain subunit of the AP-2 adaptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Tyrphostin B42 inhibits IL-12-induced tyrosine phosphorylation and activation of Janus kinase-2 and prevents experimental allergic encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Tyrosine kinase inhibitor tyrphostin AG490 retards chronic joint inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. bpsbioscience.com [bpsbioscience.com]
- 29. researchgate.net [researchgate.net]
Assessing the Selectivity of Lavendustin B Against a Kinase Panel: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lavendustin B is a known tyrosine kinase inhibitor that has been utilized in cell biology research to investigate the roles of tyrosine phosphorylation in various signaling pathways. While its inhibitory activity against certain tyrosine kinases is established, a comprehensive understanding of its selectivity across the human kinome is crucial for the accurate interpretation of experimental results and for assessing its potential as a therapeutic agent. This guide provides a comparative assessment of this compound's selectivity, supported by available experimental data, and details the methodologies used for such evaluations.
Quantitative Assessment of Selectivity
A Gini coefficient of 0 indicates broad, non-selective inhibition, while a value approaching 1 suggests high selectivity for a small number of targets. Based on a screen against 85 kinases, this compound was found to have a Gini coefficient of 0.515 . This value suggests a moderate level of selectivity, indicating that this compound likely inhibits multiple kinases with varying potencies, rather than acting as a highly specific inhibitor for a single target.
| Compound | Selectivity Metric (Gini Coefficient) | Known Potent Targets (IC50) |
| This compound | 0.515 (against 85 kinases) | Data not widely available in panel format. Generally considered a weaker inhibitor than Lavendustin A. |
| Lavendustin A | 0.726 (against 85 kinases) | EGFR (various reports, nM to low µM range), p56lck (~500 nM), Syk (low µM range) |
Note: The Gini coefficient is a measure of inequality, where a higher value indicates greater selectivity. The IC50 values for Lavendustin A are sourced from various publications and may vary depending on the assay conditions.
Signaling Pathway Inhibition
This compound, as a tyrosine kinase inhibitor, is expected to interfere with signaling pathways that are critically dependent on the activity of receptor and non-receptor tyrosine kinases. A generalized representation of such a pathway is depicted below. The binding of a growth factor to its receptor tyrosine kinase (RTK) induces receptor dimerization and autophosphorylation of tyrosine residues. These phosphorylated sites serve as docking stations for downstream signaling proteins containing SH2 domains, leading to the activation of intracellular signaling cascades that regulate cell proliferation, survival, and differentiation. This compound would act by competing with ATP for the kinase domain of the RTK, thereby inhibiting the initial phosphorylation event and blocking the entire downstream cascade.
Experimental Protocols for Kinase Selectivity Profiling
The determination of a kinase inhibitor's selectivity profile is a critical step in its characterization. Various in vitro methods are employed to assess the potency of a compound against a large panel of purified kinases. Below is a detailed methodology for a typical kinase profiling experiment.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of human kinases.
Materials:
-
This compound (dissolved in DMSO)
-
Recombinant human kinases (e.g., from MilliporeSigma's Upstate collection)
-
Kinase-specific peptide or protein substrates
-
ATP (Adenosine triphosphate), [γ-³³P]ATP for radiometric assays
-
Kinase reaction buffer (typically containing Tris-HCl, MgCl₂, DTT, and BSA)
-
96- or 384-well assay plates
-
Phosphocellulose paper or other capture membrane (for radiometric assays)
-
Scintillation counter or luminescence/fluorescence plate reader
-
Stop solution (e.g., EDTA or phosphoric acid)
Methods:
Several assay formats can be utilized for kinase profiling. The choice of method depends on factors such as throughput, sensitivity, and the specific kinases being tested.
-
Radiometric Assay (e.g., ³³P-Filter Binding Assay):
-
Principle: This "gold standard" method directly measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate.
-
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In the assay plate, add the kinase, its specific substrate, and the diluted this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³³P]ATP. The final ATP concentration is typically kept at or near the Km value for each kinase to allow for a more accurate comparison of IC50 values.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction by adding a stop solution.
-
Spot the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane, while the unreacted [γ-³³P]ATP is washed away.
-
Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
-
-
Luminescence-based Assay (e.g., ADP-Glo™):
-
Principle: This method quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
-
Procedure:
-
Perform the kinase reaction in the presence of varying concentrations of this compound as described above (using non-radiolabeled ATP).
-
After the kinase reaction, add the ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert the ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
-
-
Fluorescence-based Assay (e.g., TR-FRET):
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays measure the phosphorylation of a fluorescently labeled substrate by a kinase.
-
Procedure:
-
The kinase reaction is performed with a biotinylated substrate and ATP in the presence of the inhibitor.
-
After the reaction, a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (APC) are added.
-
If the substrate is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal.
-
The FRET signal is measured using a time-resolved fluorescence plate reader.
-
The signal is inversely proportional to the level of kinase inhibition. IC50 values are calculated from the dose-response curve.
-
-
Experimental Workflow Diagram:
The following diagram illustrates a typical workflow for assessing the selectivity of a kinase inhibitor.
Conclusion
This compound exhibits a moderate level of selectivity as a kinase inhibitor, as indicated by its Gini coefficient. While it is a useful tool for studying tyrosine kinase-dependent signaling, researchers should be aware of its potential to interact with multiple kinases. For experiments where high target specificity is required, alternative, more selective inhibitors should be considered, or findings with this compound should be validated using complementary approaches. The detailed experimental protocols provided in this guide offer a framework for conducting robust kinase inhibitor profiling to ascertain the selectivity of this and other compounds of interest.
Safety Operating Guide
Proper Disposal of Lavendustin B: A Guide for Laboratory Professionals
Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides detailed procedures for the proper disposal of Lavendustin B, a potent tyrosine kinase inhibitor. Adherence to these guidelines is crucial for minimizing risks to personnel and the environment.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it must be handled and disposed of as hazardous chemical waste. The following procedures outline the necessary steps for its safe management from point of use to final disposal.
Personal Protective Equipment (PPE)
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment to prevent accidental exposure.
Required PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or goggles must be worn.
-
Lab Coat: A standard laboratory coat should be worn to protect from spills.
Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to contain and clean the affected area.
Spill Cleanup Procedure:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.
-
Collection: Carefully collect the absorbed material and any contaminated debris into a designated, sealable container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Waste Disposal Procedure
This compound waste, including the pure compound, solutions, and contaminated materials, must be disposed of as hazardous waste. It is crucial to avoid mixing this compound with incompatible materials such as strong acids, strong alkalis, strong oxidizing agents, or strong reducing agents[1].
Step-by-Step Disposal:
-
Waste Collection:
-
Collect all this compound waste in a dedicated, properly labeled, and sealed container.
-
The container must be compatible with the chemical and clearly marked as "Hazardous Waste"[2].
-
-
Labeling:
-
The hazardous waste label must include the full chemical name ("this compound"), the associated hazards (Harmful, Toxic to aquatic life), and the date of accumulation.
-
-
Storage:
-
Disposal Request:
Quantitative Data Summary
| Property | Value | Reference |
| GHS Hazard Classifications | Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410 | [1] |
| Precautionary Statement | P501: Dispose of contents/ container to an approved waste disposal plant. | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidising/reducing agents. | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Degradation kinetics study of cabozantinib by a novel stability-indicating LC method and identification of its major degradation products by LC/TOF-MS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of rhodamine B in a novel bio-photoelectric reductive system composed of Shewanella oneidensis MR-1 and Ag3PO4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | transporter | HIV Protease | Tyrosinase | TargetMol [targetmol.com]
Personal protective equipment for handling Lavendustin B
Essential Safety and Handling Guide for Lavendustin B
For researchers, scientists, and professionals in drug development, the safe and effective handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the personal protective equipment (PPE), operational plans, and disposal procedures for this compound, a known inhibitor of GLUT1 and a weak tyrosine kinase inhibitor.
Physicochemical and Hazard Information
This compound is a solid, appearing as a white to light yellow powder or crystal. It is crucial to be aware of its hazardous properties to ensure safe handling.
| Property | Value | References |
| Molecular Formula | C₂₁H₁₉NO₅ | |
| Molecular Weight | 365.4 g/mol | |
| Appearance | White to light yellow powder/crystal | |
| Solubility | Soluble in DMF, DMSO, and Ethanol (all at 10 mg/mL) | |
| Storage Temperature | Powder: -20°C, In solvent: -80°C |
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H410 | Very toxic to aquatic life with long lasting effects |
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, adherence to proper PPE protocols is mandatory to prevent exposure.
| PPE Category | Specific Requirements | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects against airborne powder and splashes of solutions containing this compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, which can cause irritation. |
| Body Protection | A fully buttoned laboratory coat. | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. An N-95 respirator may be necessary if a fume hood is unavailable.[1] | Minimizes the risk of inhaling the powdered compound.[1] |
Experimental Workflow: From Receipt to Use
Proper handling of this compound throughout the experimental process is critical for both safety and experimental integrity. The following workflow provides a step-by-step guide.
Step-by-Step Handling Procedure
-
Receiving and Storage : Upon receiving, verify the container's integrity. Store the powdered this compound in a tightly sealed container at -20°C.
-
Preparation of Stock Solution :
-
When ready to use, bring the container to room temperature before opening to prevent condensation.
-
All handling of the powder, including weighing, should be performed in a chemical fume hood to avoid inhalation.[1][2] Use an anti-static weigh boat if possible.[3]
-
Use non-sparking tools for handling the powder.
-
Dissolve the desired amount of this compound in a suitable solvent such as DMSO, DMF, or ethanol.
-
If necessary, sonication can be used to aid dissolution.
-
-
Aliquoting and Storage of Solution :
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquoted solutions at -80°C.
-
-
Experimental Use :
-
When needed, thaw a single aliquot.
-
Dilute the stock solution to the final desired concentration for your experiment.
-
Signaling Pathway: Inhibition of GLUT1
This compound acts as an inhibitor of the glucose transporter 1 (GLUT1).[4] GLUT1 is crucial for glucose uptake in many cell types, and its inhibition can have significant downstream effects, particularly in cancer cells which are highly dependent on glycolysis for energy.[4]
Inhibition of GLUT1 by this compound blocks the transport of glucose into the cell. This leads to a reduction in glycolysis and subsequent ATP production.[4] In cancer cells, this energy deficit can lead to the induction of apoptosis (programmed cell death) and a decrease in cell proliferation and growth.[4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.
Step-by-Step Disposal Procedure
-
Segregation of Waste :
-
All waste contaminated with this compound should be treated as hazardous chemical waste.
-
Segregate solid and liquid waste into separate, clearly labeled, and appropriate waste containers.
-
-
Solid Waste Disposal :
-
Unused Powder : Dispose of in its original container, clearly labeled as hazardous waste.[5]
-
Contaminated Lab Supplies : Items such as gloves, weigh boats, and pipette tips that have come into contact with this compound should be double-bagged in clear plastic bags.[5] Each bag must be sealed and tagged with a hazardous waste label.[5]
-
-
Liquid Waste Disposal :
-
Stock Solutions and Experimental Media : Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container. The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including this compound and the solvent used.[6]
-
Do not fill the liquid waste container to more than 90% of its capacity to allow for expansion and prevent spills.[5]
-
Store the waste container in a designated, secure area away from incompatible materials.
-
-
Empty Container Disposal :
-
Empty containers that held this compound powder must be triple-rinsed with a suitable solvent (e.g., ethanol or water).[7][8]
-
The rinsate from the first rinse must be collected and disposed of as hazardous liquid waste.[8]
-
After triple rinsing and air-drying, the original labels should be defaced or removed, and the container can then be disposed of in the regular trash or recycled.[8][9]
-
-
Arranging for Pickup :
-
Once waste containers are full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.[9] Do not dispose of any this compound waste down the drain or in the regular trash.
-
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 4. What are GLUT1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
